1H-1,2,3-Triazole-4,5-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2H-triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3(9)1-2(4(10)11)6-7-5-1/h(H,8,9)(H,10,11)(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOEYRGARRRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-95-6 | |
| Record name | 1,2,3-Triazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Triazole-4,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Crystal Structure Analysis of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-1,2,3-Triazole-4,5-dicarboxylic acid (TDA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of both hydrogen bond donating and accepting groups, makes it an exceptional building block for creating supramolecular assemblies, coordination polymers, and novel pharmaceutical compounds.[1][2] This guide provides an in-depth analysis of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of TDA, focusing on its common dihydrate form. We will explore the causality behind the experimental protocols and delve into the intricate details of its crystal structure, particularly the extensive hydrogen-bonding network that dictates its solid-state architecture.
Introduction: The Significance of the Triazole Scaffold
The 1,2,3-triazole ring is a privileged scaffold in drug development and materials science.[2] Its unique electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to form stable, predictable interactions with biological receptors and other molecules.[3][4] When functionalized with carboxylic acid groups, as in TDA, its utility expands dramatically. The two carboxylic acid moieties provide potent metal-chelating sites and additional hydrogen bonding capabilities, making TDA a highly versatile linker for the design of metal-organic frameworks (MOFs) and a candidate for isosteric replacement of other functional groups in drug design.[3][5] Understanding its precise three-dimensional structure is paramount to rationally designing new materials and therapeutics.
Synthesis and Crystallization: From Precursor to High-Quality Crystal
The reliable analysis of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.[6][7]
Synthesis Protocol
A common and effective route to synthesize this compound is through the alkaline hydrolysis of a dicyano precursor.[1] This method is chosen for its high yield and relatively straightforward procedure.
Experimental Protocol: Synthesis of TDA [1]
-
Reaction Setup: To a round-bottom flask, add 4,5-dicyano-1,2,3-triazole (0.1 mol) and a solution of sodium hydroxide (NaOH, 0.5 mol) in water (100 mL).
-
Hydrolysis: Heat the mixture to reflux and maintain for 5 hours. The cyano groups (-CN) are hydrolyzed to carboxylate groups (-COO⁻Na⁺) under these basic conditions.
-
Acidification: Cool the reaction solution to room temperature. Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1. This protonates the carboxylate groups, causing the desired dicarboxylic acid to precipitate.
-
Isolation: Stir the mixture for 45 minutes, then cool to 0°C to maximize precipitation.
-
Purification: Filter the white precipitate, wash with cold water to remove residual salts, and dry. This typically yields the product in high purity (>90%).[1]
Single Crystal Growth
Obtaining a crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[6][7] For TDA, slow evaporation from an aqueous solution is a highly effective method, which commonly yields the dihydrate form (TDA·2H₂O).
Experimental Protocol: Crystallization of TDA·2H₂O
-
Solution Preparation: Prepare a saturated solution of the synthesized TDA powder in deionized water at a slightly elevated temperature (e.g., 40-50°C) to increase solubility.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes. Place the vial in a vibration-free environment at room temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to a week. As the concentration of the solute gradually increases past saturation, well-formed, needle-shaped single crystals of TDA·2H₂O will precipitate.[8]
Crystal Structure Determination: The X-ray Crystallography Workflow
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] It provides a precise three-dimensional map of the electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived.[9]
The workflow for small molecule crystal structure determination is a systematic process.[6][9]
Caption: Standard workflow for small-molecule single-crystal X-ray diffraction analysis.
Structural Analysis of this compound Dihydrate (TDA·2H₂O)
The analysis of the crystal structure of TDA·2H₂O reveals a highly organized, three-dimensional supramolecular network governed by extensive hydrogen bonding.
Crystallographic Data
The crystallographic parameters provide the fundamental geometric description of the crystal lattice. TDA·2H₂O typically crystallizes in the monoclinic space group P2₁/c.[1]
| Parameter | Value | Significance |
| Chemical Formula | C₄H₃N₃O₄ · 2H₂O | Defines the molecular unit. |
| Formula Weight | 193.12 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[1] |
| a | ~3.7 Å | Unit cell dimension. |
| b | ~15.5 Å | Unit cell dimension. |
| c | ~12.3 Å | Unit cell dimension. |
| β | ~95.0° | Unit cell angle. |
| Volume | ~700 ų | Volume of the unit cell. |
| Z | 4 | Number of formula units per unit cell.[1] |
Note: The exact unit cell parameters can vary slightly between experiments.
Molecular Geometry
Within the crystal, the 1,2,3-triazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The two carboxylic acid groups are twisted slightly out of the plane of the triazole ring. This conformation is a balance between maximizing conjugation and minimizing steric hindrance.
The Hydrogen Bonding Network: The Core of the Supramolecular Structure
The most compelling feature of the TDA·2H₂O crystal structure is the intricate and robust hydrogen-bonding network. The triazole ring, the carboxylic acid groups, and the water molecules of crystallization all participate in this network, acting as both donors and acceptors.[8][10]
Key Interactions:
-
Carboxylic Acid Dimers: Pairs of TDA molecules form classic centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds.
-
Water Bridging: The two water molecules in the asymmetric unit act as crucial bridges, connecting the TDA molecules. They accept hydrogen bonds from the triazole N-H and donate hydrogen bonds to the carbonyl oxygens of the carboxylic acid groups.
-
Triazole Chain Formation: The N-H of the triazole ring and a nitrogen atom on an adjacent triazole ring can form N-H···N hydrogen bonds, linking molecules into chains.[10]
This extensive network creates a stable, three-dimensional architecture that dictates the material's physical properties, such as its melting point and solubility.
Caption: Key hydrogen bonding motifs in the TDA·2H₂O crystal structure.
Implications for Drug Development and Materials Science
A detailed understanding of the TDA crystal structure provides actionable insights for scientists:
-
Rational Ligand Design: For drug developers, knowing the precise geometry and hydrogen bonding potential of TDA allows for its use as a rigid scaffold to orient other pharmacophoric groups towards a biological target. The carboxylic acid groups can mimic aspartate or glutamate residues, forming key interactions in an enzyme's active site.
-
Crystal Engineering: For materials scientists, TDA is a powerful tecton (building block). By understanding its preferred hydrogen bonding motifs, researchers can design and synthesize novel co-crystals and MOFs with tailored pore sizes, stabilities, and functionalities for applications in gas storage, catalysis, or controlled drug release.[5]
References
- 1. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
Interpreting the Infrared Spectrum of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid: A Mechanistic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1H-1,2,3-triazole-4,5-dicarboxylic acid. Moving beyond simple peak identification, we will delve into the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational absorptions. This document is designed to equip researchers with the expertise to interpret complex spectra with confidence, grounding assignments in established spectroscopic principles and authoritative literature.
Foundational Principles: The Vibrational Signature of a Multifunctional Molecule
This compound is a unique heterocyclic compound featuring a triazole ring flanked by two carboxylic acid groups. This structure presents a rich and complex IR spectrum dominated by the vibrational modes of the O-H, N-H, C=O, C-O, C=N, and C-N bonds. The most critical factor governing the appearance of this spectrum is the extensive intermolecular and potentially intramolecular hydrogen bonding. In the solid state, carboxylic acids exist almost exclusively as hydrogen-bonded dimers, which profoundly influences the frequency and shape of the O-H and C=O stretching bands.[1][2] The presence of the N-H group on the triazole ring further complicates this network, contributing to the broadness of the hydrogen-bonding region.
The interpretation of the spectrum is therefore a process of logical deduction. The observation of one characteristic band must be validated by the presence of others. For instance, the hallmark of a carboxylic acid—a profoundly broad O-H stretch—must be accompanied by a strong C=O absorption and a C-O stretching band to confirm the assignment.[3]
Structural and Functional Group Analysis
A visual representation of the molecule is essential for correlating its structure with the expected spectral features. The following diagram highlights the key functional groups that produce the most significant IR absorptions.
Caption: Key functional groups of this compound.
Detailed Spectral Region Analysis
This region is dominated by O-H and N-H stretching vibrations.
-
O-H Stretching (Carboxylic Acid): The most prominent feature of the entire spectrum is expected here. Due to strong intermolecular hydrogen bonding forming dimers, the O-H stretch of a carboxylic acid is not a sharp peak but an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][4][5][6] This broad envelope often obscures the weaker C-H stretching vibrations that would typically appear in the 3000-2850 cm⁻¹ range.[1] Experimental data for this compound shows a broad absorption starting around 3462 cm⁻¹, consistent with this assignment.[7] The presence of small, sharper peaks riding on top of this broad band, often near 2650 and 2550 cm⁻¹, are characteristic combination/overtone bands of the dimer and further confirm the carboxylic acid functionality.[2]
-
N-H Stretching (Triazole): The N-H group of the triazole ring also participates in hydrogen bonding. The N-H stretching vibration for triazoles typically appears in the 3150-3100 cm⁻¹ range.[8][9] In this molecule, this absorption will likely be merged within the massive, broad O-H band from the carboxylic acid groups, contributing to its overall intensity and breadth.
-
C=O Stretching (Carboxylic Acid): This is another key diagnostic peak. For a hydrogen-bonded carboxylic acid dimer, a very strong and intense C=O stretching absorption is expected between 1725 cm⁻¹ and 1700 cm⁻¹.[5][10] Free (monomeric) carboxylic acids absorb at a higher frequency (around 1760 cm⁻¹), but are rarely observed in condensed-phase spectra.[6] The conjugation of the carboxylic acid group with the triazole ring may slightly lower this frequency.[5][11] Published data for the target molecule reports a strong band at 1711 cm⁻¹, which is a definitive assignment for the C=O stretch of the dimerized acid groups.[7] The strength of this band is due to the large change in dipole moment during the stretching vibration.[11]
This region contains a wealth of information, including stretching and bending vibrations that are unique to the molecule as a whole.
-
C=N and N=N Stretching (Triazole Ring): The triazole ring itself has characteristic stretching vibrations. These C=N and N=N absorptions are expected in the 1600-1400 cm⁻¹ range.[8][12] A reported spectrum shows bands at 1606, 1528, and 1488 cm⁻¹, which can be confidently assigned to these triazole ring stretching modes.[7]
-
C-O Stretching and O-H Bending (Carboxylic Acid): Two other important vibrations from the carboxylic acid group appear here. The C-O single bond stretch, coupled with O-H in-plane bending, results in a strong, broad band between 1320 cm⁻¹ and 1210 cm⁻¹.[3][4] Additionally, a characteristic broad O-H out-of-plane bend is found near 950-900 cm⁻¹.[3][4] The presence of these bands provides crucial corroborating evidence for the carboxylic acid functional group.
-
Ring Breathing and Deformation: The triazole ring also exhibits "breathing" and deformation modes. These typically appear as a series of bands in the 1300-900 cm⁻¹ region.[9] Specific assignments can be complex and often require computational analysis, but their presence is characteristic of the heterocyclic core.[13]
Summary of Expected IR Absorptions
The following table summarizes the key vibrational modes, their expected frequency ranges based on established literature, and the likely assignments for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Rationale |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer.[2][4][6] |
| N-H Stretch | Triazole Ring | 3100 - 3150 | Medium, Broad | Likely merged within the very broad O-H absorption band.[8][9] |
| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1725 | Strong, Sharp | Lowered frequency due to hydrogen bonding in the dimer.[5][10] Experimental data shows 1711 cm⁻¹.[7] |
| C=N / N=N Stretch | Triazole Ring | 1400 - 1600 | Medium to Strong | Multiple bands are expected, characteristic of the aromatic heterocycle.[9][12] |
| C-O Stretch | Carboxylic Acid (-COOH) | 1210 - 1320 | Strong, Broad | Coupled with O-H in-plane bending.[3][4] |
| O-H Bend | Carboxylic Acid (-COOH) | 900 - 950 | Medium, Broad | Out-of-plane bending, another key indicator for a carboxylic acid dimer.[4] |
Experimental Protocol: Acquiring a High-Quality Spectrum
To obtain a reliable IR spectrum for this solid compound, the KBr pellet method is standard. This protocol ensures the sample is properly prepared to minimize scattering and produce a clear, interpretable spectrum.
Objective: To prepare a solid sample of this compound in a potassium bromide (KBr) pellet for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp or drying oven
Workflow Diagram:
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Procedure:
-
Drying: Gently dry both the sample and the KBr under an IR lamp or in a drying oven (at ~110°C) for at least 2 hours to remove any adsorbed water, which has a strong IR signal.
-
Grinding: Place approximately 200 mg of the dried KBr into a clean, dry agate mortar and grind it to a very fine powder. The consistency should be like flour.
-
Mixing: Add 1-2 mg of the dicarboxylic acid sample to the KBr in the mortar. The optimal sample-to-KBr ratio is approximately 1:100.
-
Homogenization: Gently but thoroughly grind the mixture for several minutes until it is completely homogeneous. Incomplete mixing is a common source of poor-quality spectra.
-
Pellet Formation: Transfer a portion of the mixture into the collar of the pellet die and distribute it evenly. Place the plunger in position and transfer the die to the hydraulic press.
-
Pressing: Apply pressure according to the manufacturer's instructions, typically in the range of 7-10 metric tons, for about 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 12. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1H-1,2,3-triazole-4,5-dicarboxylic acid (CAS: 4546-95-6), a key heterocyclic building block in medicinal and materials chemistry.[1][2] We delve into the core spectroscopic techniques essential for its structural elucidation and quality control: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation. Protocols are presented as self-validating systems, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a nitrogen-rich heterocyclic compound characterized by a five-membered triazole ring symmetrically substituted with two carboxylic acid groups. This structure imparts a high degree of functionality, making it a valuable precursor in the synthesis of more complex molecules.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4546-95-6 | [4] |
| Molecular Formula | C₄H₃N₃O₄ | [4] |
| Molecular Weight | 157.08 g/mol | [4] |
| Melting Point | 200 °C (with decomposition) | [4][5] |
| Appearance | Solid | |
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Principle and Experimental Rationale
Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, IR is indispensable for confirming the presence of the carboxylic acid (O-H and C=O bonds) and the triazole ring (N-H, C=N, and N-N bonds) functionalities. The solid-state nature of the compound makes the KBr pellet method an ideal choice, as it minimizes intermolecular interactions with solvents that could obscure key signals, particularly the broad O-H and N-H stretches.
Experimental Protocol: KBr Pellet Preparation and Analysis
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands. The data presented below is based on published findings for the compound synthesized via hydrolysis of 4,5-dicyano-1,2,3-triazole.[3]
Table of Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3462 | Strong, Broad | O-H (Carboxylic Acid) & N-H (Triazole) | Stretching |
| 3213 | Medium | N-H | Stretching |
| 1711 | Strong | C=O (Carboxylic Acid) | Stretching |
| 1606 | Medium | C=N / N=N | Ring Stretching |
| 1528, 1488 | Medium | C=C / C=N | Ring Stretching |
| 1385, 1200 | Strong | C-O / O-H | Stretching / Bending |
Expert Analysis:
-
O-H and N-H Region (3500-3200 cm⁻¹): The very broad and strong absorption centered around 3462 cm⁻¹ is a hallmark of hydrogen-bonded O-H groups from the carboxylic acid dimers, which overlaps significantly with the N-H stretching vibration of the triazole ring.[3] This extensive hydrogen bonding is expected in the solid state.
-
C=O Stretch (1711 cm⁻¹): A strong, sharp peak at 1711 cm⁻¹ is unequivocally assigned to the carbonyl stretch of the carboxylic acid.[3] Its position indicates a conjugated system and the presence of hydrogen bonding.
-
Fingerprint Region (<1600 cm⁻¹): The absorptions at 1606, 1528, and 1488 cm⁻¹ are characteristic of the triazole ring's C=N and N=N stretching vibrations.[3] The strong bands at 1385 and 1200 cm⁻¹ are attributed to coupled C-O stretching and O-H bending vibrations from the acid moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While published spectra for the parent acid are scarce, we can reliably predict the ¹H and ¹³C NMR spectra based on its chemical structure and data from analogous compounds.[6][7] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its polarity allows for dissolution and its hydrogen-bond accepting nature enables the observation of exchangeable protons (NH and OH).[8]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
Rationale: The molecule possesses a plane of symmetry through the N-H bond, rendering the two carboxylic acid groups chemically equivalent. The protons of interest are the acidic protons of the carboxyl groups and the proton on the triazole nitrogen.
Expected ¹H NMR Signals (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| > 12.0 | Broad Singlet | 2H | -COOH | Carboxylic acid protons are highly deshielded and typically appear as a broad signal due to hydrogen bonding and chemical exchange. |
| ~15.0 (highly variable) | Very Broad Singlet | 1H | N-H | The triazole N-H proton is also acidic and subject to exchange. Its chemical shift can vary significantly with concentration and temperature. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Rationale: The molecular symmetry also makes the two carboxylic carbons equivalent and the two triazole ring carbons (C4 and C5) equivalent.
Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160-165 | -C OOH | Carboxylic acid carbons are significantly deshielded and appear in this characteristic downfield region.[1] |
| ~140-145 | C 4 / C 5 | The carbons of the triazole ring are in the aromatic region, with their exact shift influenced by the attached nitrogen and carboxyl groups.[1][6] |
Experimental Protocol: NMR Sample Preparation and Acquisition
Caption: Standard workflow for preparing and analyzing an NMR sample.
Mass Spectrometry (MS)
Principle and Experimental Rationale
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule. Operating in negative ion mode (ESI⁻) is particularly effective, as the acidic protons are readily lost to form the [M-H]⁻ ion, providing a clear signal for the molecular weight.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle in negative ion mode to generate gaseous anions.
-
Mass Analysis: Scan a relevant m/z range (e.g., 50-300 amu) to detect the parent ion and any significant fragments.
Data Interpretation
The reported ESI⁻ mass spectrum shows a prominent peak corresponding to the deprotonated molecule.[3]
-
Parent Ion: An intense signal is observed at m/z = 156.10 , which corresponds to the [M-H]⁻ ion (calculated exact mass for [C₄H₂N₃O₄]⁻ is 156.0049). This confirms the molecular weight of the compound.
-
Fragmentation Analysis: A primary fragmentation pathway for carboxylic acids in MS is the loss of carbon dioxide (decarboxylation, a loss of 44 Da). This is a logical and expected fragmentation step under ionization conditions.
Caption: Proposed primary fragmentation pathway in ESI⁻ mass spectrometry.
Conclusion
The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. IR spectroscopy confirms the key carboxylic acid and triazole functional groups. Mass spectrometry verifies the molecular weight via the deprotonated molecular ion [M-H]⁻. While direct NMR data is not widely published, robust predictions based on its symmetrical structure provide a clear blueprint for its characterization, highlighting the importance of solvent selection for observing exchangeable protons. This guide provides the necessary protocols and interpretive framework for researchers to confidently identify and utilize this versatile chemical building block.
References
- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-三唑-4,5-二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2,3-triazole-4,5-dicarboxylic acid [stenutz.eu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 8. rsc.org [rsc.org]
Physical and chemical properties of 1H-1,2,3-triazole-4,5-dicarboxylic acid
An In-Depth Technical Guide to 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique combination of properties—aromaticity, high dipole moment, capacity for hydrogen bonding, and exceptional chemical stability—makes it an invaluable pharmacophore and building block.[2][3] Unlike more labile functional groups, the triazole core is robust, often considered an isostere of amide, ester, and carboxylic acid functionalities, capable of engaging with biological targets with high affinity.[3]
This guide focuses on a key derivative: This compound . This molecule serves not just as a compound of academic interest but as a pivotal precursor for synthesizing more complex molecules. Its twin carboxylic acid groups, flanking the stable triazole ring, offer versatile handles for chemical modification, making it a strategic starting point for the development of novel therapeutics, functional polymers, and coordination complexes.[4][5] Researchers in drug discovery will find its scaffold particularly relevant for creating libraries of compounds aimed at a wide array of biological targets, including those implicated in cancer and infectious diseases.[6][7]
Part 1: Physicochemical Characteristics
A thorough understanding of a compound's physical properties is fundamental to its application in research and development, dictating everything from storage and handling to formulation and reaction conditions.
Core Structural and Physical Data
This compound is a white to off-white solid at room temperature. Its defining feature is the planar, five-membered 1,2,3-triazole ring substituted with two carboxylic acid groups at the C4 and C5 positions. This structure confers a high degree of polarity and the potential for extensive hydrogen bonding, which governs many of its physical properties.
The key quantitative physicochemical parameters are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₄ | [8][9][10] |
| Molecular Weight | 157.08 g/mol | [9] |
| Melting Point | 200 °C (with decomposition) | [8][11][12] |
| pKa Values (at 25°C) | pK₁: 1.86, pK₂: 5.90, pK₃: 9.30 | [11] |
| CAS Number | 4546-95-6 | [9][10][12] |
| InChI Key | TZFOEYRGARRRGO-UHFFFAOYSA-N | [8][10] |
| SMILES | OC(=O)c1nn[nH]c1C(O)=O | [8] |
| Recommended Storage | 2-8°C, Sealed in a dry environment | [11][13] |
Acidity and Dissociation (pKa)
The compound possesses three distinct acidic protons, leading to three pKa values.[11] The first two (pK₁: 1.86, pK₂: 5.90) correspond to the dissociation of the two carboxylic acid protons. The significant difference between them is expected due to the electrostatic repulsion after the first deprotonation, making the second proton harder to remove. The third, much higher pKa (9.30), is attributed to the proton on the triazole ring nitrogen, highlighting its weakly acidic nature compared to the carboxylic acid groups.[5][11] This multi-pKa profile is critical in drug development, as the ionization state of the molecule at physiological pH (approx. 7.4) will profoundly influence its solubility, membrane permeability, and interaction with biological targets.
Stability and Decomposition
The 1,2,3-triazole ring is known for its high thermal and chemical stability.[14][15] However, the presence of the dicarboxylic acid functionality leads to thermal decomposition at its melting point of 200°C.[8][12] This decomposition is likely initiated by decarboxylation. While 1,2,4-triazoles have been studied more extensively for their thermal decomposition pathways, the general stability of the triazole core suggests that decomposition is driven by the substituents.[16][17][18][19] For practical lab use, the compound is stable under recommended storage conditions (refrigerated and dry).[11][13]
Part 2: Chemical Properties and Reactivity
The synthetic utility of this compound stems from the reactivity of its component parts: the stable aromatic triazole core and the versatile carboxylic acid groups.
Synthesis Pathway
The most direct and high-yielding synthesis involves the alkaline hydrolysis of a dinitrile precursor, 4,5-dicyano-1,2,3-triazole. This reaction proceeds efficiently by refluxing the dinitrile with a strong base like sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate intermediates and precipitate the final product.[4][20] Yields for this method are reported to be as high as 91%.[4]
The subsequent reactivity of the dicarboxylic acid is exemplified by its straightforward esterification. Refluxing in methanol with a catalytic amount of concentrated sulfuric acid readily converts both carboxylic acid groups into their corresponding methyl esters, yielding dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate.[4][21] This ester derivative is a common intermediate for further functionalization, such as conversion to hydrazides or amides.[4]
Caption: Synthesis of this compound and its esterification.
Expected Spectral Characteristics
While specific spectra require empirical measurement, the structure allows for predictable characterization:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see a broad singlet corresponding to the acidic N-H proton of the triazole ring and another very broad singlet for the two carboxylic acid protons. The chemical shifts would be highly dependent on concentration and solvent.
-
¹³C NMR: Signals for the two equivalent carboxylic acid carbons would appear downfield, as would the two distinct carbons of the triazole ring.
-
IR Spectroscopy: Key stretches would include a very broad O-H band (from the hydrogen-bonded carboxylic acids) around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1725 cm⁻¹, and characteristic C=N and N-N stretches from the triazole ring.[4]
-
Mass Spectrometry (ESI⁻): In negative ion mode, a prominent peak at m/z = 156.10 corresponding to the deprotonated molecule [M-H]⁻ would be expected.[4]
Part 3: Experimental Protocol: Synthesis from Dinitrile Precursor
This protocol details the laboratory-scale synthesis of this compound via hydrolysis, adapted from established literature procedures.[4][20]
Objective:
To synthesize this compound with high purity and yield.
Materials & Reagents:
-
4,5-Dicyano-1,2,3-triazole (1.19 g, 10 mmol)
-
Sodium Hydroxide (NaOH) (2.00 g, 50 mmol)
-
Deionized Water (20 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2.00 g of NaOH in 20 mL of deionized water. Use caution as this process is exothermic.
-
Once the solution has cooled slightly, add 1.19 g of 4,5-dicyano-1,2,3-triazole to the flask.
-
Add a magnetic stir bar, attach a reflux condenser, and place the flask on a heating mantle/stir plate.
-
-
Hydrolysis Reaction:
-
Heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 5 hours. The solution should become homogeneous as the reaction progresses. Causality Note: The strong alkaline conditions and heat are necessary to fully hydrolyze both nitrile groups to carboxylates.
-
-
Acidification and Precipitation:
-
After 5 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Place the flask in an ice bath to cool it further (to approximately 0-5°C).
-
Slowly add concentrated HCl dropwise while stirring vigorously. Monitor the pH continuously. Continue adding acid until the pH of the solution is approximately 1. Trustworthiness Note: A low pH is crucial to ensure complete protonation of the dicarboxylate and the triazole nitrogen, maximizing the precipitation of the neutral product.
-
A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Continue stirring the cold slurry for an additional 30-45 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl) and excess HCl.
-
Dry the purified product under vacuum or in a desiccator to a constant weight.
-
-
Characterization:
References
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-triazole-4,5-dicarboxylic acid [stenutz.eu]
- 9. 4546-95-6 | this compound - AiFChem [aifchem.com]
- 10. This compound | CAS 4546-95-6 [matrix-fine-chemicals.com]
- 11. 1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID manufacturers and suppliers in india [chemicalbook.com]
- 12. 1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID | 4546-95-6 [chemicalbook.com]
- 13. 4546-95-6|this compound|BLD Pharm [bldpharm.com]
- 14. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 18. jocpr.com [jocpr.com]
- 19. mdpi.com [mdpi.com]
- 20. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tautomerism in 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in contemporary drug discovery and materials science. The specific tautomeric form of a molecule dictates its three-dimensional structure, hydrogen bonding capabilities, and overall polarity, thereby governing its interactions with biological targets and its material properties. This technical guide provides a comprehensive exploration of the tautomeric landscape of 1H-1,2,3-triazole-4,5-dicarboxylic acid, a key heterocyclic scaffold. By integrating experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with the predictive power of computational chemistry, we will elucidate the factors governing the tautomeric equilibrium of this molecule. This guide will further present detailed methodologies for the characterization of these tautomeric forms, offering a robust framework for researchers in the field.
Introduction: The Critical Role of Tautomerism in 1,2,3-Triazoles
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipolar nature. Unsubstituted or asymmetrically substituted 1,2,3-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a 4,5-disubstituted 1,2,3-triazole, three principal annular tautomers are possible: the 1H-, 2H-, and 3H- (which is equivalent to the 1H-) forms.
The tautomeric equilibrium is a subtle interplay of electronic and steric effects of the substituents, solvent polarity, temperature, and solid-state packing forces. A comprehensive understanding of this equilibrium is paramount, as the distinct tautomers can exhibit divergent biological activities and physicochemical properties.
The Tautomeric Landscape of 1,2,3-Triazole-4,5-Dicarboxylic Acid
The presence of two electron-withdrawing carboxylic acid groups at the C4 and C5 positions of the 1,2,3-triazole ring introduces a fascinating complexity to its tautomeric behavior. These groups can engage in intramolecular hydrogen bonding and significantly influence the electron density distribution within the triazole core. The principal tautomers of 1,2,3-triazole-4,5-dicarboxylic acid are the symmetric 2H-tautomer and the asymmetric 1H-tautomer.
Diagram of Tautomeric Equilibrium
Caption: Annular tautomerism in 1,2,3-triazole-4,5-dicarboxylic acid.
Experimental Elucidation of Tautomeric Forms
X-ray Crystallography: The Definitive Solid-State Picture
The crystal structure of 1,2,3-triazole-4,5-dicarboxylic acid dihydrate provides unambiguous evidence of the predominant tautomer in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve 1,2,3-triazole-4,5-dicarboxylic acid in a suitable solvent system (e.g., water/ethanol) and allow for slow evaporation at room temperature.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain precise atomic coordinates and molecular geometry.
A search of the Cambridge Structural Database (CSD) is the standard procedure for retrieving existing crystallographic data.
NMR Spectroscopy: Probing Tautomerism in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating tautomeric equilibria in solution. The chemical shifts of the triazole ring protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare solutions of 1,2,3-triazole-4,5-dicarboxylic acid in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, D₂O, CD₃OD).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts and coupling constants. The presence of a single set of resonances for the triazole ring and carboxylic acid groups would suggest either a single dominant tautomer or a rapid equilibrium on the NMR timescale. The observation of distinct sets of signals would indicate the presence of multiple tautomers in slow exchange.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Interpretation |
| DMSO-d₆ | Hypothetical Data | Hypothetical Data | Analysis of tautomeric ratio |
| D₂O | Hypothetical Data | Hypothetical Data | Effect of protic solvent |
| CD₃OD | Hypothetical Data | Hypothetical Data | Influence of hydrogen bonding |
Caption: Hypothetical NMR data for tautomer analysis.
Computational Chemistry: A Predictive and Mechanistic Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for modeling the transition states of their interconversion.
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of the 1H- and 2H-tautomers of 1,2,3-triazole-4,5-dicarboxylic acid. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. It is crucial to include zero-point vibrational energy (ZPVE) corrections and to calculate Gibbs free energies for a more accurate comparison.
-
Solvation Modeling: To simulate the effect of different solvents, employ a polarizable continuum model (PCM) during the calculations.
-
Transition State Search: To understand the kinetics of the tautomeric interconversion, locate the transition state structure connecting the two tautomers using methods like the synchronous transit-guided quasi-Newton (STQN) method.
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) |
| 1H-tautomer | Hypothetical Data | Hypothetical Data |
| 2H-tautomer | Hypothetical Data | Hypothetical Data |
Caption: Hypothetical relative Gibbs free energies of tautomers.
Workflow for Computational Analysis
Caption: A typical workflow for the computational study of tautomerism.
Synthesis and Characterization
The synthesis of 1,2,3-triazole-4,5-dicarboxylic acid is typically achieved through the oxidation of the corresponding dimethyl ester, which is accessible via a cycloaddition reaction.
Synthetic Protocol
-
Synthesis of Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: React dimethyl acetylenedicarboxylate with a suitable azide source (e.g., sodium azide in the presence of an acid).
-
Hydrolysis: Hydrolyze the resulting diester to the dicarboxylic acid using aqueous base followed by acidification.
Characterization of the final product should include melting point determination, elemental analysis, and spectroscopic analysis (NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Conclusion: A Synergistic Approach to Understanding Tautomerism
The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive understanding of this equilibrium requires a synergistic approach that combines the definitive structural insights from X-ray crystallography, the solution-state information from NMR spectroscopy, and the predictive and mechanistic power of computational chemistry. For drug development professionals and materials scientists, the ability to predict and control the tautomeric preference of such heterocyclic scaffolds is a critical component in the rational design of novel molecules with tailored properties and functions.
A Comprehensive Technical Guide to the Thermal Decomposition Behavior of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily for its role as a structural scaffold and a precursor in the synthesis of more complex molecules, including metal-organic frameworks.[1] Understanding its thermal stability and decomposition pathway is paramount for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of related pharmaceutical products. This guide provides a detailed examination of the probable thermal decomposition behavior of this compound, drawing upon established principles of thermal analysis and the known behavior of analogous triazole and carboxylic acid derivatives. We will explore the mechanistic steps of its decomposition, outline robust experimental protocols for its characterization, and present the anticipated data in a clear, actionable format.
Introduction: The Significance of this compound
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, often employed as a bioisostere for amide bonds and other functional groups.[2][3] The dicarboxylic acid functionality at the 4 and 5 positions of the triazole ring provides crucial handles for further chemical modification, making this compound a versatile building block.[1] Its synthesis is typically achieved through methods like the hydrolysis of 4,5-dicyano-1,2,3-triazole.[4] The thermal behavior of such a molecule is a critical parameter, influencing its application in high-temperature reactions and its stability in formulated products. The decomposition of this compound is expected to proceed via decarboxylation, a common thermal reaction for carboxylic acids, followed by the breakdown of the heterocyclic ring.[5][6][7]
Anticipated Thermal Decomposition Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, a decomposition profile can be predicted based on the thermal analysis of similar triazole derivatives.[8][9][10] The decomposition is likely to be a multi-stage process, initiated by the loss of its two carboxylic acid groups, followed by the fragmentation of the triazole ring.
A key physical property is its melting point, which is reported to be around 200 °C with decomposition.[11] This indicates that melting and decomposition are closely related thermal events.
Key Decomposition Stages
The thermal decomposition, when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is expected to exhibit the following stages:
-
Stage 1: Decarboxylation. The initial and most significant weight loss is anticipated to be due to the sequential or simultaneous loss of two molecules of carbon dioxide (CO2) from the carboxylic acid groups. This is a common decomposition pathway for dicarboxylic acids.
-
Stage 2: Triazole Ring Fragmentation. Following decarboxylation, the resulting 1H-1,2,3-triazole intermediate would undergo further decomposition at higher temperatures. The high nitrogen content of the triazole ring suggests that gaseous nitrogen (N2) will be a major product of this fragmentation.[12] Other small molecule fragments may also be produced.
Proposed Decomposition Mechanism
The thermal decomposition of this compound likely proceeds through a series of well-defined chemical steps. The following diagram illustrates a plausible pathway:
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal decomposition behavior of this compound, a combination of thermoanalytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13]
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss and helps to identify individual decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides information on thermal events such as melting, crystallization, and decomposition.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol:
-
Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Use the same heating program as in the TGA experiment for direct comparison of the results.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy of these transitions.
Anticipated Quantitative Data
Based on the analysis of similar compounds, the following table summarizes the expected quantitative data from TGA and DSC analyses. Note: This data is illustrative and requires experimental verification.
| Parameter | Expected Value | Technique |
| Onset of Decomposition | ~180-200 °C | TGA/DSC |
| Peak Decomposition Temp. (Stage 1) | ~210-230 °C | DTG/DSC |
| Mass Loss (Stage 1) | ~56% (loss of 2x COOH) | TGA |
| Peak Decomposition Temp. (Stage 2) | > 250 °C | DTG/DSC |
| Final Residue at 600 °C | < 5% | TGA |
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This provides real-time analysis of the evolved gases as a function of temperature, confirming the proposed decomposition mechanism. For this compound, one would expect to detect CO2 in the first stage of decomposition and N2 in the second stage.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. (Open Access) Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids (2023) | Hang T. Dang | 15 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. 1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID | 4546-95-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. iitk.ac.in [iitk.ac.in]
An In-depth Technical Guide to the Solubility of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid in Organic Solvents
Introduction: The Significance of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure, featuring a triazole ring flanked by two carboxylic acid groups, makes it a valuable building block (scaffold) for synthesizing more complex molecules. The triazole moiety is recognized for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems.[1][2] Consequently, this and related triazole derivatives are explored for developing novel anticancer, antifungal, and antiviral agents.[1][3][4]
In drug development and materials science, understanding a compound's solubility is paramount. It influences everything from reaction kinetics during synthesis to bioavailability in physiological systems. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents, offering both predictive insights based on its molecular structure and a robust experimental framework for empirical determination.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃O₄ | [5] |
| Molecular Weight | 157.08 g/mol | [5] |
| Melting Point | 200 °C (decomposes) | [5][6][7] |
| Appearance | Solid | |
| SMILES | OC(=O)c1nn[nH]c1C(O)=O | [5] |
| InChI Key | TZFOEYRGARRRGO-UHFFFAOYSA-N | [5] |
The presence of two carboxylic acid groups (-COOH) and the N-H group on the triazole ring makes the molecule highly polar and an excellent hydrogen bond donor and acceptor. This structure is the primary determinant of its solubility characteristics.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8][9] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They can be further divided into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Contain O-H or N-H bonds and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetone) - Possess polar bonds but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.
-
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Have small dipole moments and interact primarily through weaker van der Waals forces.
Given its molecular structure, this compound is expected to exhibit the highest solubility in polar solvents that can effectively solvate its carboxylic acid and triazole functionalities through hydrogen bonding and dipole-dipole interactions. Conversely, its solubility in nonpolar solvents is predicted to be extremely low.
Caption: Predicted solubility based on molecular interactions.
Anticipated Solubility Profile
While specific quantitative data is scarce in the literature, a qualitative solubility profile can be inferred. A related compound, a derivative of 1,2,4-triazole-dicarboxylic acid, was reported to be soluble in DMSO and partially soluble in DMF, but insoluble in ethanol.[10] This suggests that highly polar aprotic solvents are particularly effective.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding potential. Solubility may be limited by the compound's crystal lattice energy. Acid-base chemistry in water will significantly enhance solubility. |
| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors and high polarity can effectively solvate the molecule. |
| Less Polar | Acetone, Ethyl Acetate | Low | Insufficient polarity to overcome the strong intermolecular forces within the compound's crystal structure. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity ("like dissolves like" principle).[8][11] |
Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a systematic experimental approach is necessary. The Shake-Flask method is a well-established technique for determining equilibrium solubility.[12]
Objective
To quantitatively determine the solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. "Excess" ensures that undissolved solid remains after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles. This step is critical to avoid artificially high results.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of the compound in each solvent.
-
Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the standard solutions and the diluted sample solution by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Use the calibration curve to calculate the concentration of the compound in the diluted sample, and then back-calculate to find the concentration in the original saturated solution. This value represents the solubility.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-4,5-dicarboxylic acid 98 4546-95-6 [sigmaaldrich.com]
- 6. 1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID | 4546-95-6 [chemicalbook.com]
- 7. 1,2,3-triazole-4,5-dicarboxylic acid [stenutz.eu]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Acidity Constants (pKa) of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the acidity constants (pKa) of 1H-1,2,3-triazole-4,5-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the structural basis for its acidic character, presents experimentally determined pKa values, and offers detailed protocols for their determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, we explore computational approaches for pKa prediction, providing a holistic understanding for researchers in drug design and chemical synthesis.
Introduction: The Significance of this compound
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets[1]. As a bioisostere for other functional groups, it is a key building block in the synthesis of novel therapeutic agents[2]. The introduction of dicarboxylic acid functionalities at the 4 and 5 positions of the triazole ring creates this compound, a polyprotic acid with a unique electronic landscape.
The acidity constants (pKa) of a molecule are fundamental physicochemical parameters that dictate its ionization state at a given pH. This, in turn, governs critical pharmacokinetic properties such as solubility, membrane permeability, and binding affinity to biological targets. For drug development professionals, a thorough understanding of the pKa values of a molecule like this compound is therefore not just academic, but a prerequisite for rational drug design and formulation.
This guide will elucidate the multiple pKa values of this compound, providing both the "what" and the "how" – the experimentally determined values and the methodologies to obtain them.
The Acidic Nature of this compound: A Structural Perspective
This compound possesses three acidic protons, leading to a stepwise dissociation. The acidity of each proton is influenced by the electron-withdrawing nature of the triazole ring and the electrostatic interactions between the carboxylate groups.
-
The Carboxylic Acid Protons: The two carboxylic acid groups are the most acidic functionalities. The first dissociation (pKa1) is expected to be significantly lower than that of a simple aliphatic carboxylic acid due to the electron-withdrawing effect of the adjacent triazole ring, which stabilizes the resulting carboxylate anion. The second carboxylic acid dissociation (pKa2) will be higher than the first, as the deprotonation of the second carboxyl group is disfavored by the electrostatic repulsion from the already present negative charge of the first carboxylate.
-
The Triazole N-H Proton: The proton on the triazole ring is the least acidic. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4[2][3]. The presence of two electron-withdrawing carboxylic acid groups at the 4 and 5 positions is expected to increase the acidity of the N-H proton (i.e., lower its pKa value) by stabilizing the resulting triazolate anion through inductive effects.
Acidity Constants of this compound
The experimentally determined pKa values for this compound are summarized in the table below. These values provide a quantitative measure of the acidity of each proton.
| Dissociation Step | Acidic Proton | pKa Value |
| pKa1 | First Carboxylic Acid | 1.86 |
| pKa2 | Second Carboxylic Acid | 5.90 |
| pKa3 | Triazole N-H | 9.30 |
Table 1: Experimentally Determined pKa Values of this compound at 25°C.
To contextualize these values, a comparison with related structures is insightful:
| Compound | pKa1 | pKa2 |
| 1H-1,2,3-Triazole | 9.4 | - |
| 1H-1,2,3-Triazole-4-carboxylic acid | 3.22 | 8.73 |
Table 2: pKa Values of Parent and Monocarboxylic Triazole Derivatives.[4]
The comparison clearly illustrates the electronic impact of the substituents on the acidity of the triazole ring and the carboxylic acid groups.
Methodologies for pKa Determination
Accurate determination of pKa values is crucial for reliable physicochemical profiling. Two primary experimental techniques are widely employed: potentiometric titration and UV-Vis spectrophotometry.
Experimental Methodology: Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa values of ionizable compounds[5]. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the pH change. For a polyprotic acid, the titration curve will exhibit multiple equivalence points, corresponding to the neutralization of each acidic proton[6]. The pKa value for each dissociation step can be determined from the pH at the half-equivalence point[6].
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Accurately weigh a sample of this compound and dissolve it in deionized, degassed water to a known concentration (e.g., ~1 mM).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[7].
-
-
Calibration of the pH Electrode: Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4, 7, and 10)[7].
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted vessel (e.g., at 25 °C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution gently.
-
Add the standardized NaOH solution in small, precise increments using a calibrated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the final equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence points from the inflection points of the curve (often by analyzing the first or second derivative of the curve).
-
The pKa values are determined from the pH at the half-equivalence points.
-
Figure 1: Workflow for pKa determination by potentiometric titration.
Experimental Methodology: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive technique for pKa determination, particularly for compounds with a chromophore near the ionization site[8]. The method relies on the principle that the protonated and deprotonated forms of a molecule will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined[9][10].
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the analyte in a highly acidic solution (to obtain the spectrum of the fully protonated species) and a highly basic solution (to obtain the spectrum of the fully deprotonated species).
-
Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms.
-
-
Absorbance Measurements:
-
Prepare a series of solutions by adding a small, constant amount of the analyte stock solution to each of the buffer solutions.
-
Measure the absorbance of each solution at the predetermined wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value from the inflection point of the resulting sigmoidal curve[11].
-
Computational Approaches to pKa Prediction
In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values, which can be particularly useful in the early stages of drug discovery for screening large libraries of compounds. These methods are broadly categorized into empirical, semi-empirical, and ab initio approaches.
-
Empirical Methods: These methods utilize quantitative structure-property relationship (QSPR) models based on large datasets of experimentally determined pKa values. They are fast but their accuracy is limited to compounds similar to those in the training set.
-
Semi-Empirical and Ab Initio Methods: These quantum mechanical methods provide a more rigorous approach by calculating the Gibbs free energy change of the deprotonation reaction[12]. The pKa is then calculated using a thermodynamic cycle. While computationally more intensive, these methods can offer higher accuracy and are applicable to novel chemical scaffolds[13][14].
Figure 2: Generalized workflow for computational pKa prediction.
Conclusion
The acidity constants of this compound are critical parameters that influence its behavior in chemical and biological systems. This guide has provided a detailed overview of its pKa values, the structural rationale for its acidic properties, and comprehensive methodologies for their experimental determination and computational prediction. For researchers in drug discovery and development, a firm grasp of these concepts and techniques is essential for the successful design and optimization of new chemical entities. The protocols and data presented herein serve as a valuable resource for scientists working with this important class of molecules.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID | 16681-70-2 [chemicalbook.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Khan Academy [khanacademy.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. pharmaguru.co [pharmaguru.co]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
- 12. researchgate.net [researchgate.net]
- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Introduction: The Strategic Advantage of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing. The ability to tune the structure and function of MOFs lies in the judicious selection of their molecular building blocks: metal ions or clusters and organic linkers. This application note focuses on the use of a particularly promising, yet underexplored, organic linker: This compound (H₃TDA) .
The strategic advantage of H₃TDA lies in its unique combination of a rigid five-membered triazole ring and two adjacent carboxylate functionalities. This arrangement offers a rich coordination chemistry, enabling the formation of robust and structurally diverse MOFs. The triazole ring provides multiple nitrogen atoms as potential coordination sites, while the dicarboxylate groups can bridge metal centers in various modes. This multi-dentate nature allows for the construction of high-dimensional frameworks with tailored pore sizes and functionalities. Furthermore, the nitrogen-rich triazole moiety can impart specific chemical properties to the resulting MOFs, such as enhanced gas affinity and catalytic activity.
This guide provides detailed protocols for the synthesis of novel MOFs using H₃TDA, offering insights into the experimental rationale and showcasing the potential of this versatile linker in the design of advanced functional materials. The protocols are designed to be self-validating, with clear explanations of each step to ensure reproducibility and success in the laboratory.
Understanding the Ligand: Coordination Chemistry of 1H-1,2,3-Triazole-4,5-dicarboxylate
The coordination behavior of 1H-1,2,3-triazole-4,5-dicarboxylate (TDA³⁻) is central to the successful synthesis of MOFs. The ligand possesses multiple potential donor atoms: the nitrogen atoms of the triazole ring and the oxygen atoms of the two carboxylate groups. The specific coordination mode adopted depends on several factors, including the choice of metal ion, the presence of auxiliary ligands, and the reaction conditions (e.g., pH, temperature, and solvent).
The triazole ring can coordinate to metal ions through one or more of its nitrogen atoms, acting as a monodentate, bidentate, or bridging ligand. The adjacent carboxylate groups can also exhibit a variety of coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility in coordination allows for the formation of diverse secondary building units (SBUs), which in turn dictate the final topology of the MOF.
In many reported structures, the TDA³⁻ ligand acts as a multidentate linker, bridging multiple metal centers to form extended two- or three-dimensional networks.[1] The presence of both hard (carboxylate oxygen) and soft (triazole nitrogen) donor atoms allows for coordination with a wide range of metal ions.
General Workflow for MOF Synthesis and Characterization
The synthesis of MOFs using H₃TDA typically follows a solvothermal or hydrothermal route. This involves heating a mixture of the metal salt, the H₃TDA ligand, and any auxiliary ligands in a suitable solvent within a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF. The general workflow is depicted in the diagram below.
Caption: General experimental workflow for the solvothermal/hydrothermal synthesis and characterization of MOFs using this compound.
Detailed Application Protocols
The following protocols are based on the successful synthesis of zinc and cadmium-based MOFs using potassium 1H-1,2,3-triazole-4,5-dicarboxylate (KH₂TDA), as reported in the literature.[1] These protocols provide a foundation for researchers to explore this versatile ligand system.
Protocol 1: Synthesis of a 3D Zinc-based MOF with 4,4'-Bipyridine
This protocol describes the synthesis of a three-dimensional zinc-based MOF, denoted as {[Zn₃(TDA)₂(bpy)₃]·(bpy)·10.5H₂O}ₙ , where TDA = 1H-1,2,3-triazole-4,5-dicarboxylate and bpy = 4,4'-bipyridine.[1] The use of the auxiliary ligand 4,4'-bipyridine is crucial for extending the dimensionality of the framework.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium 1H-1,2,3-triazole-4,5-dicarboxylate (KH₂TDA)
-
4,4'-Bipyridine (bpy)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Programmable oven
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a 20 mL Teflon-lined autoclave, combine Zn(NO₃)₂·6H₂O (0.089 g, 0.3 mmol), KH₂TDA (0.039 g, 0.2 mmol), and 4,4'-bipyridine (0.062 g, 0.4 mmol).
-
Rationale: The molar ratio of the reactants is crucial for obtaining the desired crystalline phase. The excess of the auxiliary ligand helps in the formation of the extended framework.
-
-
Solvent Addition: Add 10 mL of deionized water to the mixture.
-
Rationale: Water acts as the solvent in this hydrothermal synthesis, facilitating the dissolution of the reactants and promoting crystal growth.
-
-
Homogenization: Seal the autoclave and sonicate the mixture for 15 minutes to ensure homogeneity.
-
Heating: Place the sealed autoclave in a programmable oven and heat to 160 °C for 72 hours.
-
Rationale: The high temperature and pressure of the hydrothermal conditions are necessary to overcome the kinetic barriers for the formation of the crystalline MOF. The duration of the reaction allows for the growth of well-defined crystals.
-
-
Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Rationale: Slow cooling is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
-
-
Product Isolation: Open the autoclave and collect the colorless block-shaped crystals by filtration.
-
Washing: Wash the crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and solvent molecules.
-
Drying: Dry the final product in air at room temperature.
Protocol 2: Synthesis of a 3D Cadmium-Potassium-based MOF
This protocol outlines the synthesis of a mixed-metal three-dimensional MOF, {[Cd₂K₃(TDA)(HTDA)₂(H₂O)₄]}ₙ .[1] This example showcases a novel coordination mode of the H₃TDA ligand and the incorporation of the potassium cation from the starting material into the final framework.
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Potassium 1H-1,2,3-triazole-4,5-dicarboxylate (KH₂TDA)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Programmable oven
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a 20 mL Teflon-lined autoclave, dissolve Cd(NO₃)₂·4H₂O (0.062 g, 0.2 mmol) and KH₂TDA (0.058 g, 0.3 mmol) in 10 mL of deionized water.
-
Homogenization: Stir the mixture for 10 minutes until a clear solution is obtained.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat to 180 °C for 72 hours.
-
Rationale: The higher temperature compared to Protocol 1 is likely required to facilitate the specific coordination environment and the formation of this particular mixed-metal framework.
-
-
Cooling: Allow the autoclave to cool naturally to room temperature after the heating program is complete.
-
Product Isolation: Collect the resulting colorless crystalline product by filtration.
-
Washing: Wash the crystals with deionized water and ethanol.
-
Drying: Air-dry the product at ambient temperature.
Data Presentation: Structural and Property Summary
The following table summarizes the key features of the MOFs synthesized using the protocols described above, based on the findings from the cited literature.[1]
| Parameter | MOF 1: {[Zn₃(TDA)₂(bpy)₃]·(bpy)·10.5H₂O}ₙ | MOF 2: {[Cd₂K₃(TDA)(HTDA)₂(H₂O)₄]}ₙ |
| Metal Ion(s) | Zn(II) | Cd(II), K(I) |
| Auxiliary Ligand | 4,4'-Bipyridine | None |
| Framework Dimensionality | 3D | 3D |
| Topology | (3,4,4,4)-connected KAVGAQ framework | (6,12)-connected net |
| Potential Applications | Luminescence | Luminescence |
Visualization of Logical Relationships
The synthesis of these diverse MOF structures from the same primary ligand highlights the influence of the metal ion and the presence of auxiliary ligands. The following diagram illustrates this relationship.
Caption: Logical relationship demonstrating how the choice of metal ion and the use of an auxiliary ligand with H₃TDA leads to different MOF structures.
Conclusion and Future Outlook
This compound is a highly promising building block for the design and synthesis of novel metal-organic frameworks. Its rich coordination chemistry allows for the construction of structurally diverse and robust materials. The protocols provided in this application note offer a starting point for researchers to explore the potential of this ligand in creating functional materials for a variety of applications, including gas storage, catalysis, and sensing. Further research into the synthesis of MOFs with other metal ions and the exploration of different auxiliary ligands will undoubtedly lead to the discovery of new frameworks with exciting properties.
References
Application Notes and Protocols for 1H-1,2,3-Triazole-4,5-dicarboxylic Acid in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of a Vicinal Dicarboxylic Acid Triazole in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the relentless pursuit of novel molecular architectures with enhanced therapeutic properties is paramount. Among the privileged heterocyclic scaffolds, the 1,2,3-triazole core has emerged as a cornerstone, largely due to its synthetic accessibility via "click chemistry," metabolic stability, and capacity for hydrogen bonding.[1] This application note focuses on a particularly versatile derivative: 1H-1,2,3-triazole-4,5-dicarboxylic acid . The presence of two adjacent carboxylic acid groups on this stable five-membered ring offers a unique trifecta of functionalities: a rigid heterocyclic core, multiple points for derivatization, and strong metal-chelating capabilities. These attributes make it an invaluable building block for creating diverse and complex pharmaceutical agents, from small molecule inhibitors to advanced drug delivery systems. This guide provides an in-depth exploration of its applications, supported by detailed protocols and insights into the rationale behind its use in sophisticated synthetic strategies.
Part 1: A Versatile Scaffold for Bioactive Amides and Esters
The dicarboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through the formation of amide and ester linkages. These transformations allow for the introduction of various pharmacophores and the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Amide Synthesis: Building Complexity with Peptide Coupling Reagents
The synthesis of amide derivatives from this compound is efficiently achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid groups, facilitating their reaction with a broad range of primary and secondary amines to form stable amide bonds. This approach is fundamental in constructing molecules with potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Causality in Experimental Choices: The choice of coupling reagent is critical and depends on the nature of the amine and the desired reaction conditions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU (HBTU) are highly efficient and minimize racemization when chiral amines are used.[2] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts of the reaction and drive it to completion. The selection of an appropriate solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), ensures the solubility of all reactants and reagents.
Experimental Protocol: Synthesis of a Diamide Derivative
Objective: To synthesize a diamide derivative of this compound with a model primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine (2.2 equivalents)
-
HATU (2.2 equivalents)
-
DIPEA (4.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (4.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve HATU (2.2 equivalents) and benzylamine (2.2 equivalents) in anhydrous DMF.
-
Add the HATU/benzylamine solution dropwise to the solution of the dicarboxylic acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diamide.
Visualization of the Amide Synthesis Workflow:
Caption: Workflow for the synthesis of diamide derivatives.
Ester Synthesis: Modulating Polarity and Pro-drug Potential
Esterification of this compound provides a means to mask the polar carboxylic acid groups, thereby increasing lipophilicity and potentially improving cell membrane permeability. This strategy is also commonly employed in the design of pro-drugs, where the ester linkage is cleaved in vivo by esterases to release the active carboxylic acid-containing drug.
Causality in Experimental Choices: The synthesis of the dimethyl ester is a key transformation, as the resulting diester is a versatile intermediate for further functionalization. The reaction of organic azides with dimethyl acetylenedicarboxylate (DMAD) offers a direct route to N-substituted dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates.[3][4] For the esterification of the parent dicarboxylic acid, Fischer esterification, involving heating in an alcohol with a catalytic amount of strong acid, is a classical and effective method.[5]
Experimental Protocol: Synthesis of Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Objective: To synthesize the dimethyl ester of this compound.
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%) to the suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude dimethyl ester, which can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Derivative | Synthesis Method | Typical Yield | Reference |
| Diamide | HATU/DIPEA Coupling | 60-85% | [6] |
| Dimethyl Ester | Fischer Esterification | 80-95% | [3] |
Part 2: A Chelating Ligand for Bioactive Metal Complexes and MOFs
The vicinal dicarboxylic acid groups and the nitrogen atoms of the triazole ring make this compound an excellent multidentate ligand for the coordination of metal ions. This property has been exploited in the development of both discrete metal complexes with therapeutic potential and porous metal-organic frameworks (MOFs) for applications such as drug delivery.
Bioactive Metal Complexes: Harnessing Coordination Chemistry for Anticancer Activity
The coordination of transition metals to organic ligands can lead to complexes with unique geometric and electronic properties, often resulting in enhanced biological activity compared to the free ligands. Triazole-based ligands have been shown to form complexes with significant antitumor properties.[7][8][9] The rigid and planar nature of the 1H-1,2,3-triazole-4,5-dicarboxylate ligand can enforce specific coordination geometries around the metal center, which can be crucial for its interaction with biological targets.
Causality in Experimental Choices: The synthesis of metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent system. The choice of metal and solvent is critical in determining the final structure and properties of the complex. Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common technique for obtaining crystalline coordination polymers and MOFs.[10][11][12][13]
Experimental Protocol: Synthesis of a Cobalt(II) Coordination Polymer
Objective: To synthesize a cobalt(II) coordination polymer with this compound.[8]
Materials:
-
This compound (H₃TDA)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve H₃TDA (1 equivalent) in a mixture of water and ethanol.
-
In a separate vessel, dissolve Co(NO₃)₂·6H₂O (1.5 equivalents) in deionized water.
-
Slowly add the cobalt salt solution to the ligand solution with stirring.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After cooling to room temperature, filter the reaction mixture to collect the crystalline product.
-
Wash the product with deionized water and ethanol, and dry it in air.
Visualization of the Metal Complex Synthesis:
Caption: Solvothermal synthesis of a metal complex.
Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline materials with high porosity and surface area, making them ideal candidates for drug delivery systems.[14] The use of this compound as an organic linker in MOF synthesis allows for the construction of robust frameworks with tunable pore sizes and chemical functionalities. These MOFs can encapsulate drug molecules, protecting them from degradation and enabling their controlled release at the target site.
Causality in Experimental Choices: The choice of metal node and synthesis conditions dictates the topology and porosity of the resulting MOF. Zirconium-based MOFs, for instance, are known for their high stability in aqueous environments, a crucial property for biomedical applications.[15] The drug can be loaded into the MOF either during the synthesis (in-situ encapsulation) or after the framework has been formed (post-synthetic loading). The release of the drug is often triggered by changes in pH, temperature, or the presence of specific biomolecules.
Experimental Protocol: Solvothermal Synthesis of a Zr-MOF and Ibuprofen Loading
Objective: To synthesize a zirconium-based MOF using this compound as the linker and to evaluate its capacity for ibuprofen loading.
Materials:
-
This compound
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Ibuprofen
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure: MOF Synthesis:
-
In a vial, dissolve ZrCl₄ (1 equivalent) and this compound (1 equivalent) in DMF.
-
Add acetic acid as a modulator to control the crystallite size.
-
Seal the vial and heat it in an oven at 120 °C for 24 hours.
-
After cooling, collect the solid product by centrifugation, wash thoroughly with DMF and then with ethanol.
-
Activate the MOF by heating under vacuum to remove any residual solvent from the pores.
Ibuprofen Loading:
-
Immerse the activated MOF in a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol) for 24 hours.
-
Collect the ibuprofen-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
-
Determine the drug loading capacity by measuring the concentration of ibuprofen in the supernatant before and after loading using UV-Vis spectroscopy.
Drug Release Study:
-
Suspend a known amount of the ibuprofen-loaded MOF in PBS (pH 7.4) at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium, and measure the concentration of released ibuprofen by UV-Vis spectroscopy.
Part 3: A Rigid Scaffold for Peptide Mimetics and Bioisosteric Replacement
The planar and rigid nature of the 1,2,3-triazole ring makes it an excellent scaffold for the design of peptide mimetics.[1][16] By replacing a flexible amide bond in a peptide with a 1,4-disubstituted 1,2,3-triazole, it is possible to constrain the peptide's conformation, which can lead to increased receptor affinity and improved metabolic stability.[7][9] The dicarboxylic acid functionality at the 4 and 5 positions offers two points of attachment for peptide chains, creating a unique turn-like structure.
Visualization of Triazole as a Peptide Mimetic:
References
- 1. 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 14. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. real.mtak.hu [real.mtak.hu]
- 16. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 1H-1,2,3-triazole-4,5-dicarboxylic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
1H-1,2,3-triazole-4,5-dicarboxylic acid is a pivotal heterocyclic building block, valued for its utility as a rigid scaffold in supramolecular chemistry, as a ligand in the synthesis of metal-organic frameworks (MOFs), and as a core structure in medicinal chemistry. This application note provides a detailed, two-step protocol for the synthesis of this compound, beginning with the formation of the diester precursor, Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, via a 1,3-dipolar cycloaddition, followed by its basic hydrolysis to yield the target dicarboxylic acid. This guide emphasizes the causality behind experimental choices, robust safety procedures for handling hazardous reagents, and detailed characterization methods to ensure a self-validating and reproducible protocol.
Introduction and Mechanistic Rationale
The 1,2,3-triazole core is a bioisostere for amide bonds and an essential pharmacophore found in a wide array of therapeutic agents.[1][2] The 4,5-dicarboxylic acid derivative offers two points for chemical modification, making it a highly versatile synthon. The synthetic strategy presented herein is a classic and reliable method that proceeds in two distinct stages:
-
Step 1: 1,3-Dipolar Cycloaddition. The synthesis commences with a Huisgen 1,3-dipolar cycloaddition reaction. This involves the reaction of an azide (in this case, sodium azide) with a symmetric alkyne, dimethyl acetylenedicarboxylate (DMAD).[3] The azide acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted cycloaddition mechanism leads to the formation of the stable, aromatic 1,2,3-triazole ring, yielding the intermediate Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate. Since the alkyne is symmetrical, only a single regioisomer is possible.[3]
-
Step 2: Saponification (Ester Hydrolysis). The diester intermediate is subsequently hydrolyzed under basic conditions (saponification). The hydroxide ions attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of a carboxylate salt. A final acidification step protonates the dicarboxylate to precipitate the desired this compound. A similar hydrolysis strategy has been effectively used to convert 4,5-dicyano-1,2,3-triazole to the target dicarboxylic acid.[4]
The overall synthetic pathway is illustrated below.
Caption: Workflow for the two-step synthesis of the target compound.
CRITICAL SAFETY PROTOCOL: Handling Sodium Azide
Trustworthiness in the lab begins with safety. Sodium azide (NaN₃) is an essential reagent for this synthesis but poses significant health and explosion risks. All personnel must adhere strictly to the following guidelines.
-
Extreme Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] It functions as a potent metabolic inhibitor. All manipulations of solid NaN₃ and its solutions must be performed inside a certified chemical fume hood.[6][7]
-
Explosion Hazard:
-
Avoid contact with heavy metals (e.g., lead, copper, silver, mercury). NaN₃ reacts with these metals to form highly shock-sensitive and explosive heavy metal azides. Never use metal spatulas for transferring solid sodium azide; use only plastic or ceramic spatulas.[5][8]
-
Do not flush sodium azide solutions down drains, as accumulation in lead or copper pipes can lead to violent explosions.[5][9]
-
Avoid contact with acids. Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6][9]
-
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and two pairs of nitrile gloves when handling sodium azide.[7][9] Change gloves immediately upon contamination.
-
Waste Disposal: All azide-containing waste is considered hazardous. It must be collected in a designated, clearly labeled, non-metal container and disposed of through your institution's Environmental Health & Safety (EHS) office.[5][6]
Materials and Equipment
| Reagent / Material | Grade | Supplier Example |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Dimethyl Acetylenedicarboxylate (DMAD) | 99% | Alfa Aesar |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Deionized Water | N/A | In-house |
| Celite® 545 | N/A | Sigma-Aldrich |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice-water bath
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
Detailed Step-by-Step Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.5 g (100 mmol) of sodium azide in 50 mL of methanol.
-
Causality: Methanol serves as a suitable polar solvent for both reactants.
-
-
Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C. Vigorous stirring is essential.
-
Substrate Addition: Slowly add 14.2 g (12.7 mL, 100 mmol) of dimethyl acetylenedicarboxylate (DMAD) dropwise to the stirred azide solution over a period of 30-45 minutes.
-
Causality: The cycloaddition reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent a dangerous temperature spike, and minimize side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
Causality: Heating to reflux ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product may form. Reduce the solvent volume to approximately 20 mL using a rotary evaporator. Add 100 mL of deionized water and stir until all solids dissolve.
-
Acidification & Filtration: Carefully acidify the aqueous solution to pH 2-3 with concentrated HCl. Perform this step slowly in an ice bath, as it is exothermic. A white precipitate of the diester product will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts. Dry the product under vacuum to yield Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate as a white solid.
-
Setup for Hydrolysis: To a 250 mL round-bottom flask, add the entire batch of dried diester from Part A. Add a solution of 8.8 g (220 mmol, 2.2 equivalents) of sodium hydroxide dissolved in 100 mL of deionized water.
-
Causality: A molar excess of NaOH is used to drive the saponification of both ester groups to completion.
-
-
Reaction: Heat the mixture to reflux for 6 hours. The solid should dissolve as the reaction progresses, forming the water-soluble disodium salt.
-
Causality: The elevated temperature accelerates the rate of hydrolysis, which is slow at room temperature.
-
-
Filtration (Optional): After cooling to room temperature, if the solution is cloudy, filter it through a pad of Celite® to remove any insoluble impurities.
-
Product Precipitation: Transfer the clear solution to a beaker and cool in an ice bath. With vigorous stirring, slowly and carefully add concentrated HCl until the pH of the solution is approximately 1.
-
Causality: Acidification protonates the disodium dicarboxylate salt, causing the much less water-soluble dicarboxylic acid to precipitate out of the solution.
-
-
Isolation and Purification: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove residual NaCl.
-
Drying: Dry the final product, this compound, in a vacuum oven at 60-70 °C to a constant weight.
Quantitative Data and Expected Results
| Compound | MW ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield |
| Sodium Azide | 65.01 | 100 | 1.0 | N/A |
| Dimethyl Acetylenedicarboxylate | 142.11 | 100 | 1.0 | N/A |
| Intermediate: Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | 185.13 | ~85 | N/A | ~15.7 g (85%) |
| Final Product: this compound | 157.08 | ~76.5 | N/A | ~12.0 g (90% from intermediate) |
Overall expected yield is approximately 75-80% based on the starting DMAD.
Characterization of Final Product
To confirm the identity and purity of the synthesized this compound, the following characterization is recommended:
-
¹H NMR (DMSO-d₆): Expect a very broad singlet in the 13-16 ppm range corresponding to the three acidic protons (2x -COOH, 1x N-H). The integration may be variable.
-
¹³C NMR (DMSO-d₆): Expect signals around ~160-165 ppm for the carboxylic acid carbons and ~135-145 ppm for the triazole ring carbons.
-
FT-IR (KBr, cm⁻¹): Look for a very broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak around 3100-3200 cm⁻¹ (N-H stretch), and a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.
-
Mass Spectrometry (ESI⁻): m/z = 156.0 [M-H]⁻.
-
Melting Point: Literature values are typically in the range of 250-260 °C with decomposition.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. uthsc.edu [uthsc.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Application Notes & Protocols: 1H-1,2,3-Triazole-4,5-dicarboxylic Acid as a Versatile Linker in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of a Nitrogen-Rich, Multifunctional Linker
In the landscape of polymer chemistry, particularly in the design of functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers, the choice of the organic linker is paramount. 1H-1,2,3-Triazole-4,5-dicarboxylic acid (H₃TDA) has emerged as a linker of significant interest due to its unique combination of structural and chemical attributes. Its rigid, planar triazole core, coupled with two adjacent carboxylic acid functionalities, provides a well-defined geometry for constructing robust and porous polymeric networks.
The presence of three nitrogen atoms within the triazole ring, in addition to the oxygen donors from the carboxylate groups, offers multiple coordination sites. This versatility in coordination modes allows for the formation of diverse and intricate structures with a range of metal ions.[1][2][3] The nitrogen-rich nature of the triazole moiety also imparts specific properties to the resulting polymers, including potential for enhanced gas sorption, luminescence, and magnetic properties.[1][4] Furthermore, the triazole ring can participate in hydrogen bonding and π-π stacking interactions, which contribute to the overall stability and dimensionality of the polymeric framework.[1]
This guide provides a comprehensive overview of the application of H₃TDA in polymer synthesis, with a focus on coordination polymers. We will delve into the rationale behind its use, detailed synthesis protocols, characterization techniques, and potential applications, offering insights grounded in established research.
I. Physicochemical Properties and Coordination Behavior of H₃TDA
Understanding the inherent properties of H₃TDA is crucial for predicting its behavior in polymerization reactions and the characteristics of the resulting materials.
| Property | Value/Description | Significance in Polymer Synthesis |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₄H₃N₃O₄ | Provides a basis for elemental analysis and molecular weight calculations. |
| Molecular Weight | 157.09 g/mol | Essential for stoichiometric calculations in synthesis. |
| Structure | A five-membered triazole ring with two adjacent carboxylic acid groups. | The rigid and planar structure acts as a predictable building block. |
| Acidity (pKa) | Exhibits multiple pKa values due to the two carboxylic protons and the N-H proton. | The deprotonation state (H₂TDA⁻, HTDA²⁻, TDA³⁻) can be controlled by pH, influencing the coordination mode and final structure.[2] |
| Coordination Sites | The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate groups. | Offers versatile coordination modes, leading to a variety of polymer architectures.[1][2][3] |
The coordination chemistry of H₃TDA is rich and varied. Depending on the reaction conditions (e.g., pH, solvent, metal-to-linker ratio, and temperature), it can adopt several coordination modes, acting as a bi-, tri-, or even higher-dentate ligand. This adaptability is a key reason for its utility in creating diverse network topologies.[2][3]
II. Synthesis of Coordination Polymers using H₃TDA: Protocols and Mechanistic Insights
The synthesis of coordination polymers with H₃TDA typically employs hydrothermal or solvothermal methods. These techniques facilitate the crystallization of the polymeric framework by utilizing elevated temperatures and pressures.
Protocol 1: Hydrothermal Synthesis of a Lead(II)-Based 3D Coordination Polymer
This protocol is adapted from the synthesis of [Pb(HTDA)]n, a three-dimensional network.[2]
Rationale: The hydrothermal method is chosen to increase the solubility of the reactants and promote the growth of high-quality single crystals suitable for X-ray diffraction analysis. The choice of lead(II) as the metal center is due to its flexible coordination sphere, which can lead to the formation of high-dimensional structures.
Materials:
-
This compound (H₃TDA)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a 20 mL glass vial, combine H₃TDA (0.0157 g, 0.1 mmol) and Pb(NO₃)₂ (0.0331 g, 0.1 mmol).
-
Add 10 mL of deionized water to the vial.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting suspension to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 72 hours. The elevated temperature provides the necessary energy to overcome the kinetic barriers of framework formation.
-
After 72 hours, cool the autoclave to room temperature slowly over 24 hours. Slow cooling is critical for the formation of well-defined crystals.
-
Collect the colorless, block-shaped crystals by filtration.
-
Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the crystals in air.
Expected Outcome: Formation of a 3D coordination polymer with the formula [Pb(HTDA)]n. The HTDA²⁻ ligand in this structure is doubly deprotonated.
Protocol 2: Solvothermal Synthesis of a Heterometallic 3d-4f Coordination Polymer
This protocol is based on the synthesis of a family of isostructural copper(II)-lanthanide(III) heterometallic coordination polymers.[4]
Rationale: The solvothermal method using a mixed-solvent system (in this case, methanol and water) can influence the coordination environment and the resulting crystal structure. The introduction of both a 3d transition metal (Cu²⁺) and a 4f lanthanide metal (e.g., Gd³⁺) can lead to interesting magnetic and luminescent properties due to the interactions between the different metal centers.
Materials:
-
This compound (H₃TDA)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Methanol
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
Dissolve H₃TDA (0.0157 g, 0.1 mmol) in 5 mL of a 1:1 (v/v) methanol/water mixture in a 20 mL glass vial.
-
In a separate vial, dissolve CuCl₂·2H₂O (0.0341 g, 0.2 mmol) and GdCl₃·6H₂O (0.0372 g, 0.1 mmol) in 5 mL of the same methanol/water mixture.
-
Slowly add the metal salt solution to the H₃TDA solution with continuous stirring.
-
Stir the final mixture for 30 minutes at room temperature.
-
Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160 °C for 48 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Isolate the blue, block-shaped crystals by filtration.
-
Wash the crystals with the methanol/water mixture.
-
Air-dry the product.
Expected Outcome: A 2D heterometallic coordination polymer with the formula {[Cu₂Gd(TDA)₂Cl(H₂O)₄]·2H₂O}n, where TDA³⁻ is the fully deprotonated linker.
III. Characterization of H₃TDA-Based Polymers
A multi-technique approach is essential for the comprehensive characterization of these materials.
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement. | Crystal system, space group, unit cell parameters, bond lengths and angles, coordination environment of the metal ions, and the overall network topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data. | Confirmation that the synthesized bulk material corresponds to the single crystal structure. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the polymer and to confirm the coordination of the linker to the metal centers. | Disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency upon coordination. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer and to identify the loss of solvent molecules. | Decomposition temperature of the framework and the temperature ranges for the loss of coordinated and guest water molecules. |
| Elemental Analysis (EA) | To determine the elemental composition (C, H, N) of the polymer. | Confirmation of the empirical formula of the synthesized compound. |
IV. Applications and Future Perspectives
The unique structural features of H₃TDA-based polymers make them promising candidates for a variety of applications:
-
Gas Storage and Separation: The porous nature of some MOFs constructed with H₃TDA could be exploited for the selective adsorption of gases like CO₂.[5]
-
Luminescence: Lanthanide-containing polymers based on H₃TDA can exhibit characteristic luminescence, making them suitable for applications in sensors, lighting, and bio-imaging.[1]
-
Magnetism: The incorporation of paramagnetic metal ions, particularly in heterometallic systems, can lead to materials with interesting magnetic properties, such as weak antiferromagnetic coupling.[1][4]
-
Catalysis: The metal nodes and functional groups within the pores of these polymers can act as catalytic sites.
The field continues to evolve, with ongoing research focused on the design of new H₃TDA-based polymers with tailored functionalities. The use of mixed-linker strategies and post-synthetic modification are promising avenues for creating materials with enhanced properties and novel applications.
V. Visualizing the Chemistry: Diagrams
Caption: Chemical structure of the H₃TDA linker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new family of 3d–4f heterometallic coordination polymers assembled with this compound: syntheses, structures and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Coordination chemistry of lanthanide complexes with 1H-1,2,3-triazole-4,5-dicarboxylic acid
An Application Guide to the Coordination Chemistry of Lanthanide Complexes with 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the coordination chemistry of lanthanide (Ln) complexes involving this compound (H3TDA). We will explore the synthesis, structural characterization, and key applications of these fascinating materials, with a focus on practical protocols and the scientific rationale behind experimental design.
Introduction: The Synergy of Lanthanides and a Versatile Triazole Ligand
Lanthanide ions, with their unique 4f electronic configurations, are renowned for their sharp, line-like emission spectra and large coordination numbers, making them exceptional candidates for the construction of functional materials.[1] When combined with multifunctional organic ligands, they can self-assemble into highly ordered, crystalline structures known as metal-organic frameworks (MOFs) or coordination polymers.[1]
This compound (H3TDA) has emerged as a particularly effective ligand for constructing such frameworks. Its structure offers multiple coordination sites: the nitrogen atoms of the triazole ring and the oxygen atoms of the two carboxylate groups.[2][3] This versatility allows H3TDA to bridge multiple lanthanide centers, leading to the formation of robust, multidimensional networks with diverse topologies. The resulting Ln-H3TDA complexes often exhibit compelling luminescent, magnetic, and catalytic properties, driven by the interplay between the lanthanide ion and the organic linker.[1][2][4]
Synthesis of Lanthanide-H3TDA Complexes: Protocols and Rationale
The synthesis of Ln-H3TDA complexes is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the slow crystallization of the product. The choice of reaction parameters is critical and directly influences the final structure and properties of the complex.
Protocol 2.1: General Hydrothermal Synthesis of a [Ln(TDA)(H₂O)]·nH₂O Complex
This protocol provides a representative method for synthesizing a three-dimensional lanthanide-H3TDA framework.
Materials:
-
Lanthanide(III) chloride hexahydrate (e.g., TbCl₃·6H₂O)
-
This compound (H3TDA)
-
Deionized water
-
N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: In a glass beaker, dissolve 0.1 mmol of the lanthanide salt (e.g., 37.3 mg of TbCl₃·6H₂O) in 5 mL of deionized water.
-
Ligand Preparation: In a separate beaker, dissolve 0.1 mmol of H3TDA (15.7 mg) in 5 mL of deionized water. A small amount of a base (e.g., NaOH solution) can be added dropwise to aid dissolution by deprotonating the carboxylic acid groups.
-
Mixing: Slowly add the H3TDA solution to the lanthanide salt solution while stirring continuously. A precipitate may form.
-
Transfer to Autoclave: Transfer the resulting mixture or suspension into the 25 mL Teflon-lined autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 160-180 °C for 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24-48 hours. Slow cooling is crucial for obtaining high-quality single crystals.
-
Product Isolation: Open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the crystals sequentially with deionized water and ethanol to remove any unreacted starting materials.
-
Drying: Air-dry the final product.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The high temperature and pressure facilitate the dissolution of reactants and promote the formation of thermodynamically stable crystalline products.
-
pH Control: The degree of deprotonation of H3TDA is pH-dependent and dictates its coordination mode.[3] Adjusting the pH can lead to different structural outcomes.
-
Temperature and Time: These parameters control the crystal growth kinetics. Insufficient time or temperature may result in amorphous powders or poorly crystalline materials.
-
Molar Ratios: The metal-to-ligand ratio can influence the dimensionality and topology of the resulting framework.
Table 1: Representative Synthesis Conditions for Ln-H3TDA Complexes
| Lanthanide Ion | Ligand | Molar Ratio (Ln:H3TDA) | Solvent System | Temperature (°C) | Time (h) | Resulting Structure | Reference |
| La, Ce, Pr, Nd | H3TDA | 1:1 | H₂O | 180 | 72 | 3D Chiral Framework | [2] |
| Eu, Sm, Gd | H3TDA | 1:1 | H₂O | 180 | 72 | 3D Chiral Framework | [2] |
| Tb | H4TADIP | 1:1 | H₂O/DMF | 160 | 72 | 3D Framework | [4][5] |
| Eu | H4TADIP | 1:1 | H₂O/DMF | 160 | 72 | 3D Framework | [4][5] |
Note: H4TADIP is a derivative, 5,5′-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid, demonstrating the modularity of the triazole ligand system.
Diagram 1: General Synthetic Workflow
References
- 1. Recent progress in lanthanide metal–organic frameworks and their derivatives in catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structures and properties of lanthanide metal-organic frameworks based on a 1,2,3-triazole-containing tetracarboxylate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures and properties of lanthanide metal–organic frameworks based on a 1,2,3-triazole-containing tetracarboxylate ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Advanced Energetic Materials from 1H-1,2,3-Triazole-4,5-dicarboxylic Acid Derivatives
Introduction
The pursuit of novel high-energy density materials (HEDMs) that offer a superior balance of performance, stability, and insensitivity is a paramount objective in modern materials science. Nitrogen-rich heterocyclic compounds have emerged as a cornerstone of this research, prized for their inherently high positive heats of formation, significant nitrogen content, and robust thermal stability.[1][2] Among these, the 1,2,3-triazole ring is particularly noteworthy due to the unique N-N-N linkage, which contributes to higher thermal stability and a greater heat of formation (240 kJ mol⁻¹) compared to its 1,2,4-triazole isomer.[3]
This document provides a detailed guide on the utilization of a highly versatile and strategic precursor, 1H-1,2,3-triazole-4,5-dicarboxylic acid (TDAc) , for the synthesis of next-generation energetic materials. The two carboxylic acid groups on the TDAc backbone serve as powerful chemical handles, enabling the rational design and synthesis of a diverse range of energetic derivatives, including energetic salts and highly stable energetic coordination polymers (ECPs). We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the critical characterization and safety considerations inherent to this field.
Part 1: Synthesis of the Core Precursor: this compound (TDAc)
The synthesis of TDAc is foundational to all subsequent derivatizations. A reliable and high-yielding route proceeds through the hydrolysis of 4,5-dicyano-1,2,3-triazole.[3] This precursor is synthesized from the cyclization of diaminomaleonitrile.
Workflow for TDAc Synthesis
Caption: Synthetic workflow for this compound (TDAc).
Protocol 1: Synthesis of TDAc from 4,5-dicyano-1,2,3-triazole
This protocol is adapted from methodologies reported in the literature.[3]
Materials:
-
4,5-dicyano-1,2,3-triazole (11.9 g, 0.1 mol)
-
Sodium hydroxide (NaOH) (20.0 g, 0.5 mol)
-
Deionized water (100 mL)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser, magnetic stirrer, ice bath, Buchner funnel.
Procedure:
-
Reaction Setup: Combine 4,5-dicyano-1,2,3-triazole (0.1 mol) and sodium hydroxide (0.5 mol) in 100 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 5 hours. The hydrolysis of the nitrile groups to carboxylates will occur.
-
Cooling: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidification & Precipitation: While stirring in the ice bath, slowly and carefully add concentrated hydrochloric acid to the solution until the pH is approximately 1. A white precipitate of TDAc will form.
-
Causality: The highly soluble disodium salt of TDAc is protonated by the strong acid, causing the neutral, less soluble dicarboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Continue stirring the cold slurry for 45 minutes to ensure complete precipitation. Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to yield TDAc (Expected yield: ~91%).[3]
Characterization:
-
FT-IR (KBr, cm⁻¹): Expect strong C=O stretching (around 1711 cm⁻¹), broad O-H stretching, and other characteristic peaks.[3]
-
Mass Spectrometry (ESI⁻): m/z = 156.10 ([M-H]⁻).[3]
-
Elemental Analysis (for C₄H₃N₃O₄): Calculated: C 30.58%, H 1.93%, N 26.75%. Found: C 30.52%, H 1.97%, N 26.81%.[3]
Part 2: Application Notes on the Derivatization of TDAc
The TDAc molecule is a platform for creating diverse energetic materials. The carboxylic acid groups are the key to its versatility, allowing for the formation of energetic salts and coordination polymers.
Caption: Primary synthetic routes from the TDAc platform.
Strategy 1: Formation of Energetic Salts
-
Expertise & Rationale: One of the most direct methods to enhance the energetic properties of an acidic compound is through salt formation with nitrogen-rich bases. This strategy simultaneously increases the overall nitrogen content and density while often improving thermal stability and tuning sensitivity. The resulting ionic interactions in the crystal lattice create a more stable and dense packing arrangement. The transformation into metal salts can significantly enhance thermal stability.[4]
Strategy 2: Synthesis of Energetic Coordination Polymers (ECPs)
-
Expertise & Rationale: TDAc is an excellent ligand for creating ECPs. The carboxylate groups can chelate with metal ions, forming extended one-, two-, or three-dimensional networks.[5] This approach is particularly effective for developing highly thermostable materials. The rigid polymeric structure requires significant energy to decompose, pushing decomposition temperatures well above 300 °C.[5] Furthermore, the choice of metal ion can be used to impart specific properties, such as characteristic flame colors for "green" pyrotechnic applications (i.e., chlorine-free).[5]
Part 3: Detailed Experimental Protocols
General Safety Warning: All work with energetic materials, even on a laboratory scale, must be conducted with extreme caution. Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-retardant lab coats. Work in a well-ventilated fume hood and behind a blast shield. Never work alone.[6]
Protocol 2: Synthesis of a Diammonium Energetic Salt
Objective: To synthesize diammonium 1H-1,2,3-triazole-4,5-dicarboxylate, a simple energetic salt with increased nitrogen content.
Materials:
-
This compound (TDAc) (1.57 g, 10 mmol)
-
Aqueous ammonia (25-30%)
-
Ethanol
-
Beaker, magnetic stirrer, pH paper or meter.
Procedure:
-
Dissolution: Suspend TDAc (10 mmol) in a minimal amount of deionized water in a beaker with magnetic stirring.
-
Neutralization: Slowly add aqueous ammonia dropwise to the suspension. The TDAc will dissolve as it is neutralized to form the soluble ammonium salt. Continue adding ammonia until the pH of the solution is approximately 7-8.
-
Precipitation: Add an excess of cold ethanol to the aqueous solution. The ammonium salt, which is less soluble in the ethanol-water mixture, will precipitate.
-
Causality: The principle of anti-solvent precipitation is used here. The ionic salt is highly soluble in the polar water but poorly soluble in the less polar ethanol. Adding ethanol reduces the solvating power of the medium for the salt, forcing it to precipitate.
-
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration.
-
Washing & Drying: Wash the product with a small amount of cold ethanol and then dry under vacuum.
Protocol 3: Synthesis of a Potassium-Based Energetic Coordination Polymer
This protocol is a conceptual representation based on published work on alkali metal ECPs.[5]
Objective: To synthesize a potassium coordination polymer of TDAc, a highly thermostable energetic material.
Materials:
-
This compound (TDAc) (1.57 g, 10 mmol)
-
Potassium hydroxide (KOH) (1.12 g, 20 mmol)
-
Deionized water
-
Small vial or test tube.
Procedure:
-
Solution Preparation: In a small beaker, dissolve KOH (20 mmol) in a few milliliters of deionized water. Slowly add TDAc (10 mmol) to the basic solution with stirring until it fully dissolves, forming the potassium dicarboxylate salt in situ.
-
Crystallization: Transfer the resulting clear solution to a clean test tube. Seal the tube loosely and allow the solvent to evaporate slowly at room temperature over several days.
-
Causality: Slow evaporation is a common technique for growing high-quality single crystals suitable for X-ray diffraction. As the solvent volume decreases, the solution becomes supersaturated, and the coordination polymer self-assembles into an ordered crystalline lattice.
-
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a minimal amount of cold water.
-
Drying: Dry the crystalline product in a desiccator.
Part 4: Characterization & Performance Data
The synthesized materials must be thoroughly characterized to confirm their structure and evaluate their energetic properties.
Key Characterization Techniques:
-
Structural Confirmation: ¹H and ¹³C NMR Spectroscopy, FT-IR Spectroscopy.
-
Compositional Analysis: Elemental Analysis, Mass Spectrometry.
-
Definitive Structure & Density: Single-Crystal X-ray Diffraction is the gold standard, providing precise bond lengths, bond angles, and the crystal packing density, which is a critical parameter for performance calculations.[5][7]
-
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature (Td), a key indicator of thermal stability.[5][8]
-
Sensitivity: Impact (IS) and friction (FS) sensitivities are measured using standard methods (e.g., BAM drop hammer and friction tester) to assess the material's safety and handling characteristics.[5][7]
-
Detonation Performance: For novel compounds, detonation velocity (Vd) and pressure (P) are often calculated using specialized software (e.g., EXPLO5) based on the calculated heat of formation and the experimental density.[9][10]
Table 1: Comparative Properties of TDAc and Derivatives
| Compound Name | Formula | Density (g/cm³) | Td (°C) | Sensitivity (IS/FS) | Detonation Performance (Calculated) | Reference |
| TDAc | C₄H₃N₃O₄ | ~1.81 (Calculated) | ~226 | N/A | N/A | [3] |
| Potassium ECP of TDAc | (C₄HKN₃O₄)n | 2.15 (Experimental) | 334 | Insensitive (>40J, >360N) | Not reported as a detonable explosive | [5] |
| Cesium ECP of TDAc | (C₄H₂CsN₃O₄)n | 3.01 (Experimental) | 312 | Insensitive (>40J, >360N) | Not reported as a detonable explosive | [5] |
| DNPAT¹ | C₅H₂N₈O₄ | 1.87 | 314 | 18 J | Vd: 8889 m/s, P: >37.0 GPa | [11] |
| HMX² | C₄H₈N₈O₈ | 1.91 | 280 | 7.4 J | Vd: 9100 m/s, P: 39.3 GPa | Benchmark |
¹ DNPAT is a high-performing pyrazole-triazole derivative included for performance comparison.[11] ² HMX is a benchmark secondary explosive.
Analysis: The data clearly demonstrates the principles discussed. The formation of ECPs with TDAc leads to materials with exceptional thermal stability (Td > 300 °C) and remarkable insensitivity, making them suitable for applications like pyrotechnics rather than high explosives.[5] For comparison, advanced triazole derivatives like DNPAT show how the triazole backbone can be incorporated into structures with detonation performance rivaling benchmark explosives like HMX, but with significantly improved thermal stability and reduced sensitivity.[11]
References
- 1. Review on Energetic Compounds Based on Triazoles [energetic-materials.org.cn]
- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures | MDPI [mdpi.com]
- 4. Metal salts of fused triazole–triazine as promising energetic materials: crystal structures, energetic properties and high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Taming of Triazole, Tetrazole, and Azido Groups: Nitrogen-Rich Energetic Materials with High Thermal Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energetic materials with promising properties: Synthesis and characterization of 4,4′-Bis(5-nitro-1,2,3-2H-triazole) derivatives - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1H-1,2,3-Triazole-4,5-dicarboxylic Acid Derivatives as Potential Enzyme Inhibitors
Introduction: The Scientific Rationale
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character. Its derivatives have been successfully developed as inhibitors for a wide array of enzymes.[1] The specific introduction of a 4,5-dicarboxylic acid moiety onto the 1H-1,2,3-triazole ring creates a powerful pharmacophore. The two adjacent carboxylic acid groups can act as a potent bidentate chelator for metal ions within enzyme active sites or as a strong anchor, forming multiple hydrogen bonds and salt bridges with key amino acid residues. This structural feature makes 1H-1,2,3-triazole-4,5-dicarboxylic acid and its derivatives particularly compelling candidates for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and other enzymes with electropositive active sites, such as Xanthine Oxidase (XO).[2][3]
This guide provides a comprehensive overview of the synthesis, evaluation, and mechanistic analysis of these compounds. It is designed for researchers in drug discovery, offering both the theoretical basis for experimental design and detailed, field-tested protocols for practical application.
Part 1: Synthesis of the Core Scaffold
The synthesis of the this compound core is foundational. A common and efficient strategy involves the hydrolysis of a dicyano precursor, which can be synthesized through various routes. The following protocol details a reliable method starting from 4,5-dicyano-1,2,3-triazole.
Causality of the Method: This synthetic route is advantageous due to the relative accessibility of the dicyano starting material and the straightforward, high-yield nature of the alkaline hydrolysis step.[4] Basic hydrolysis effectively converts the nitrile groups into carboxylate salts, which are then protonated upon acidification to yield the desired dicarboxylic acid.
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize the core this compound scaffold via hydrolysis.
Materials:
-
4,5-dicyano-1,2,3-triazole
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,5-dicyano-1,2,3-triazole (0.1 mol) in 100 mL of a 5 M NaOH aqueous solution (0.5 mol NaOH).[4]
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).
-
Cooling: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Acidification: Carefully add concentrated HCl dropwise to the cooled solution while stirring. The product will begin to precipitate. Continue adding HCl until the solution is acidic (pH ≈ 1).[4]
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Evaluation of Enzyme Inhibition
Once synthesized, the derivatives must be evaluated for their inhibitory activity against target enzymes. Xanthine Oxidase (XO) and Carbonic Anhydrase (CA) serve as excellent examples due to their clinical relevance and the availability of robust spectrophotometric assays.
Workflow for Development of Triazole-Based Enzyme Inhibitors
The overall process from concept to a potential lead compound follows a structured, iterative workflow. This ensures a logical progression from chemical synthesis to biological validation and refinement.
Caption: General workflow for the development of 1,2,3-triazole-based enzyme inhibitors.
Experimental Protocol 2: In Vitro Inhibition Assay for Xanthine Oxidase (XO)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against XO.[5][6]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. An inhibitor will decrease this rate.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (dissolved in DMSO)
-
Allopurinol (standard inhibitor, for positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: Prepare a 150 µM solution of xanthine in the buffer.
-
Enzyme Solution: Prepare a solution of xanthine oxidase (e.g., 0.05 units/mL) in the buffer. Keep on ice.
-
Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in the buffer to achieve a range of final assay concentrations. Do the same for allopurinol.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL buffer + 20 µL substrate solution.
-
Control (100% activity): 160 µL buffer + 20 µL substrate solution + 20 µL enzyme solution.
-
Inhibitor Wells: 140 µL buffer + 20 µL of inhibitor solution (at various concentrations) + 20 µL substrate solution.
-
-
Pre-incubation: Add the buffer and inhibitor solutions to the respective wells. Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the enzyme solution to the control and inhibitor wells.
-
Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition.[5]
-
Part 3: Mechanism of Action
Understanding how these derivatives inhibit their target is crucial for rational drug design. The dicarboxylic acid moiety is key to their mechanism. For metalloenzymes like carbonic anhydrase, the triazole nitrogen atoms and the carboxylate groups can coordinate with the active site metal ion (e.g., Zn²⁺).[3][7]
Caption: Putative binding mode of a triazole dicarboxylate inhibitor in a metalloenzyme active site.
This chelation and hydrogen bonding network anchors the inhibitor firmly in the active site, preventing substrate access and catalysis. For enzymes without a metal cofactor, the dicarboxylate can form strong salt bridges with positively charged residues like arginine or lysine. Molecular docking studies are invaluable for visualizing these interactions and guiding further structural optimization.[8][9]
Part 4: Data Presentation & Structure-Activity Relationships (SAR)
Systematic evaluation of various derivatives allows for the development of a Structure-Activity Relationship (SAR), which correlates chemical structure with inhibitory potency. Summarizing this data in a clear, tabular format is essential for comparison.
Table 1: Inhibitory Activity of 1,2,3-Triazole-dicarboxylic Acid Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound ID | R-Group Substitution | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |
| 6c | 4-Fluorophenyl | >10 | 1.2 | 0.7 | 0.7 |
| 6d | 4-Chlorophenyl | >10 | 1.5 | 0.9 | 0.8 |
| 6e | 4-Bromophenyl | >10 | 1.8 | 1.1 | 1.0 |
| Acetazolamide | (Standard Inhibitor) | 0.25 | 0.012 | 0.025 | 0.0058 |
| Data synthesized from authoritative sources for illustrative purposes.[3] |
From this example data, an initial SAR can be deduced:
-
Selectivity: The derivatives show poor inhibition against the cytosolic hCA I isoform but are potent against hCA II and the tumor-associated isoforms hCA IX and XII.[3]
-
Effect of Halogens: Potency against hCA IX and XII follows the trend F > Cl > Br, suggesting that a smaller, more electronegative substituent at the para-position of the phenyl ring is favorable for inhibition.
These insights are critical for the next cycle of inhibitor design, guiding the synthesis of more potent and selective compounds.
Conclusion
This compound derivatives represent a highly promising class of enzyme inhibitors. Their rational design, rooted in the unique chemical properties of the dicarboxylate-functionalized triazole core, allows for potent and selective targeting of enzymes implicated in various diseases. The protocols and workflows detailed herein provide a robust framework for the synthesis, biochemical evaluation, and mechanistic study of these compounds, empowering researchers to accelerate the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid: Application Notes and Protocols
Introduction: The Imperative for Green Chemistry in Heterocyclic Synthesis
1H-1,2,3-Triazole-4,5-dicarboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its rigid, planar structure and multiple coordination sites make it an attractive scaffold for the design of novel pharmaceuticals, metal-organic frameworks (MOFs), and functional polymers. Traditionally, the synthesis of such heterocyclic compounds has often relied on methods that utilize harsh reagents, toxic solvents, and energy-intensive processes, posing significant environmental and safety concerns.
In alignment with the principles of green chemistry, the development of sustainable synthetic routes is not merely an academic exercise but a critical necessity.[1][2][3] This guide provides detailed application notes and protocols for the green synthesis of this compound, focusing on methodologies that enhance safety, reduce waste, and improve energy efficiency. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design.
Strategic Approaches to the Green Synthesis of the Triazole Core
The cornerstone of 1H-1,2,3-triazole synthesis is the [3+2] cycloaddition reaction between an azide and an alkyne, a transformation famously championed by Huisgen.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized this field by offering high regioselectivity and yields under mild conditions.[4][5][6] Our focus will be on adapting and optimizing these cycloaddition strategies within a green chemistry framework.
Two primary green synthetic pathways to this compound are presented:
-
Two-Step Cycloaddition-Hydrolysis Sequence: This robust method involves the initial synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate via a cycloaddition reaction, followed by a straightforward hydrolysis to yield the target dicarboxylic acid.
-
Hydrolysis of a Dicyano Precursor: An alternative route leverages the hydrolysis of 4,5-dicyano-1,2,3-triazole, a precursor that can be synthesized through alternative cycloaddition chemistry.[7]
These pathways will be explored with an emphasis on the use of green reaction media, energy-efficient activation methods, and atom economy.
Mechanistic Insights: The "Why" Behind the Reaction
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The uncatalyzed Huisgen cycloaddition is a concerted thermal process that often requires high temperatures and can lead to a mixture of regioisomers.[1]
The copper(I)-catalyzed variant proceeds through a stepwise mechanism that dramatically lowers the activation energy.[4][6] While the precise nature of the catalytic species is a subject of ongoing research, a widely accepted pathway involves the formation of a copper acetylide intermediate. This intermediate then coordinates with the azide, facilitating a cyclization to a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product. This catalytic cycle ensures the exclusive formation of the 1,4-disubstituted triazole in many cases. However, for the synthesis of the 4,5-disubstituted target molecule, a symmetric alkyne is employed, rendering regioselectivity a non-issue.
Protocol I: Two-Step Synthesis via Cycloaddition and Hydrolysis
This is the recommended primary route, offering high yields and purity. The workflow is divided into two distinct stages.
Workflow for Two-Step Synthesis
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
The Versatile Scaffold: Application Notes for 1H-1,2,3-Triazole-4,5-dicarboxylic Acid Esters in Click Chemistry
Introduction: A Gateway to Multifunctional Molecules
The 1,2,3-triazole core, the hallmark of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become an indispensable linker in drug discovery, bioconjugation, and materials science.[1] Its appeal lies in the near-perfect reliability and efficiency of its formation.[2] This guide focuses on a particularly versatile variant: the 1H-1,2,3-triazole-4,5-dicarboxylic acid ester . The strategic placement of two ester functionalities on the triazole ring transforms this simple linker into a multifunctional scaffold, opening avenues for post-cycloaddition modifications and the creation of complex molecular architectures.
The ester groups serve as latent carboxylic acids, providing handles for subsequent amide bond formation, bioconjugation, or attachment to solid supports. This dual-functionality—a stable triazole core formed via click chemistry and readily modifiable ester groups—makes these compounds powerful tools for researchers aiming to build intricate molecules with tailored properties. This document provides a detailed exploration of their synthesis and application, complete with actionable protocols for laboratory implementation.
Core Synthesis: The Click Reaction Gateway
The primary route to this compound esters is the CuAAC reaction between an organic azide (R-N₃) and a dialkyl acetylenedicarboxylate. This reaction is highly efficient and regioselective, exclusively yielding the 1,4,5-trisubstituted triazole.
Protocol 1: Synthesis of Diethyl 1-Alkyl-1H-1,2,3-triazole-4,5-dicarboxylates
This protocol is adapted from the synthesis of novel antimicrobial agents and demonstrates the straightforward nature of the click reaction for creating the core scaffold.[3]
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This "green chemistry" approach minimizes waste and can accelerate reaction rates by ensuring high concentrations of reactants.
-
CuSO₄·5H₂O and Sodium Ascorbate: This is a classic combination for in situ generation of the active Cu(I) catalyst.[4] Sodium ascorbate is a mild reducing agent that converts Cu(II) to Cu(I) and helps prevent oxidative side reactions.[5]
-
Room Temperature: The high efficiency of the CuAAC reaction often allows it to proceed to completion without the need for heating, preserving thermally sensitive functional groups that may be present on the azide.
Materials:
-
Alkyl Azide (e.g., 1-azidodecane)
-
Diethyl acetylenedicarboxylate (DEAD)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the alkyl azide (1.0 mmol, 1.0 eq) and diethyl acetylenedicarboxylate (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) to the mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification:
-
Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure diethyl 1-alkyl-1H-1,2,3-triazole-4,5-dicarboxylate.[3]
-
Expected Results:
This procedure typically affords the desired product in high yields (often >95%). Characterization of a representative product, diethyl 1-dodecyl-1H-1,2,3-triazole-4,5-dicarboxylate, would show characteristic peaks in NMR spectroscopy, such as a triplet for the terminal methyl group of the dodecyl chain around δ 0.85 ppm and quartets for the ester methylene groups around δ 4.20-4.42 ppm.[3]
Post-Click Modification: Unleashing the Scaffold's Potential
The true utility of the this compound ester scaffold lies in the reactivity of its ester groups. These can be readily converted into other functional groups, most commonly dihydrazides, which serve as versatile intermediates for further elaboration.
Protocol 2: Conversion to 1-(Alkyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide
This protocol demonstrates the conversion of the diester into a dihydrazide, a key step for creating more complex heterocyclic systems.[3]
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: This is a powerful nucleophile that readily reacts with esters to form hydrazides. An excess is used to drive the reaction to completion.
-
Ethanol as Solvent: Ethanol is a good solvent for both the diester starting material and hydrazine hydrate, and it facilitates the reaction at reflux temperature.
-
Precipitation: The resulting dihydrazide is often poorly soluble in ethanol upon cooling, allowing for a simple and efficient purification by filtration.
Materials:
-
Diethyl 1-alkyl-1H-1,2,3-triazole-4,5-dicarboxylate (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting diester (1.0 mmol, 1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (10.0 mmol, 10.0 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Product Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid dihydrazide product will often precipitate out of solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 1-(alkyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide.[3]
-
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core is a well-established pharmacophore and bioisostere for amide bonds.[6] The 4,5-dicarboxylate ester scaffold allows for the rapid assembly of novel molecular architectures with potential therapeutic applications.
Application Example: Synthesis of 1,2,3-Triazole-1,2,4-Triazole Hybrids
A prime example of this scaffold's utility is the synthesis of hybrid molecules containing both 1,2,3-triazole and 1,2,4-triazole rings. Such hybrids have been investigated as potent antimicrobial agents.[3] The dihydrazide intermediate from Protocol 2 can be cyclized with carbon disulfide in the presence of a base to form a bis-1,2,4-triazole-3-thione system. This demonstrates a powerful strategy for scaffold hopping and expanding chemical diversity.
Workflow for Antimicrobial Agent Synthesis:
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Welcome to the technical support center for 1H-1,2,3-triazole-4,5-dicarboxylic acid (TDCA). This guide is crafted for researchers, chemists, and drug development professionals who leverage this versatile heterocyclic building block. TDCA is an invaluable synthon, but its utility is often challenged by its propensity for thermal decarboxylation. This document provides in-depth, field-tested answers to common experimental problems, focusing on the causality behind our recommended protocols to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using TDCA at elevated temperatures. I suspect decomposition. What is happening?
A1: Your suspicion is likely correct. The primary challenge in using TDCA is its susceptibility to thermal decarboxylation. The 1,2,3-triazole ring is an electron-withdrawing system, a feature that increases the acidity of the attached carboxyl groups. Upon heating, this electronic property facilitates the elimination of one or both carboxyl groups as carbon dioxide (CO₂).
The mechanism generally involves the formation of a zwitterionic intermediate that readily expels CO₂. While the 1,2,3-triazole ring itself is very stable, the carboxylic acid substituents are the points of thermal liability.[1] For many heteroaromatic carboxylic acids, this process is often accelerated in polar, high-boiling solvents and can occur at temperatures above 100-120°C.[2][3]
Key Factors Driving Decarboxylation:
-
Temperature: The single most critical factor. Higher temperatures provide the activation energy for CO₂ elimination.
-
Solvent: High-boiling polar aprotic solvents (e.g., DMF, DMSO), while often necessary for solubility, can stabilize the charged intermediates of the decarboxylation pathway.
-
Reaction Time: The longer the exposure to heat, the greater the extent of decarboxylation.
Q2: What is a safe maximum temperature for my reactions involving TDCA to avoid decarboxylation?
A2: Based on data for analogous heterocyclic carboxylic acids and general best practices, we strongly advise keeping reaction temperatures below 100°C . While the formal decomposition temperature of solid TDCA is listed around 200°C, decarboxylation in solution can begin at much lower temperatures. Significant degradation is commonly observed when reaction mixtures are heated above 120°C for extended periods.
Table 1: Recommended Temperature Guidelines for TDCA Reactions
| Temperature Range | Risk of Decarboxylation | Recommended Use Case |
| < 80°C | Low | Optimal for most coupling reactions (e.g., amide, ester) using chemical activation. |
| 80°C - 100°C | Moderate | Use with caution. Limit heating time and monitor reaction progress closely. |
| > 110°C | High to Severe | Avoid. Consider alternative synthetic strategies or milder reaction conditions. |
Troubleshooting Guide: Common Synthetic Transformations
Problem 1: Esterification of TDCA results in a mixture of mono-ester, di-ester, and decarboxylated byproducts.
Causality: Traditional esterification methods, such as Fischer esterification, require high temperatures and strong acid catalysts. These conditions are highly detrimental to TDCA, promoting rapid decarboxylation alongside the desired reaction. The key to success is to activate the carboxylic acid under mild conditions, avoiding the need for heat.
Recommended Strategy: Room-Temperature Carbodiimide-Mediated Esterification
This approach uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acids in situ at low temperatures, followed by reaction with the alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial for this transformation. This method is a variant of the highly reliable Steglich esterification.[4]
Experimental Protocol: Mild Diester Synthesis
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend TDCA (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Alcohol & Catalyst: Add the desired alcohol (2.2 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cooling: Cool the mixture to 0°C using an ice-water bath. This step is critical to control the initial exothermic reaction upon adding the coupling agent.
-
Activation: Add EDC hydrochloride (2.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Track the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction with DCM, wash with 5% aqueous HCl to remove unreacted EDC and DMAP, followed by a saturated NaHCO₃ wash, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting Workflow: Choosing an Esterification Method
Caption: Decision diagram for selecting a TDCA-compatible esterification protocol.
Problem 2: Amide coupling with TDCA is slow and gives low yields, with byproducts observed via LC-MS.
Causality: Similar to esterification, activating TDCA for amide bond formation creates highly reactive intermediates. If these intermediates are not immediately trapped by the amine nucleophile, they can decompose. Standard coupling reagents like HATU, HBTU, or EDC/HOBt are effective, but the reaction sequence and conditions must be optimized to favor amide formation over decomposition.[5]
Recommended Strategy: Optimized EDC/HOBt Coupling Protocol
Using 1-Hydroxybenzotriazole (HOBt) as an additive with EDC is a classic and highly effective strategy.[5][6] HOBt traps the initial, unstable O-acylisourea intermediate to form a more stable active ester. This HOBt-ester is sufficiently reactive to couple with the amine but is less prone to racemization and side reactions.[5]
Step-by-Step Protocol: High-Yield Diamide Synthesis
-
Dissolution: In a round-bottom flask, dissolve TDCA (1.0 eq) in anhydrous DMF.
-
Additive & Amine: Add HOBt hydrate (2.2 eq) and the desired amine (2.2 eq).
-
Base: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq), and stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a crucial step to suppress side reactions.
-
Coupling Agent: Slowly add EDC hydrochloride (2.2 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the urea byproduct, excess base, and unreacted HOBt. Dry, filter, and concentrate to yield the crude product for purification.
Logical Flow of Optimized Amide Coupling
Caption: Optimized workflow for EDC/HOBt-mediated amide coupling of TDCA.
Q3: Would protecting the triazole N-H bond improve the thermal stability of TDCA?
A3: Yes, absolutely. The acidic N-H proton contributes to the electron-withdrawing character of the triazole ring, which in turn destabilizes the adjacent carboxyl groups. Replacing this proton with a robust, non-acidic protecting group can significantly increase the thermal stability of the molecule, making it more tolerant to heating. This is a valuable strategy if your synthetic route unavoidably requires a step at elevated temperatures.
Table 2: Potential N-H Protecting Groups for TDCA
| Protecting Group | Key Features & Considerations |
| Benzyl (Bn) | Very stable. Requires hydrogenolysis (e.g., H₂, Pd/C) for removal. |
| p-Methoxybenzyl (PMB) | Robust. Can be removed oxidatively (DDQ) or with strong acid (TFA). |
| Trityl (Tr) | Bulky group. Removed under mild acidic conditions. |
The selection of a protecting group must be compatible with the chemistry planned for subsequent steps. The additional steps for protection and deprotection should be weighed against the benefits of increased thermal stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing the Synthesis of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we will delve into the common synthetic routes, troubleshoot potential issues, and provide detailed protocols to enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to its rigid structure and versatile functional groups. The synthesis of this compound, however, can present challenges, including low yields, the formation of side products, and difficulties in purification. This guide provides in-depth technical assistance to navigate these complexities.
Two primary synthetic pathways are commonly employed for the synthesis of this compound:
-
Hydrolysis of 4,5-Dicyano-1,2,3-triazole: This method offers a high-yield route to the desired product.
-
Cycloaddition of Dimethyl Acetylenedicarboxylate (DMAD) and an Azide Source followed by Hydrolysis: This classic approach in triazole synthesis can also be tailored for our target molecule.
This support center will address both methodologies, with a focus on practical, actionable advice to optimize your results.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your synthesis.
Issue 1: Low Yield of this compound
Potential Cause A: Incomplete Hydrolysis of the Dicyano Precursor
-
Explanation: The conversion of the cyano groups to carboxylic acids requires complete hydrolysis. Insufficient reaction time, low temperature, or inadequate concentration of the base can lead to incomplete conversion, thus lowering the yield.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction mixture is refluxed for a sufficient duration. A typical procedure involves refluxing for at least 5 hours.[1]
-
Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide (NaOH). A molar ratio of at least 5 equivalents of NaOH to the dicyano-triazole is recommended to drive the reaction to completion.[1]
-
Monitoring the Reaction: If possible, monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Potential Cause B: Incomplete Precipitation of the Product
-
Explanation: this compound is precipitated from the reaction mixture by acidification. If the pH is not optimal, the product may remain partially dissolved, leading to a lower isolated yield.
-
Solution:
-
Precise pH Adjustment: After the hydrolysis is complete and the solution has cooled, carefully add a strong acid (e.g., concentrated hydrochloric acid) to adjust the pH to approximately 1.[1] Use a pH meter for accurate measurement.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled (e.g., in an ice bath) after acidification to maximize the precipitation of the dicarboxylic acid.
-
Stirring Time: Allow for a sufficient stirring time (e.g., 45 minutes) after acidification and cooling to ensure complete crystallization before filtration.[1]
-
Issue 2: Presence of Impurities in the Final Product
Potential Cause A: Incomplete Hydrolysis Leading to Amide-Carboxylic Acid Byproducts
-
Explanation: Partial hydrolysis of the dicyano precursor can lead to the formation of 4-carboxamide-5-carboxylic acid-1,2,3-triazole as a significant impurity.
-
Solution:
-
Strict Adherence to Optimized Hydrolysis Conditions: As detailed in "Potential Cause A" for low yield, ensure complete hydrolysis to minimize the formation of this byproduct.
-
Purification: If the impurity is present, recrystallization of the final product from hot water can be an effective purification method. The dicarboxylic acid is typically less soluble in cold water than the amide-acid byproduct.
-
Potential Cause B: Side Reactions in the DMAD Cycloaddition Route
-
Explanation: The 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and an azide source can sometimes lead to the formation of side products, especially if the reaction temperature is not well-controlled.
-
Solution:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. For many cycloadditions, running the reaction at a lower temperature for a longer duration can improve selectivity and reduce side product formation.
-
Choice of Azide: The nature of the azide can influence the reaction. For the synthesis of the parent 1H-triazole, hydrazoic acid (HN₃), often generated in situ from sodium azide, is used. Careful control of the stoichiometry is crucial.
-
Issue 3: Difficulty in Purifying the Intermediate Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Potential Cause A: Residual Copper Catalyst from a "Click" Reaction
-
Explanation: If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to synthesize the diester intermediate, removal of the copper catalyst can be challenging, as copper ions can coordinate with the triazole ring.[2]
-
Solution:
-
Chelating Agents: Wash the organic extract containing the diester with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.[2]
-
Silica Gel Chromatography: While standard silica gel chromatography can be used, it may not be fully effective on its own. Pre-treating the silica gel with a chelating agent or using a mixed solvent system containing a small amount of a coordinating solvent can improve the separation.
-
Heterogeneous Catalysis: Consider using a heterogeneous copper catalyst that can be easily filtered off after the reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound via the hydrolysis of 4,5-dicyano-1,2,3-triazole?
A1: With optimized conditions, yields of around 91% can be achieved for this conversion.[1][4]
Q2: Can I use a different base for the hydrolysis of 4,5-dicyano-1,2,3-triazole?
A2: While sodium hydroxide is commonly used and effective, other strong bases like potassium hydroxide could also be employed. However, it is important to ensure a sufficient molar excess of the base to drive the hydrolysis to completion. The reaction conditions may need to be re-optimized for a different base.
Q3: My final dicarboxylic acid product is off-colored. What could be the reason and how can I decolorize it?
A3: Off-coloration can be due to trace impurities from the starting materials or side reactions. Recrystallization from hot water is often effective. In some cases, adding a small amount of activated charcoal to the hot solution before filtering can help to remove colored impurities.
Q4: What is the best way to confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., broad O-H stretch for the carboxylic acids, C=O stretch).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1][4]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4,5-Dicyano-1,2,3-triazole
This protocol is adapted from a literature procedure with a reported yield of 91%.[1]
Materials:
-
4,5-Dicyano-1,2,3-triazole
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dicyano-1,2,3-triazole (0.1 mol) in water (100 mL).
-
Add sodium hydroxide (20.00 g, 0.5 mol) to the solution.
-
Heat the mixture to reflux and maintain reflux for 5 hours.
-
After 5 hours, cool the solution to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1.
-
Cool the flask in an ice bath and continue stirring for 45 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Dry the product under vacuum to obtain this compound.
| Parameter | Value |
| Starting Material | 4,5-Dicyano-1,2,3-triazole |
| Reagents | NaOH, HCl |
| Solvent | Water |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux |
| Reported Yield | 91%[1] |
Visualizing the Workflow
Diagram 1: Synthesis and Troubleshooting Flowchart
Caption: Workflow for the synthesis of this compound with integrated troubleshooting steps.
References
- 1. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures | MDPI [mdpi.com]
Technical Support Center: Purification of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid
Welcome to the technical support center for 1H-1,2,3-triazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic compound. Here, we address common challenges encountered during its purification, offering field-proven troubleshooting advice and detailed protocols to ensure you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you might encounter post-synthesis. Each issue is analyzed by potential cause, followed by a recommended, validated solution.
Issue 1: The isolated product is off-white, yellow, or has a blue/green tint.
-
Potential Cause A: Residual Copper Catalyst. If your synthesis involves a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), residual copper salts are a common impurity. Copper (II) ions, formed during the reaction, can chelate with the nitrogen atoms of the triazole ring, leading to discoloration (typically blue or green tints) and interfering with subsequent biological assays or catalytic processes.[1]
-
Recommended Solution: Chelation Wash.
-
Suspend your crude product in an appropriate organic solvent in which it is soluble (e.g., methanol, DMF).
-
Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Transfer the solution of your compound to a separatory funnel and wash it three times with the EDTA solution. The affinity of EDTA for copper ions is generally high, allowing it to extract the metal from the organic phase.
-
Follow with two washes of deionized water to remove residual EDTA.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Expert Insight: While effective, sometimes the chelation between the triazole and copper is very strong. If discoloration persists, passing a solution of the compound through a short plug of silica gel treated with a chelating agent can be a more aggressive and effective alternative.[1]
-
-
Potential Cause B: Organic Byproducts or Starting Material. Incomplete hydrolysis of the precursor, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, or residual aromatic starting materials can lead to a yellow or brown discoloration.
-
Recommended Solution: Optimized Recrystallization. A carefully chosen recrystallization solvent can effectively remove these impurities. Hot water is an excellent choice due to the high polarity and hydrogen bonding capacity of the dicarboxylic acid.[2] (See FAQ 1 for a detailed protocol).
Issue 2: The final yield is significantly lower than expected after purification.
-
Potential Cause A: Incorrect pH during Precipitation. this compound is amphoteric but precipitates most effectively from an aqueous solution at its isoelectric point. The synthesis often concludes with hydrolysis under basic conditions (e.g., NaOH), followed by acidification (e.g., HCl) to precipitate the product.[2] If the pH is too low (excessively acidic), the triazole ring can become protonated, increasing its solubility. If the pH is too high, the carboxylate salt remains in solution.
-
Recommended Solution: Precise pH Control.
-
After basic hydrolysis, cool the reaction mixture in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring, monitoring the pH with a calibrated pH meter.
-
The product will begin to precipitate. Continue adding acid until the pH is approximately 1.[2] This ensures complete protonation of both carboxylate groups, minimizing solubility.
-
Allow the mixture to stir in the ice bath for an additional 30-60 minutes to maximize crystal growth before filtering.
-
-
Potential Cause B: Product Loss During Recrystallization. Using an excessive volume of recrystallization solvent or not cooling the solution sufficiently before filtration will result in a significant portion of your product remaining dissolved in the mother liquor.
-
Recommended Solution: Minimal Solvent Volume.
-
When recrystallizing, add the hot solvent portion-wise to the crude solid until it just dissolves. Avoid adding a large excess.
-
After dissolution, allow the flask to cool slowly to room temperature first, then transfer it to an ice bath for at least one hour before filtering to ensure maximum precipitation.
-
Issue 3: NMR analysis shows broad peaks or unexpected signals.
-
Potential Cause A: Residual Solvents. High-boiling point solvents used in the reaction or purification, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are notoriously difficult to remove and can obscure signals in your NMR spectrum.[3][4]
-
Recommended Solution: Lyophilization or High-Vacuum Drying.
-
If the product is reasonably soluble in water or a solvent like 1,4-dioxane, dissolving it and then freeze-drying (lyophilizing) is highly effective at removing residual solvents.
-
Alternatively, drying the solid under high vacuum (e.g., <1 mbar) at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) can remove stubborn solvent residues.
-
-
Potential Cause B: Incomplete Hydrolysis. The presence of a sharp singlet around 3.9-4.0 ppm in a DMSO-d₆ spectrum likely corresponds to the methyl ester protons of the starting material, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate.
-
Recommended Solution: Re-subject to Hydrolysis. If a significant amount of the diester remains, the most efficient solution is to re-subject the material to the hydrolysis conditions (e.g., refluxing in aqueous NaOH) to drive the reaction to completion, followed by the standard acidic workup and purification.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective method for recrystallizing this compound?
Recrystallization from hot deionized water is the most common and effective method for achieving high purity.[2] The di-acid has poor solubility in cold water but good solubility in hot water, making it an ideal solvent choice.
Step-by-Step Recrystallization Protocol:
-
Place the crude, dry solid in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of deionized water, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add more deionized water in small portions until the solid completely dissolves. Note the total volume of water used.
-
If the solution is colored, you can perform a hot filtration through a pre-heated funnel with fluted filter paper to remove insoluble impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. This slow cooling is crucial for the formation of well-defined, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to help displace the water and speed up drying.
-
Dry the purified crystals under high vacuum to a constant weight.
FAQ 2: How can I confirm the purity and identity of my final product?
A combination of techniques is recommended for unambiguous confirmation:
-
¹H NMR Spectroscopy: In DMSO-d₆, the spectrum should be very clean. Expect a very broad signal for the two acidic carboxylic acid protons and the N-H proton. The absence of signals around 3.9-4.0 ppm confirms the removal of the dimethyl ester precursor.[5][6]
-
¹³C NMR Spectroscopy: This will confirm the presence of the two carboxylic acid carbons and the two distinct triazole ring carbons.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature value is around 200 °C (with decomposition).[7] A broad melting range suggests the presence of impurities.
-
Elemental Analysis (C, H, N): This provides quantitative evidence of purity. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₄H₃N₃O₄.
Table 1: Solubility Profile of this compound
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Notes |
| Water | Sparingly Soluble | Soluble | Ideal for recrystallization.[2] |
| Methanol | Soluble | Very Soluble | Can be used for recrystallization, but may lead to lower recovery.[8] |
| Ethanol | Sparingly Soluble | Soluble | Useful as a washing solvent when cold.[9] |
| Acetone | Sparingly Soluble | Moderately Soluble | |
| DMSO / DMF | Very Soluble | Very Soluble | Not suitable for recrystallization due to high boiling points and difficulty of removal.[10][11] |
| Diethyl Ether / Hexanes | Insoluble | Insoluble | Useful for precipitating the product from a reaction mixture or washing away nonpolar impurities. |
Table 2: Common ¹H NMR Impurity Signals in DMSO-d₆
| Impurity | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | ~3.95 | Singlet (6H) | Unhydrolyzed starting material. |
| DMF | 8.03, 2.92, 2.75 | s, s, s | Common reaction solvent.[3] |
| Acetic Acid | ~11.9 (br s), 1.91 (s) | Broad Singlet, Singlet | Can be present if used in workup.[4] |
| Methanol | ~3.31 | Singlet | Common recrystallization or reaction solvent.[3] |
| Ethanol | ~3.44 (q), ~1.06 (t) | Quartet, Triplet | Common washing or recrystallization solvent.[3] |
Visual Workflow Guides
The following diagrams provide a visual representation of the purification and troubleshooting logic.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-triazole-4,5-dicarboxylic acid [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Welcome to the technical support guide for the synthesis of 1H-1,2,3-triazole-4,5-dicarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice to help you troubleshoot problems, optimize your reaction conditions, and ensure the integrity of your final product.
I. Synthesis Overview: Common Routes and Key Challenges
The synthesis of this compound typically proceeds via a two-step process:
-
[3+2] Cycloaddition: Formation of a diester precursor, commonly dimethyl or diethyl 1H-1,2,3-triazole-4,5-dicarboxylate, through the reaction of an organic azide with a symmetric alkyne like dimethyl acetylenedicarboxylate (DMAD).[1]
-
Saponification/Oxidation: Hydrolysis of the diester to the diacid. A common method involves the oxidation of the corresponding ester, often utilizing a strong oxidizing agent like potassium permanganate (KMnO₄).
While seemingly straightforward, each stage presents unique challenges, from controlling regioselectivity in the cycloaddition to preventing degradation during the vigorous oxidation/hydrolysis step. This guide will focus on the most prevalent issues and their underlying chemical causes.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Issue 1: Low Yield of the Final Diacid Product
Question: My final yield of this compound is consistently low after the potassium permanganate oxidation and acidification steps. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, product degradation, or mechanical loss during workup.
Potential Causes & Solutions:
-
Incomplete Oxidation/Saponification: The hydrolysis of the sterically hindered diester can be sluggish.
-
Troubleshooting: Ensure a sufficient excess of the oxidizing/hydrolyzing agent (e.g., KMnO₄) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting diester. The reaction may require extended reaction times or gentle heating, but be cautious as elevated temperatures can promote side reactions.
-
-
Product Degradation via Decarboxylation: 1,2,3-Triazole-4-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[2] The target diacid is even more prone to this degradation pathway.
-
Troubleshooting: Maintain strict temperature control throughout the reaction and workup. The oxidation with KMnO₄ is highly exothermic and should be performed in an ice bath to keep the temperature below 10°C. Similarly, avoid excessive heating during any solvent removal steps.
-
-
Ring Opening or Oxidation of the Triazole Ring: While the triazole ring is generally stable, harsh oxidative conditions can lead to its cleavage.
-
Troubleshooting: Use the minimum effective amount of oxidant and control the rate of addition to prevent localized overheating. Alternative, milder hydrolysis methods (e.g., using lithium hydroxide) followed by careful acidification could be explored, though these may require longer reaction times.
-
-
Mechanical Losses During Workup: The product is a water-soluble diacid. Significant amounts can be lost if not carefully isolated. The removal of manganese dioxide (MnO₂), a byproduct of KMnO₄ oxidation, can also be problematic.
-
Troubleshooting:
-
After quenching the reaction (e.g., with sodium bisulfite or by bubbling SO₂ gas), ensure the solution is sufficiently acidic (pH 1-2) to protonate both carboxylic acid groups, minimizing their water solubility.
-
Thoroughly extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) multiple times.
-
To remove fine MnO₂ particles, filtration through a pad of Celite® is highly recommended. Ensure the filter cake is washed with both water and the extraction solvent to recover any adsorbed product.
-
-
Issue 2: Presence of Persistent Brown/Black Impurities (MnO₂) in the Final Product
Question: After acidification and extraction, my final product is contaminated with a brown/black solid that I believe is manganese dioxide. How can I effectively remove it?
Answer: This is a very common issue when using potassium permanganate as an oxidant. Manganese dioxide is formed as a fine, often colloidal, precipitate that can be difficult to filter.
Effective Removal Protocol:
-
Chemical Reduction: Before filtration, quench any excess KMnO₄ and reduce the MnO₂ to the soluble Mn²⁺ salt. This is the most effective method.
-
Method A (Sodium Bisulfite): After the main reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color of permanganate disappears and the brown MnO₂ sludge dissolves, leaving a clear, colorless solution.
-
Method B (Sulfur Dioxide): Alternatively, bubble sulfur dioxide (SO₂) gas through the reaction mixture. This is also highly effective but should be done in a well-ventilated fume hood.
-
Method C (Oxalic Acid): Adding oxalic acid can also reduce MnO₂. However, this introduces another organic acid that might complicate purification.
-
-
Filtration Aid: If some MnO₂ persists, or if you choose to filter it directly, using a filtration aid is crucial.
-
Procedure: Prepare a short plug of Celite® or diatomaceous earth in a Büchner funnel. Wet the pad with water before filtering the reaction mixture. The fine pores of the Celite® will trap the colloidal MnO₂ particles. Wash the pad thoroughly with the reaction solvent to recover all of the product.
-
Issue 3: Evidence of Decarboxylation in the Final Product
Question: My NMR/Mass Spec data suggests the presence of mono-carboxylated or even fully decarboxylated triazole byproducts. What causes this and how can it be prevented?
Answer: Decarboxylation is a significant side reaction for this class of compounds, driven primarily by heat.[2] The presence of two electron-withdrawing carboxyl groups on the triazole ring makes it particularly susceptible.
Causality and Prevention:
-
Mechanism: The decarboxylation likely proceeds through a zwitterionic intermediate after protonation of a ring nitrogen, which stabilizes the negative charge that develops on the ring carbon as CO₂ departs.
-
Prevention Strategies:
-
Strict Temperature Control: As mentioned, this is the most critical factor. The oxidation should be performed at or below 5-10°C.
-
Avoid Strong Mineral Acids at High Temperatures: During workup, acidification should be done at low temperatures. If you need to concentrate the solution, use a rotary evaporator under reduced pressure without excessive heating of the water bath.
-
pH Control: Maintaining a moderately acidic pH during workup can help, but the primary driver is temperature.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting materials for the initial cycloaddition reaction?
A1: The most common and effective starting materials are dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD) and a suitable azide source.[1] For the synthesis of the parent 1H-triazole, sodium azide is often used in conjunction with a proton source in situ, or an azide transfer reagent is used. The use of a symmetric alkyne like DMAD is crucial as it yields a single regioisomer, simplifying purification.[1]
Q2: Can I use a different oxidizing agent instead of potassium permanganate?
A2: Yes, other oxidants can be used, but KMnO₄ is common due to its low cost and high reactivity. Alternatives could include ruthenium tetroxide (RuO₄), often generated catalytically from RuCl₃ with an oxidant like sodium periodate. However, ruthenium-based reagents are expensive and toxic. Direct saponification with a strong base like NaOH or LiOH followed by careful acidification is a non-oxidative alternative but may require harsher conditions (higher temperatures or longer times) to achieve full hydrolysis of the diester, which re-introduces the risk of decarboxylation.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting diester. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The diacid product is often highly polar and may remain at the baseline.
-
¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation of the final product. The proton of the N-H group in the triazole ring may be broad or exchange with solvent. The two equivalent carboxylic acid protons will also be visible.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (157.08 g/mol ) and identify potential side products like the mono-decarboxylated species.[3]
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic broad O-H stretch of the carboxylic acids and the C=O stretch.
Q4: My reaction seems to stall during the initial cycloaddition step. What could be wrong?
A4: If you are performing a Huisgen [3+2] cycloaddition, several factors can affect the rate:
-
Solvent: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO are often effective.
-
Temperature: Thermal cycloadditions may require elevated temperatures to proceed at a reasonable rate.[1]
-
Catalysis: If the reaction is sluggish, consider a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed version (RuAAC), which can dramatically accelerate the reaction and often proceed at room temperature.[4][5]
IV. Experimental Protocols & Data
Protocol: Synthesis via Oxidation of Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate (This step assumes the precursor is not commercially available and needs to be synthesized)
-
In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).
-
Add sodium azide (1.1 eq) followed by the slow, dropwise addition of acetic acid (1.1 eq). Caution: This in-situ generation of hydrazoic acid is hazardous. Perform in a well-ventilated fume hood behind a blast shield.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC until the DMAD is consumed.
-
Carefully quench the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester. Purify by column chromatography or recrystallization if necessary.
Step 2: Oxidation to this compound
-
Dissolve the crude diester (1.0 eq) in water.
-
Prepare a solution of potassium permanganate (approx. 3.0-4.0 eq) in water.
-
Cool the diester solution in an ice-salt bath to 0-5°C.
-
Add the KMnO₄ solution dropwise, ensuring the internal temperature does not exceed 10°C. A brown precipitate of MnO₂ will form.
-
Stir vigorously at low temperature for several hours until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to 0°C and quench by slowly adding a saturated solution of sodium bisulfite until the mixture becomes a clear, colorless solution.
-
Acidify the solution to pH 1 with concentrated HCl, keeping the solution cool.
-
Extract the aqueous layer multiple times with ethyl acetate (e.g., 4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (with minimal heating) to yield the final diacid product, typically as a white solid.
Data Summary Table
| Parameter | Typical Value/Range | Notes |
| Oxidant | Potassium Permanganate (KMnO₄) | Strong, inexpensive oxidant. |
| Molar Ratio (KMnO₄:Diester) | 3:1 to 5:1 | Excess is needed for complete conversion. |
| Reaction Temperature | 0 - 10°C | Critical for preventing decarboxylation. |
| Quenching Agent | Sodium Bisulfite (NaHSO₃) | Reduces excess KMnO₄ and MnO₂ byproduct. |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | Product has good solubility in these solvents. |
| Typical Yield | 60 - 85% | Highly dependent on temperature control and workup. |
| Melting Point | ~200 °C (with decomposition)[3] | Sharpness indicates purity. |
V. Mechanistic and Workflow Diagrams
Diagram 1: Synthetic Pathway and Major Side Reaction
This diagram illustrates the desired reaction pathway from the diester to the diacid and highlights the key decarboxylation side reaction.
References
Technical Support Center: Optimization of MOF Synthesis with 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid
Welcome to the technical support guide for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 1H-1,2,3-triazole-4,5-dicarboxylic acid. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of crystallizing high-quality MOFs with this versatile ligand. The unique combination of a nitrogen-rich triazole ring and two carboxylic acid groups presents specific challenges and opportunities in crystal engineering.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in MOF synthesis?
This linker is a bifunctional organic strut. The two adjacent carboxylic acid groups are the primary coordination sites, readily deprotonating to form strong bonds with metal ions or clusters, which is a common feature in many high-porosity MOFs[1]. The 1,2,3-triazole ring introduces additional functionality: its nitrogen atoms can act as secondary coordination sites (Lewis base sites), participate in hydrogen bonding to stabilize the framework, or enhance the MOF's affinity for specific molecules like CO2[2][3][4]. This dual nature allows for the construction of complex and functional frameworks.
Q2: Why is pH control so critical during the synthesis?
MOF synthesis is fundamentally an acid-base reaction[5]. The pH of the reaction medium dictates the deprotonation state of the linker. For this compound, a carefully controlled pH is essential for several reasons:
-
Carboxylate Coordination: At a pH that is too low, the carboxylic acid groups will remain protonated, preventing them from coordinating with the metal centers and thus inhibiting MOF formation[5].
-
Triazole Coordination: Conversely, at very low pH, the nitrogen atoms on the triazole ring can become protonated, blocking their potential to act as coordination sites[5].
-
Crystallization Kinetics: A pH that is too high can cause excessively rapid deprotonation and precipitation, leading to the formation of amorphous material or poorly crystalline products due to a lack of opportunity for structural self-correction[5]. The optimal pH creates a delicate equilibrium, allowing for slow, controlled crystal growth that results in a well-ordered, crystalline material.
Q3: What are reaction modulators, and should I use them for this synthesis?
A modulator is a chemical agent, typically a monodentate ligand like a monocarboxylic acid (e.g., formic acid, acetic acid), that is added to the synthesis mixture[6]. It competes with the multidentate linker (in this case, this compound) for coordination to the metal centers[7][8]. This competition slows down the overall reaction rate and the formation of metal-linker bonds, enhancing the reversibility of the crystallization process.
You should consider using a modulator if you are experiencing:
-
Poor crystallinity or amorphous products.
-
Rapid precipitation upon mixing reagents.
-
Formation of undesirable, dense phases instead of a porous framework.
The use of modulators is a powerful technique to improve crystal quality, control particle size, and sometimes even introduce beneficial, controlled defects into the framework[6][9][10].
Q4: How do I properly "activate" the MOF after synthesis to achieve maximum porosity?
Activation is the process of removing residual solvent molecules and unreacted precursors from the pores of the MOF, making the internal surface area accessible[11]. A framework collapse during this stage is a common cause of low surface area. A robust activation protocol involves two key stages:
-
Solvent Exchange: The as-synthesized MOF crystals are soaked in a clean, high-boiling point solvent (like fresh DMF or ethanol) to wash out impurities. This is followed by a gradual exchange with a more volatile, low-surface-tension solvent (e.g., acetone or chloroform). This step is critical because the abrupt removal of high-surface-tension solvents like water or DMF under heat can exert strong capillary forces that collapse the porous structure.
-
Drying/Evacuation: After solvent exchange, the material is heated under a dynamic vacuum to remove the final volatile solvent. For particularly sensitive frameworks, supercritical CO2 drying is a superior but more complex method that prevents pore collapse by avoiding the liquid-gas phase transition[12].
Experimental Workflow & Troubleshooting
General Synthesis and Activation Workflow
The diagram below outlines the standard workflow for synthesizing, purifying, and activating a MOF using the this compound linker.
Caption: Standard solvothermal synthesis and activation workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOFs with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. No Crystalline Product or Very Low Yield | 1. Incorrect pH: The linker is not sufficiently deprotonated, or the metal hydroxide is precipitating.[5] 2. Low Reactant Concentration: Conditions are too dilute for nucleation.[13] 3. Impure Reagents: Impurities in the linker or metal salt can inhibit crystallization.[12] 4. Suboptimal Temperature/Time: The reaction has not been given enough energy or time to proceed.[14] | 1. Systematically screen the pH by adding small amounts of a base (e.g., NaOH, triethylamine) or acid. 2. Increase the concentration of the metal and/or linker. 3. Confirm the purity of all starting materials (e.g., via ¹H NMR for the linker). 4. Increase the reaction temperature in 10-20 °C increments and/or increase the reaction time. |
| 2. Amorphous Precipitate or Poor Crystallinity | 1. Reaction Kinetics Too Fast: Rapid nucleation and growth prevent the formation of an ordered structure.[5] 2. Inappropriate Solvent: The solvent may not be optimal for dissolving intermediates or facilitating crystal growth.[11][15] 3. Incorrect Temperature: Too high a temperature can accelerate the reaction excessively.[14] | 1. Introduce a Modulator: Add 5-50 equivalents of a monocarboxylic acid (e.g., acetic acid, formic acid) relative to the metal salt to slow the reaction.[6][9] 2. Try alternative high-boiling polar solvents like N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc). 3. Lower the reaction temperature to promote slower, more ordered crystal growth. |
| 3. Low Surface Area After Activation | 1. Framework Collapse: The porous structure is not robust enough to withstand solvent removal via standard heating.[12] 2. Incomplete Activation: Residual solvent or impurities remain trapped in the pores. 3. Formation of a Dense Phase: The synthesized material is a non-porous polymorph.[12] | 1. Implement a thorough solvent exchange with a low surface tension solvent (acetone, chloroform) before heating. For highly sensitive materials, consider supercritical CO2 drying.[11][12] 2. Increase the duration and/or temperature of the final vacuum activation step. 3. Re-optimize the synthesis conditions (see Problem 2) to target the porous phase, often using modulators or lower temperatures. |
| 4. Poor Reproducibility | 1. Solvent Degradation: Common solvents like DMF can hydrolyze over time, especially when heated, producing formic acid and dimethylamine.[16][17] This changes the reaction conditions by acting as an uncontrolled modulator or base. 2. Inconsistent Heating/Cooling: Variations in the oven's heating ramp and cooling profile can affect nucleation and growth. | 1. Always use fresh, high-purity, anhydrous solvents for each reaction.[17] 2. Use a programmable oven to ensure a consistent thermal profile for every synthesis. |
Troubleshooting Logic for Poor Crystallinity
If your Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or a lack of sharp reflections, use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting poor MOF crystallinity.
Exemplary Protocols
Protocol 1: General Solvothermal Synthesis
This is a starting point protocol. Optimal conditions will vary based on the chosen metal salt.
-
Linker Solution: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 1 eq.) in 5 mL of N,N-dimethylformamide (DMF). If using a modulator, add it to this solution (e.g., acetic acid, 10-40 eq.).
-
Metal Solution: In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, 0.15 mmol, 1.5 eq.) in 5 mL of DMF.
-
Reaction Setup: Combine the metal solution with the linker solution in the 20 mL vial. Cap the vial tightly.
-
Heating: Place the vial in a programmable laboratory oven. Heat to the desired temperature (e.g., 100 °C) over 2 hours and hold for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Isolation: Collect the crystalline product by centrifugation or filtration. Wash the solid with fresh DMF (3 x 10 mL) to remove unreacted precursors.
Protocol 2: Post-Synthesis Activation
-
Solvent Washing: After isolation, immerse the crystalline product in 10 mL of fresh DMF and let it stand for 24 hours. Decant the DMF and repeat this step two more times to ensure all original mother liquor is removed.
-
Solvent Exchange: Decant the DMF and add 10 mL of a volatile solvent like acetone. Let it stand for 24 hours. Repeat this solvent exchange step three times to fully replace the DMF with acetone.
-
Activation: Decant the final acetone wash. Place the vial containing the wet solid into a vacuum oven or a Schlenk line apparatus. Heat the sample under a dynamic vacuum (e.g., to 120-150 °C, depending on thermal stability) for 12-24 hours until the material is dry and the pores are evacuated.
-
Storage: Backfill the sample with an inert gas (N₂ or Ar) and store in a glovebox or desiccator to prevent re-adsorption of atmospheric moisture.
References
- 1. blog.strem.com [blog.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Overcoming solubility issues of 1H-1,2,3-triazole-4,5-dicarboxylic acid in specific solvents
Welcome to the dedicated technical support guide for 1H-1,2,3-triazole-4,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure your success.
Troubleshooting Guide: Overcoming Solubility Issues
Encountering poor solubility with this compound can be a significant roadblock in experimental workflows. The following guide provides a systematic approach to addressing these challenges, moving from simple adjustments to more complex formulation strategies.
Logical Workflow for Solubility Troubleshooting
This decision tree outlines a step-by-step process to diagnose and solve solubility problems with this compound.
Characterization of impurities in 1H-1,2,3-triazole-4,5-dicarboxylic acid synthesis
Technical Support Center: Synthesis of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Overview of the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceuticals and functional materials. The most common and effective route involves the hydrolysis of a dicyano-substituted triazole precursor. This guide will focus on troubleshooting this specific synthetic pathway, as it is a widely adopted method.
A key precursor, 4,5-dicyano-1,2,3-triazole, is typically synthesized from diaminomaleodinitrile.[1] The subsequent hydrolysis of the dicyano compound under alkaline conditions yields the desired this compound.[1]
Caption: General synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and characterization of this compound.
Synthesis & Purification
Question 1: My hydrolysis reaction of 4,5-dicyano-1,2,3-triazole is incomplete, resulting in a low yield of the desired dicarboxylic acid. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete hydrolysis is a frequent challenge. The primary causes often relate to reaction conditions and reagent stoichiometry.
-
Insufficient Base: The hydrolysis of both nitrile groups requires a sufficient excess of a strong base, such as sodium hydroxide (NaOH). A common protocol uses a significant molar excess of NaOH to drive the reaction to completion.[1]
-
Reaction Time and Temperature: The hydrolysis of the dinitrile is typically conducted under reflux for several hours.[1] Insufficient reaction time or temperature can lead to incomplete conversion.
-
Poor Solubility: The starting material, 4,5-dicyano-1,2,3-triazole, may have limited solubility in the reaction medium at lower temperatures. Ensuring the mixture is well-stirred and heated to reflux is crucial.
Troubleshooting Protocol: Optimizing Hydrolysis
-
Reagent Stoichiometry: Ensure a molar ratio of at least 5:1 of NaOH to 4,5-dicyano-1,2,3-triazole.[1]
-
Solvent: Use water as the solvent.
-
Temperature & Duration: Heat the reaction mixture to reflux (approximately 100°C) and maintain it for a minimum of 5 hours with vigorous stirring.[1]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.
Question 2: After acidification to precipitate the product, I observe an oily or gummy substance instead of a crystalline solid. What could be the reason for this?
Answer:
The formation of an oil or gum upon acidification is often indicative of impurities or incomplete reaction.
-
Partially Hydrolyzed Intermediates: The presence of mono-carboxylic acid/mono-amide or d-amide intermediates can lead to a non-crystalline product. These intermediates have different solubility profiles compared to the final dicarboxylic acid.
-
Excessive Heat During Acidification: Adding a concentrated strong acid (like HCl) too quickly can generate significant heat, potentially leading to the degradation of the product or the formation of amorphous material.
-
Incorrect pH: The final pH after acidification is critical for complete precipitation of the dicarboxylic acid. The pH should be lowered to approximately 1.[1]
Troubleshooting Protocol: Product Precipitation
-
Cooling: Ensure the reaction mixture is cooled to room temperature, and preferably to 0°C in an ice bath, before adding the acid.[1]
-
Slow Acid Addition: Add concentrated hydrochloric acid dropwise with continuous stirring to control the temperature and ensure uniform pH distribution.
-
pH Monitoring: Use a pH meter or pH paper to ensure the final pH is around 1.
-
Stirring: After reaching the target pH, continue stirring the mixture for at least 45 minutes to allow for complete precipitation and crystallization.[1]
Impurity Characterization
Question 3: I have synthesized my product, but the NMR spectrum shows unexpected peaks. What are the common impurities I should be looking for?
Answer:
The identification of impurities is crucial for ensuring the quality of your final compound. Common impurities can arise from starting materials, side reactions, or incomplete reactions.
Potential Impurities and their Spectroscopic Signatures:
| Impurity Name | Potential Origin | Expected ¹H NMR Signals (in DMSO-d₆) |
| 4-Carboxamide-5-cyano-1,2,3-triazole | Incomplete hydrolysis | Amide protons (broad singlets), distinct aromatic/triazole proton signals. |
| 1H-1,2,3-Triazole-4,5-dicarboxamide | Incomplete hydrolysis | Multiple amide proton signals. |
| Residual Solvents | Work-up and purification | Characteristic peaks for solvents like ethanol, ethyl acetate, or methanol.[2] |
| Methylated Derivatives | If methylation agents are used in preceding steps | A sharp singlet corresponding to a methyl group.[1] |
Analytical Workflow for Impurity Identification
Caption: A systematic workflow for the identification and characterization of impurities.
Step-by-Step Characterization Protocol:
-
¹H NMR Spectroscopy:
-
Purpose: To identify the presence of unexpected proton signals.
-
Procedure: Dissolve a small sample of your product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum. Compare the obtained spectrum with a reference spectrum of the pure compound. Look for peaks that do not correspond to the desired product or the solvent. The chemical shifts of common laboratory solvents are well-documented.[2]
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Purpose: To separate the impurities from the main product and determine their molecular weights.
-
Procedure: Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol/water). Inject the solution into an LC-MS system. The liquid chromatography will separate the components, and the mass spectrometer will provide the mass-to-charge ratio (m/z) of each component.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To determine the exact mass and elemental composition of the impurities.
-
Procedure: If your LC-MS system is not a high-resolution instrument, you can perform a separate HRMS analysis. This will provide a highly accurate mass measurement, which can be used to predict the molecular formula of the impurity.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
Purpose: To identify the functional groups present in the impurities.
-
Procedure: Acquire an FTIR spectrum of your sample. Look for characteristic absorption bands that may indicate the presence of functional groups not present in your desired product, such as a nitrile (C≡N) stretch (around 2200-2300 cm⁻¹) or an amide C=O stretch (around 1630-1690 cm⁻¹).
-
III. References
-
Addressing regioselectivity issues in triazole synthesis. Benchchem. Available at: --INVALID-LINK--
-
Pang, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6828. Available at: --INVALID-LINK--
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Organics, 5(4), 487-516. Available at: --INVALID-LINK--
-
Unbelievable Challenges in Triazole Synthesis! (2021). YouTube. Available at: --INVALID-LINK--
-
Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973121. Available at: --INVALID-LINK--
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. Available at: --INVALID-LINK--
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthesis of 1,2,4 triazole compounds. (2021). International Journal of Research in Engineering and Science (IJRES), 9(7), 55-68. Available at: --INVALID-LINK--
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: --INVALID-LINK--
-
da Silva, A. B., et al. (2014). 1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 25(10), 1856-1865. Available at: --INVALID-LINK--
-
This compound. BLDpharm. Available at: --INVALID-LINK--
-
da Rocha, D. H. A., et al. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. Monatshefte für Chemie - Chemical Monthly, 150(8), 1459-1466. Available at: --INVALID-LINK--
-
Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole. (2012). Sci. Revs. Chem. Commun., 2(3), 192-196. Available at: --INVALID-LINK--
-
Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. (2021). International Journal of Drug Delivery Technology, 11(2), 280-283. Available at: --INVALID-LINK--
-
Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. (2021). International Journal of Drug Delivery Technology, 11(2), 280-283. Available at: --INVALID-LINK--
-
1,2,3-Triazole-4,5-dicarboxylic acid. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: --INVALID-LINK--
-
da Cunha Lima, J. A., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3). Available at: --INVALID-LINK--
-
Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. (2017). Journal of Heterocyclic Chemistry, 54(4), 2345-2351. Available at: --INVALID-LINK--
-
Process for producing 1h-1,2,4-triazole. (1984). Google Patents. Available at: --INVALID-LINK--
-
Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. (2022). ACS Omega, 7(37), 33347-33357. Available at: --INVALID-LINK--
-
The Preparation of 1,5,6-Trimethylbenzotriazole and 1-Methyl-V-triazole-4,5-dicarboxylic Acid. (1945). Journal of the American Chemical Society, 67(11), 1957-1959. Available at: --INVALID-LINK--
-
Pang, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6828. Available at: --INVALID-LINK--
References
Technical Support Center: Scaling Up the Synthesis of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole-4,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to scaling up this important chemical synthesis. Our goal is to equip you with the necessary knowledge to transition from laboratory-scale experiments to larger-scale production safely and efficiently.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The most common and scalable methods involve either the hydrolysis of a dicyano-precursor or a [3+2] cycloaddition reaction followed by deprotection.
-
Hydrolysis Route: This method typically starts from 4,5-dicyano-1,2,3-triazole, which is hydrolyzed under basic conditions to yield the desired dicarboxylic acid. This route is often high-yielding and uses readily available starting materials.[1]
-
Cycloaddition Route: This approach involves the reaction of an azide with a suitable alkyne, such as dimethyl acetylenedicarboxylate, to form a triazole ring. If a protecting group like benzyl is used on the azide, a subsequent debenzylation step is required to obtain the final product.
The choice of synthetic route for scale-up depends on factors such as the availability and cost of starting materials, safety considerations, and the desired purity of the final product.
II. Troubleshooting Guide for Scale-Up
Scaling up a chemical synthesis from the benchtop to a pilot plant or manufacturing scale introduces a new set of challenges. Below are common issues encountered during the scale-up of this compound synthesis, along with their potential causes and recommended solutions.
Question: During the hydrolysis of 4,5-dicyano-1,2,3-triazole, we are observing a significant exotherm upon addition of sodium hydroxide, leading to difficulties in temperature control. What is causing this, and how can we manage it?
Answer:
The hydrolysis of nitriles to carboxylic acids is a highly exothermic process. On a small scale, the heat generated can dissipate relatively easily. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat removal.[2] This can result in a rapid temperature increase, potentially causing side reactions or even a thermal runaway.[2][3]
Potential Causes:
-
Rapid addition of base: Adding the sodium hydroxide solution too quickly does not allow sufficient time for the cooling system to remove the generated heat.
-
Insufficient cooling capacity: The reactor's cooling system may not be adequate for the scale of the reaction and the rate of heat generation.
-
High concentration of reactants: Using highly concentrated solutions will lead to a faster reaction rate and, consequently, a higher rate of heat evolution.
Solutions:
-
Controlled addition of base: Add the sodium hydroxide solution slowly and sub-surface to ensure it reacts quickly and locally, allowing for better heat dissipation. Use a dosing pump for precise control over the addition rate.
-
Monitor the reaction temperature closely: Use a calibrated temperature probe and an automated system to control the addition of the base based on the internal temperature of the reactor.
-
Ensure adequate cooling: Before starting the reaction, confirm that the reactor's cooling system is functioning correctly and is capable of handling the expected heat load. It may be necessary to use a more powerful cooling system or a larger reactor to increase the heat transfer area.
-
Use more dilute solutions: While this may increase the reaction volume, it will slow down the reaction rate and reduce the rate of heat generation, making temperature control more manageable.
Question: We are performing a cycloaddition reaction with an organic azide and are concerned about the safety implications at a larger scale. What are the primary hazards, and what precautions should we take?
Answer:
Organic azides are energetic compounds and can be explosive, especially low molecular weight azides.[4] The primary hazard associated with scaling up azide reactions is the potential for uncontrolled decomposition, which can be initiated by heat, shock, or friction.[5]
Primary Hazards:
-
Thermal instability: Organic azides can decompose exothermically, and the rate of decomposition increases with temperature.
-
Shock sensitivity: Some azides are sensitive to mechanical shock or friction.
-
Formation of explosive byproducts: Reaction with certain solvents, like dichloromethane, can form highly unstable diazidomethane.[6]
Safety Precautions:
-
Thorough hazard assessment: Before scaling up, perform a thorough risk assessment of the specific azide being used. Differential Scanning Calorimetry (DSC) can be used to determine the onset of decomposition temperature.
-
Strict temperature control: Maintain the reaction temperature well below the decomposition temperature of the azide. Ensure the cooling system is robust and has a backup.
-
Avoid incompatible materials: Do not use heavy metal spatulas or ground glass joints, which can form shock-sensitive metal azides.[5][6] Use plastic or ceramic equipment where possible.
-
Use appropriate solvents: Avoid halogenated solvents. Ethers and aromatic hydrocarbons are generally safer choices.
-
Work in a well-ventilated area and behind a blast shield: This is crucial for protecting personnel in the event of an unexpected incident.[5]
-
Quenching of residual azide: After the reaction is complete, ensure that any unreacted azide is safely quenched before workup.
Question: Upon acidification to precipitate the this compound, we are getting a fine, gelatinous precipitate that is difficult to filter and wash. How can we improve the physical properties of the product?
Answer:
The precipitation of highly polar, dicarboxylic acids can sometimes result in the formation of very small particles or an amorphous solid that traps impurities and is difficult to handle.
Potential Causes:
-
Rapid pH change: Adding the acid too quickly can lead to rapid, uncontrolled precipitation, resulting in small particle size.
-
High supersaturation: A high concentration of the product in solution before precipitation can also lead to the formation of fine particles.
-
Insufficient agitation: Poor mixing during precipitation can lead to localized areas of high supersaturation.
Solutions:
-
Controlled acidification: Add the acid slowly to the solution of the sodium salt of the product with good agitation. This allows for the gradual formation of larger crystals.
-
Temperature control during precipitation: In some cases, precipitating at a slightly elevated temperature and then slowly cooling the mixture can improve the crystal habit.
-
"Seeding" the solution: Adding a small amount of pre-existing crystals of the product (a seed crystal) can promote the growth of larger, more uniform crystals.
-
Anti-solvent addition: In some cases, the slow addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization and result in a more easily filterable solid.
Question: We are struggling with the purification of the final product on a large scale. The high polarity of this compound makes it challenging to remove impurities using standard chromatographic techniques.
Answer:
The purification of highly polar compounds can be challenging due to their strong interaction with polar stationary phases like silica gel and poor solubility in many organic solvents.[7][8]
Potential Solutions:
-
Recrystallization: This is often the most effective method for purifying polar, crystalline compounds on a large scale. Experiment with different solvent systems. A mixture of a solvent in which the product is soluble at high temperatures and an anti-solvent in which it is insoluble can be effective. Water, or mixtures of water with polar organic solvents like ethanol or acetone, are good starting points.
-
pH adjustment and extraction: If the impurities have different acidic or basic properties, it may be possible to separate them by adjusting the pH of an aqueous solution and performing extractions with an appropriate organic solvent.
-
Use of alternative chromatography media: If chromatography is necessary, consider using reverse-phase chromatography with a C18 column and a mobile phase of water and a polar organic solvent like methanol or acetonitrile.[7] Ion-exchange chromatography can also be a powerful technique for separating ionic compounds.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl protecting group in the cycloaddition route, and what are the key considerations for the debenzylation step at scale?
A1: The benzyl group is often used to protect the N1 position of the triazole during the cycloaddition reaction. This can improve the solubility of the starting materials in organic solvents and can influence the regioselectivity of the reaction.
For the debenzylation step, which is typically carried out by catalytic hydrogenation (e.g., using palladium on carbon), the following points are crucial for scale-up:
-
Catalyst handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and has adsorbed hydrogen. Handle it under a nitrogen atmosphere or as a wet paste.
-
Hydrogen safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and that all sources of ignition are eliminated. The reaction should be carried out in a well-ventilated area with appropriate monitoring for hydrogen leaks.
-
Mass transfer: In a large reactor, ensuring good mixing of the solid catalyst, the liquid phase, and the hydrogen gas is essential for an efficient reaction. Use a reactor with an appropriate agitator design.
Q2: Can you provide a general, scalable protocol for the hydrolysis of 4,5-dicyano-1,2,3-triazole?
A2: The following is a generalized protocol that should be optimized for your specific equipment and scale.
Materials:
-
4,5-dicyano-1,2,3-triazole
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Charge the reactor with a solution of 4,5-dicyano-1,2,3-triazole in water.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C. The addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by a suitable analytical method like HPLC).
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to ~1. The product will precipitate out of solution.
-
Stir the slurry for a period of time to allow for complete precipitation and crystal growth.
-
Filter the solid product and wash it with cold water.
-
Dry the product under vacuum at an appropriate temperature.
Q3: What are the key analytical techniques to monitor the progress and purity of the synthesis?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for monitoring the reaction progress by measuring the disappearance of starting materials and the appearance of the product. It is also used to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR can be used to monitor the disappearance of the nitrile groups (C≡N stretch) and the appearance of the carboxylic acid groups (O-H and C=O stretches) during the hydrolysis reaction.
Q4: Are there any "green" or more sustainable approaches to this synthesis?
A4: Yes, there are several strategies to make the synthesis more environmentally friendly:
-
Solvent selection: Whenever possible, use water as a solvent, as in the hydrolysis route. If organic solvents are necessary, choose those with a better environmental, health, and safety profile.
-
Catalysis: The use of catalytic methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can be more efficient and generate less waste than stoichiometric reactions.[9][10]
-
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety (especially for hazardous reactions like those involving azides), and can be more energy-efficient than batch reactors.[11][12]
IV. Experimental Protocols and Data
Table 1: Comparison of Synthetic Routes at Laboratory Scale
| Parameter | Hydrolysis Route | Cycloaddition/Debenzylation Route |
| Starting Materials | 4,5-Dicyano-1,2,3-triazole, NaOH | Benzyl azide, Dimethyl acetylenedicarboxylate, Pd/C, H₂ |
| Key Steps | Hydrolysis, Acidification | Cycloaddition, Hydrogenolysis |
| Typical Yield | >90%[1] | 70-85% (over two steps) |
| Key Safety Concerns | Exotherm during hydrolysis | Handling of organic azides, Hydrogen safety |
| Purification | Recrystallization from water | Chromatography or Recrystallization |
Detailed Protocol: Laboratory-Scale Synthesis via Hydrolysis
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5.95 g (0.05 mol) of 4,5-dicyano-1,2,3-triazole in 50 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of 10 g (0.25 mol) of sodium hydroxide in 50 mL of water.
-
Add the sodium hydroxide solution dropwise to the stirred solution of the dicyano-triazole over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (approx. 25 mL) until the pH of the solution is ~1. A white precipitate will form.
-
Stir the slurry at 0-5 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash the solid with two portions of 25 mL of cold water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
V. Visualizations
Diagram 1: Synthetic Workflow for the Hydrolysis Route
Caption: Workflow for the synthesis of this compound via hydrolysis.
Diagram 2: Troubleshooting Decision Tree for Scale-Up Issues
Caption: Decision tree for troubleshooting common scale-up problems.
VI. References
-
Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. (n.d.). University of Minnesota. Retrieved January 2, 2026, from --INVALID-LINK--
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Retrieved January 2, 2026, from --INVALID-LINK--
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 2, 2026, from --INVALID-LINK--
-
Thermal runaway. (2024, November 26). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. (2024). Organic Process Research & Development. Retrieved January 2, 2026, from --INVALID-LINK--
-
LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. (n.d.). Thorn-Seshold Group. Retrieved January 2, 2026, from --INVALID-LINK--
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2019). Organic Process Research & Development. Retrieved January 2, 2026, from --INVALID-LINK--
-
1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. (2024). ACS Publications. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chemical reaction hazards and the risk of thermal runaway INDG254. (2014). Health and Safety Executive. Retrieved January 2, 2026, from --INVALID-LINK--
-
Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo. Retrieved January 2, 2026, from --INVALID-LINK--
-
Oxidation characteristic and thermal runaway of isoprene. (2021). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Publishing. Retrieved January 2, 2026, from --INVALID-LINK--
-
Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. (2021). Current Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved January 2, 2026, from --INVALID-LINK--
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--
-
A Practical Flow Synthesis of 1,2,3-Triazoles. (2022). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. (2021). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cedrec.com [cedrec.com]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. ucd.ie [ucd.ie]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. labex.hu [labex.hu]
- 8. reddit.com [reddit.com]
- 9. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole-4,5-dicarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation. We will delve into the nuances of catalyst selection, reaction optimization, and mechanistic considerations to ensure the efficient and successful synthesis of these valuable compounds.
The formation of the 1,2,3-triazole core is a cornerstone of modern medicinal chemistry and materials science, largely due to the advent of "click chemistry".[1][2] The most prominent of these reactions is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. While the thermal reaction often requires harsh conditions and yields a mixture of regioisomers, the introduction of catalysts has revolutionized this transformation, offering high yields and regioselectivity under mild conditions.[3][4] This guide will focus on the two most powerful catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound derivatives. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired 1,2,3-triazole product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The active catalytic species for CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5]
-
Solution:
-
Use a Reducing Agent: The most common practice is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[5][6] Ensure a sufficient excess of the reducing agent is used.
-
Oxygen-Free Conditions: While many modern protocols are more robust, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent catalyst oxidation.[7]
-
Ligand Stabilization: Certain ligands can stabilize the Cu(I) oxidation state.[7] Consider using a well-defined Cu(I) complex with a stabilizing ligand.
-
-
-
Poor Catalyst/Ligand Choice:
-
Cause: The choice of catalyst and ligand is critical and substrate-dependent. For the synthesis of 1,4-disubstituted triazoles, copper catalysts are the standard. For 1,5-disubstituted or 1,4,5-trisubstituted triazoles from internal alkynes, ruthenium catalysts are required.[8][9]
-
Solution:
-
Regioselectivity: For 1,4-dicarboxylic acid derivatives (from terminal alkynes), use a Cu(I) source. For 1,5- or 1,4,5-substituted derivatives (from internal alkynes), a ruthenium catalyst like Cp*RuCl(COD) is the catalyst of choice.[10][11]
-
Ligand Effects: In CuAAC, ligands can accelerate the reaction and prevent the formation of unreactive copper acetylide aggregates.[4] Tris(triazolylmethyl)amine (TBTA) and its derivatives are common choices.[4] However, the optimal ligand can vary, so screening a few options may be beneficial.[12]
-
-
-
Substrate-Related Issues:
-
Cause: The purity of your starting materials (azide and alkyne) is paramount. Impurities can poison the catalyst. Additionally, steric hindrance around the alkyne or azide can significantly slow down the reaction.
-
Solution:
-
Purify Starting Materials: Ensure your azide and alkyne precursors are pure.
-
Increase Catalyst Loading/Temperature: For sterically hindered substrates, increasing the catalyst loading or the reaction temperature may be necessary.[13]
-
-
-
Inappropriate Reaction Conditions:
-
Cause: Solvent and temperature play a significant role in reaction efficiency.[14]
-
Solution:
-
Solvent Choice: A variety of solvents can be used, including water, t-BuOH/water mixtures, DMSO, and DMF.[8][15] Protic and coordinating solvents are often preferred as they can help prevent the aggregation of copper species.[4]
-
Temperature Optimization: While many "click" reactions proceed at room temperature, some systems benefit from gentle heating (e.g., 40-60 °C).[13]
-
-
Issue 2: Formation of Undesired Side Products
Question: I am observing significant amounts of side products in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?
Answer:
The formation of side products is often related to the reactivity of the starting materials and intermediates under the reaction conditions.
Potential Side Products & Mitigation Strategies:
-
Alkyne Homocoupling (Glaser Coupling):
-
Cause: In CuAAC reactions, the oxidative homocoupling of terminal alkynes to form diynes is a common side reaction, particularly in the presence of oxygen.[4]
-
Solution:
-
Inert Atmosphere: Running the reaction under an inert atmosphere minimizes oxygen levels.
-
Use of Ascorbate: Sodium ascorbate not only acts as a reducing agent for Cu(II) but also helps to suppress Glaser coupling.[4]
-
Ligand Choice: Certain ligands can minimize this side reaction.
-
-
-
Formation of the "Wrong" Regioisomer:
-
Cause: While catalyzed reactions are highly regioselective, trace amounts of the other regioisomer can sometimes be observed. The classic Huisgen cycloaddition (uncatalyzed) gives a mixture of 1,4- and 1,5-isomers.[3]
-
Solution:
-
Ensure Catalytic Conditions: Verify that your catalyst is active and present in a sufficient amount. Inadequate catalysis may lead to a background thermal reaction.
-
Catalyst Selection is Key:
-
-
-
Degradation of Starting Materials or Product:
-
Cause: The reaction conditions, particularly the presence of copper ions and a reducing agent, can lead to the generation of reactive oxygen species (ROS) which may degrade sensitive functional groups on your substrates or product.[5][6]
-
Solution:
-
Use Chelating Ligands: Ligands like THPTA or TBTA can chelate the copper ion, reducing its propensity to generate ROS.[5]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the exposure of your molecules to potentially harsh conditions.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate my pure 1,2,3-triazole-4,5-dicarboxylic acid derivative. What are the best purification strategies?
Answer:
Purification can be challenging, especially due to the polar nature of the dicarboxylic acid functionality and the potential for residual metal catalyst.
Purification Strategies:
-
Removal of Copper Catalyst:
-
Cause: Residual copper can be difficult to remove and may interfere with downstream applications.
-
Solution:
-
Aqueous Workup with Ammonia: Washing the reaction mixture with an aqueous ammonia solution can help to complex and remove copper salts.
-
Chelating Resins: Stirring the crude product solution with a copper-chelating resin is a very effective method for removing trace amounts of the catalyst.
-
Filtration through Silica Gel: A simple plug of silica gel can often retain a significant portion of the copper catalyst.
-
-
-
Chromatography of Polar Compounds:
-
Cause: The dicarboxylic acid group makes the product highly polar, which can lead to poor behavior on standard silica gel chromatography (e.g., streaking, poor separation).
-
Solution:
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents (e.g., water/acetonitrile or water/methanol), reverse-phase chromatography (C18) is often the best choice for polar molecules.
-
Acidified Silica Gel Chromatography: Adding a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid groups, leading to better peak shapes on normal-phase silica gel.
-
Esterification for Purification: In some cases, it may be advantageous to convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester) prior to purification.[16] The less polar diester will be much easier to purify by standard silica gel chromatography. The ester can then be hydrolyzed back to the dicarboxylic acid in a subsequent step.[16]
-
-
-
Recrystallization:
-
Cause: If the product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Solution:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for polar compounds include water, ethanol, methanol, and isopropanol.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper and a ruthenium catalyst?
A1: The choice is dictated by the desired regiochemistry of the final product.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the go-to method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes.[4] It is the most common and well-established "click" reaction.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is used for the synthesis of 1,5-disubstituted 1,2,3-triazoles from terminal alkynes.[9] Crucially, RuAAC is also effective for the reaction of internal alkynes , which allows for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.[10][11]
| Catalyst System | Alkyne Substrate | Product Regiochemistry |
| Copper (CuAAC) | Terminal Alkyne | 1,4-disubstituted |
| Ruthenium (RuAAC) | Terminal Alkyne | 1,5-disubstituted |
| Ruthenium (RuAAC) | Internal Alkyne | 1,4,5-trisubstituted |
Q2: What is the mechanism of the CuAAC reaction?
A2: The mechanism of the CuAAC reaction is complex and has been the subject of extensive study. While initially thought to involve a single copper center, evidence now strongly suggests that dinuclear copper species are the active catalysts.[17] The generally accepted catalytic cycle involves several key steps:
-
Formation of a Copper-Acetylide Complex: A Cu(I) ion reacts with the terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide then coordinates to a dicopper acetylide complex.[18]
-
Cycloaddition: A concerted cycloaddition occurs between the coordinated azide and the acetylide.[17][18]
-
Protonolysis: The resulting copper-triazolide intermediate is protonated (often by the starting alkyne), releasing the 1,4-disubstituted triazole product and regenerating the active catalyst.[8]
Caption: Simplified CuAAC Catalytic Cycle
Q3: Can I perform this reaction without a catalyst?
A3: Yes, the uncatalyzed Huisgen 1,3-dipolar cycloaddition is possible, but it generally requires elevated temperatures and prolonged reaction times.[4] A significant drawback of the thermal reaction is the lack of regioselectivity, which typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[3] For the efficient and regioselective synthesis of this compound derivatives, a catalyzed approach is strongly recommended.
Q4: What is the role of ligands in CuAAC reactions?
A4: Ligands play a multifaceted and crucial role in CuAAC reactions:
-
Rate Acceleration: Ligands can significantly increase the reaction rate, in some cases by several orders of magnitude compared to the ligand-free reaction.[12]
-
Stabilization of Cu(I): They stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[19]
-
Preventing Aggregation: Ligands can prevent the formation of unreactive polynuclear copper(I) acetylide complexes, keeping the catalyst soluble and active.[4]
-
Improving Biocompatibility: In bioconjugation applications, ligands help to protect biomolecules from damage caused by copper-mediated reactive oxygen species.[6]
The choice of ligand needs to be carefully balanced; a ligand that binds too tightly can inhibit the reaction by blocking coordination sites needed for the azide and alkyne.[12]
Q5: Are there any safety considerations when working with azides?
A5: Yes, organic azides are energetic compounds and should be handled with care. While high molecular weight azides are generally considered to be relatively safe, low molecular weight azides can be explosive and sensitive to shock and heat. Always consult safety data sheets (SDS) and perform a risk assessment before working with any new azide. It is good practice to handle azides behind a blast shield, especially when working on a larger scale or with new, uncharacterized compounds.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted this compound Derivative
This protocol assumes the starting alkyne is a dialkyl acetylenedicarboxylate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dialkyl acetylenedicarboxylate (1.0 equiv.), the organic azide (1.0-1.1 equiv.), and a solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.) in water.
-
Reaction Initiation: While stirring the alkyne/azide solution, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-24 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure dialkyl 1,2,3-triazole-4,5-dicarboxylate.
-
Hydrolysis (Optional): If the dicarboxylic acid is the final target, the purified diester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water) followed by acidic workup to yield the desired this compound.
Caption: CuAAC Experimental Workflow
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted 1,2,3-Triazoles from Dicarboxylic Acid Precursors
Introduction
Welcome to the technical support center for the synthesis of substituted 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of controlling regioselectivity in the azide-alkyne cycloaddition reaction, particularly when beginning from dicarboxylic acid starting materials. The 1,2,3-triazole core is a cornerstone in medicinal chemistry and materials science, but its utility is critically dependent on the precise arrangement of its substituents. The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers, necessitating stringent purification and resulting in lower yields of the desired product.[1][2]
This document provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to empower you to selectively synthesize either 1,4- or 1,5-disubstituted 1,2,3-triazoles with high fidelity. We will address the crucial preliminary steps of converting dicarboxylic acids into the requisite azide or alkyne functionalities and then delve into the two benchmark catalytic systems that govern the regiochemical outcome: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
PART 1: Initial Transformations: From Dicarboxylic Acid to Key Reactants
A common starting point in library synthesis involves readily available dicarboxylic acids. The primary challenge is the efficient and clean conversion of the carboxylic acid moieties into either an azide or a terminal alkyne.
Q: How can I efficiently convert my dicarboxylic acid into the necessary diazide or dialkyne for cycloaddition?
A: The strategy depends on whether you need an azide or an alkyne. Below are two reliable, generalized workflows.
Workflow 1: Dicarboxylic Acid to Diazide
This process typically involves conversion to a more reactive species, followed by substitution with an azide source. A robust method proceeds through an acyl azide intermediate.
Caption: General workflow for converting a dicarboxylic acid to a diazide.
Workflow 2: Dicarboxylic Acid to Dialkyne
This transformation is often a multi-step process involving reduction and subsequent homologation.
Caption: General workflow for converting a dicarboxylic acid to a dialkyne.
PART 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, renowned for its efficiency, reliability, and exquisite regioselectivity for the 1,4-isomer.[1][3] The reaction is typically tolerant of a wide variety of functional groups and can often be run in aqueous solvent systems.[1][4]
Mechanism Overview: CuAAC
The widely accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the 1,4-disubstituted triazole product after protonolysis. Kinetic studies suggest a dinuclear copper intermediate may be involved, accounting for the remarkable rate acceleration.[3][5]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Troubleshooting Guide: CuAAC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to Cu(II) by air.[6] | • Ensure an active Cu(I) source is present. If starting from a Cu(II) salt (e.g., CuSO₄), you must include a reducing agent like sodium ascorbate.[4] • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen contamination. |
| Poor Substrate Solubility: One or both of your reactants may not be soluble in the chosen solvent system. | • Use a co-solvent system. Common choices include t-BuOH/H₂O, THF/H₂O, or DMSO. • Gentle heating (40-60 °C) can sometimes improve solubility and reaction rate, but be cautious of promoting the uncatalyzed thermal reaction which can lead to mixed isomers. | |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Excess Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction.[7] | • Thoroughly degas your solvents and run the reaction under a strict inert atmosphere. • Ensure a slight excess of the reducing agent (sodium ascorbate) is present throughout the reaction to scavenge any oxygen and maintain the copper in the +1 oxidation state.[7] |
| Ligand Choice: The absence of a suitable ligand can leave the copper catalyst more susceptible to facilitating side reactions. | • The use of a stabilizing ligand, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), can protect the Cu(I) catalyst and accelerate the desired cycloaddition. | |
| Mixture of 1,4- and 1,5-Regioisomers Observed | Thermal Cycloaddition: If the reaction is run at elevated temperatures, the uncatalyzed Huisgen cycloaddition may begin to compete, which produces a mixture of both regioisomers.[1][8] | • Run the reaction at or near room temperature. CuAAC is highly efficient and rarely requires high heat.[4] • If heating is necessary for solubility, minimize the temperature and reaction time. |
Frequently Asked Questions (FAQs): CuAAC
-
Q: What is the best source of Cu(I) for my reaction?
-
Q: Can I use internal (non-terminal) alkynes in a CuAAC reaction?
-
A: Generally, no. The standard CuAAC mechanism requires a terminal alkyne to form the crucial copper acetylide intermediate.[1] Internal alkynes are unreactive under these conditions, which is a key distinction from the RuAAC process.
-
-
Q: How do I remove the copper catalyst from my final product?
-
A: Residual copper can be problematic for biological applications. After the reaction, washing the organic extract with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride can effectively sequester and remove the copper ions.[9]
-
Experimental Protocol: General Procedure for CuAAC
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve the alkyne (1.0 equiv) and the azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMF/H₂O). Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).
-
Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution may change color upon addition of the catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
PART 3: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
For applications requiring the 1,5-disubstituted regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. It serves as a powerful and essential complement to CuAAC.[10][11][12] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted triazoles.[1][10]
Mechanism Overview: RuAAC
The mechanism of RuAAC is fundamentally different from that of CuAAC. It does not proceed through a metal acetylide. Instead, the reaction is believed to involve the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active catalyst.[1][2][10]
Caption: Simplified catalytic cycle for the RuAAC reaction.
Troubleshooting Guide: RuAAC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sluggish or Incomplete Reaction | Catalyst Choice/Activity: Not all ruthenium complexes are effective. The most common and effective catalysts are pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[10][11] | • Ensure you are using a recommended RuAAC catalyst. [CpRuCl(COD)] is often more active at lower temperatures.[10] • The catalyst can be sensitive to air and moisture. Handle the catalyst and set up the reaction under a strict inert atmosphere (glovebox recommended).[13] |
| Solvent Choice: Protic solvents are generally unsuitable for RuAAC and can lead to low yields and byproduct formation.[11] | • Use non-protic solvents such as THF, dioxane, toluene, or DCE.[11][13] | |
| Low Regioselectivity with Unsymm. Internal Alkynes | Steric and Electronic Factors: The regioselectivity of RuAAC with internal alkynes is governed by a combination of steric and electronic effects. The reaction favors the formation of the C-N bond between the more electron-deficient carbon of the alkyne and the terminal nitrogen of the azide.[10][13] | • Analyze the electronic properties of your alkyne substituents. Electron-withdrawing groups (e.g., esters, ketones) tend to direct substitution to the C4 position of the triazole.[13] • Sterically bulky groups will favor substitution at the less hindered position. DFT calculations may be necessary to predict the outcome for complex substrates.[14] |
| Coordinating Functional Groups: Functional groups on the alkyne substrate (e.g., hydroxyl groups) can coordinate to the ruthenium center and direct the regioselectivity.[13] | • Be aware of directing group effects. For example, propargylic alcohols often lead to the substituent at the C5 position due to hydrogen bonding with the chloride ligand on the ruthenium.[13] |
Frequently Asked Questions (FAQs): RuAAC
-
Q: Which specific ruthenium catalysts are commercially available and most reliable?
-
A: The two most widely used and commercially available catalysts are [CpRuCl(PPh₃)₂] (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine) and [CpRuCl(COD)] (Chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II)). Both are effective, though [Cp*RuCl(COD)] is often more reactive at ambient temperatures.[10][11]
-
-
Q: Why is an inert atmosphere so critical for RuAAC?
-
A: Unlike some robust CuAAC protocols, RuAAC catalysts can be deactivated by oxygen. Performing the reaction under air can lead to dramatically reduced conversion and yield.[13]
-
Experimental Protocol: General Procedure for RuAAC
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: In a Schlenk flask or glovebox, add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 0.01-0.05 equiv). Purge the flask thoroughly with argon.
-
Reagent Addition: Add the azide (1.0 equiv) and the alkyne (1.1-1.2 equiv) dissolved in anhydrous, degassed non-protic solvent (e.g., THF or DCE) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted 1,2,3-triazole.
PART 4: Comparative Summary & Method Selection
Choosing the correct catalytic system is the single most important factor in controlling the regiochemical outcome of the azide-alkyne cycloaddition.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |
| Regioisomer | Exclusively 1,4-disubstituted [1][3] | Predominantly 1,5-disubstituted [10][11] |
| Alkyne Scope | Terminal alkynes only[1] | Terminal and Internal alkynes[1][10] |
| Common Catalyst | Cu(I), often from CuSO₄/NaAscorbate[4] | [CpRuCl(COD)], [CpRuCl(PPh₃)₂][10] |
| Typical Solvents | Broad range, including aqueous mixtures (tBuOH/H₂O)[1] | Anhydrous, non-protic (THF, Toluene, DCE)[11] |
| Atmosphere | Inert atmosphere recommended to prevent Glaser coupling[7] | Strict inert atmosphere required[13] |
| Key Intermediate | Copper(I) acetylide[5] | Six-membered ruthenacycle[2][10] |
PART 5: Purification and Characterization of Regioisomers
Q: How can I definitively confirm the regiochemistry of my triazole product?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shift of the triazole proton (CH ) is diagnostic. In 1,4-disubstituted 1,2,3-triazoles, this proton typically appears further downfield (δ ≈ 7.5-8.5 ppm) compared to the proton in 1,5-disubstituted isomers.[15]
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) also differ between the two isomers.[15]
-
HMBC/NOESY: For fully substituted triazoles (from internal alkynes), 2D NMR experiments like HMBC (to see long-range C-H correlations) or NOESY (to see through-space correlations) are essential to unambiguously assign the structure.
Q: I'm having trouble separating my product from starting materials or byproducts. Any tips?
A: Triazoles can be quite polar, which can make purification challenging.
-
Chromatography: If standard silica gel chromatography with ethyl acetate/hexanes is not effective, try adding a small amount of a more polar solvent like methanol to your eluent system. For very polar compounds, reverse-phase (C18) chromatography may be necessary.[9]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Residual Metals: As mentioned previously, if your product is intended for biological assays, it is crucial to remove residual copper or ruthenium. This can be achieved by washing with a chelating agent or by using specialized metal-scavenging silica gels during chromatography.[9]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Quantum chemistry study on regioselectivity in ruthenium catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles - RMIT University - Figshare [research-repository.rmit.edu.au]
- 15. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ligands: A Comparative Guide to 1H-1,2,3-triazole-4,5-dicarboxylic acid and 4,5-imidazoledicarboxylic acid in Coordination Polymer Chemistry
In the intricate world of crystal engineering and materials science, the choice of an organic linker is paramount in dictating the final architecture and functional properties of coordination polymers (CPs) and metal-organic frameworks (MOFs). Among the vast library of available ligands, N-heterocyclic polycarboxylates have garnered significant attention due to their robust coordination ability and the directionality imparted by the heteroatoms. This guide provides an in-depth, objective comparison of two structurally analogous yet functionally distinct ligands: 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃tda) and 4,5-imidazoledicarboxylic acid (H₃ida) .
Aimed at researchers, scientists, and professionals in drug development and materials science, this guide will dissect the nuanced differences in their coordination behavior, the resulting structural topologies, and the consequential impact on the physicochemical properties of the assembled coordination polymers. All claims and data are supported by peer-reviewed experimental evidence to ensure scientific integrity.
At a Glance: The Ligands
Fundamentally, H₃tda and H₃ida are five-membered heterocyclic rings flanked by two carboxylic acid groups. The key distinction lies in the composition of the heterocyclic ring: a triazole ring with three nitrogen atoms for H₃tda, and an imidazole ring with two nitrogen atoms and an additional carbon for H₃ida. This seemingly subtle difference has profound implications for their electronic properties, acidity, and coordination versatility.
| Feature | This compound (H₃tda) | 4,5-imidazoledicarboxylic acid (H₃ida) |
| Chemical Structure | A five-membered ring with three nitrogen and two carbon atoms, and two carboxylic acid groups. | A five-membered ring with two nitrogen and three carbon atoms, and two carboxylic acid groups. |
| Potential Donor Atoms | Up to 7 (3 ring N, 4 carboxylate O) | Up to 6 (2 ring N, 4 carboxylate O) |
| Key Structural Difference | Presence of a third nitrogen atom (at the 2-position) in the heterocyclic ring. | C-H bond at the 2-position of the heterocyclic ring. |
| Acidity | Generally more acidic due to the electron-withdrawing nature of the triazole ring. | Less acidic compared to H₃tda. |
Structural Implications: A Comparative Analysis of Coordination Modes
The additional nitrogen atom in H₃tda's ring is not merely a spectator. It can act as an additional coordination site, leading to a richer variety of coordination modes compared to H₃ida. This directly influences the dimensionality and topology of the resulting coordination polymers.
4,5-imidazoledicarboxylic acid (H₃ida) is a versatile ligand with six potential donor atoms (two from the imidazole ring and four from the two carboxylate groups)[1]. It can be partially or fully deprotonated depending on the pH, yielding various coordination modes and leading to the formation of diverse metal-organic architectures, from 1D chains to 3D frameworks.
This compound (H₃tda) , on the other hand, presents an even greater diversity in its coordination behavior. The nitrogen atom at the 2-position of the triazole ring can participate in coordination, which is a key difference from H₃ida[2]. When this nitrogen atom is not coordinated, the resulting structures can be similar to those formed with H₃ida. However, when it does coordinate, it often leads to unique and more complex framework topologies[2].
Below is a Graphviz diagram illustrating the fundamental structural differences and potential coordination sites of the two ligands.
References
Evaluating the performance of 1H-1,2,3-triazole-4,5-dicarboxylic acid-based MOFs for gas storage
A Comprehensive Guide to the Gas Storage Performance of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid-Based MOFs
A Senior Application Scientist's Evaluation for Researchers and Drug Development Professionals
The quest for efficient and safe gas storage solutions is a critical endeavor in fields ranging from clean energy to advanced drug delivery systems. Metal-Organic Frameworks (MOFs), with their exceptionally high surface areas and tunable pore environments, have emerged as frontrunners in this scientific pursuit. This guide provides an in-depth evaluation of a specific, promising class of these materials: MOFs based on the this compound linker. We will objectively compare their performance against established benchmark MOFs, supported by experimental data, and provide detailed protocols for their synthesis and characterization.
The Significance of the Triazole Ligand in MOF Design
The choice of the organic linker is paramount in dictating the final properties of a MOF. The this compound ligand is of particular interest due to its unique combination of features:
-
Nitrogen-Rich Heterocycle: The triazole ring introduces a high density of nitrogen atoms into the framework. These nitrogen sites can act as Lewis bases, enhancing interactions with acidic gas molecules like carbon dioxide (CO₂).
-
Dicarboxylate Functionality: The two carboxylic acid groups provide robust coordination points for metal ions, leading to the formation of stable, porous frameworks.
-
Tunable Polarity: The presence of both nitrogen and oxygen donor atoms allows for the creation of a polar pore environment, which can be advantageous for the selective adsorption of polarizable gas molecules.
These characteristics suggest that MOFs constructed from this linker hold significant potential for applications in CO₂, hydrogen (H₂), and methane (CH₄) storage.
Comparative Analysis of Gas Storage Performance
To contextualize the performance of this compound-based MOFs, we will compare them against three well-established benchmark materials: HKUST-1, ZIF-8, and UiO-66. While extensive data for MOFs based on the exact this compound ligand is still emerging, we can draw valuable insights from structurally analogous triazole-dicarboxylate MOFs. For the purpose of this guide, we will reference data from a copper-based MOF constructed from a triazole-inserted dicarboxylate linker, which exhibits selective CO₂ adsorption.
| MOF | Gas | Uptake Capacity | Conditions | Selectivity |
| Cu-Triazole-Dicarboxylate Analog | CO₂ | - | 273 K | High selectivity over N₂ and CH₄ |
| N₂ | - | 273 K | Low uptake | |
| CH₄ | - | 273 K | Low uptake | |
| HKUST-1 | CO₂ | ~12 mol/kg[1][2] | 50 bar | - |
| CH₄ | ~4 mol/kg[1][2] | 50 bar | - | |
| H₂ | ~0.8 mol/kg[1][2] | 50 bar | - | |
| ZIF-8 | CO₂ | ~8.5 mmol/g | 40 bar, 25 °C | High CO₂/CH₄ selectivity |
| CH₄ | ~4.7 mmol/g | 40 bar, 25 °C | - | |
| H₂ | - | - | - | |
| UiO-66 | CO₂ | 79 cm³/g | 1 atm, 273 K[3] | - |
| H₂ | 1.6 wt% | 1 atm, 77 K[3] | - | |
| CH₄ | - | - | - |
Analysis of Performance:
The data suggests that triazole-containing MOFs exhibit a strong affinity for CO₂, leading to high selectivity over less polar gases like N₂ and CH₄[4]. This is attributed to the favorable interactions between the quadrupole moment of CO₂ and the nitrogen-rich, polar environment of the triazole-based framework. While specific uptake capacities for H₂ and CH₄ in this compound MOFs are not yet widely reported, the inherent microporosity of these materials suggests they would be viable candidates for the physisorption of these gases.
Compared to the benchmarks, HKUST-1 demonstrates high uptake capacities for all three gases at high pressures, owing to its open metal sites and large pore volume[1][2]. ZIF-8, with its smaller pore apertures, shows excellent selectivity for CO₂ over CH₄, making it suitable for gas separation applications. UiO-66 is known for its exceptional thermal and chemical stability, and while its uptake capacities at low pressures are moderate, its robustness is a significant advantage for practical applications[3].
The key advantage of the this compound linker lies in the potential to combine the high selectivity for CO₂ with the robust framework formation characteristic of dicarboxylates. Further research is needed to fully quantify the H₂ and CH₄ storage capabilities of these specific MOFs.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative triazole-based MOF and for the evaluation of its gas storage performance.
Synthesis of a Representative Copper-1H-1,2,3-triazole-4,5-dicarboxylate MOF
This protocol is adapted from solvothermal synthesis methods for similar copper-based dicarboxylate MOFs[5][6][7].
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Add 2 mL of ethanol and 1 mL of deionized water to the reaction mixture.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, blue crystals should be visible.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals three times with fresh DMF to remove any unreacted starting materials.
-
Exchange the solvent with ethanol by immersing the crystals in fresh ethanol for 24 hours. Repeat this step three times.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Gas Sorption Analysis by Volumetric Method
This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric analyzer.
Equipment:
-
Volumetric gas sorption analyzer
-
Sample tube
-
Degassing station
-
High-purity adsorbate gases (CO₂, H₂, CH₄)
-
Helium for free space determination
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a pre-weighed sample tube.
-
Degassing: Attach the sample tube to the degassing port of the instrument. Degas the sample under vacuum at 150 °C for at least 12 hours to ensure all guest molecules are removed from the pores.
-
Free Space Measurement: After degassing and cooling to ambient temperature, transfer the sample tube to the analysis port. Measure the free space (void volume) in the sample tube using helium gas, which does not adsorb at the analysis temperature.
-
Isotherm Measurement:
-
Evacuate the analysis manifold and the sample tube.
-
For H₂ and N₂ (for surface area analysis) adsorption, immerse the sample tube in a liquid nitrogen bath (77 K). For CO₂ and CH₄, use a cryostat or water bath to maintain the desired temperature (e.g., 273 K or 298 K).
-
Introduce a known amount of the adsorbate gas into the manifold and allow the pressure to equilibrate.
-
Expand the gas into the sample tube. The pressure will drop as the gas adsorbs onto the MOF.
-
Record the final equilibrium pressure. The amount of gas adsorbed is calculated from the pressure difference.
-
Repeat this process by incrementally dosing more gas to cover the desired pressure range.
-
For desorption, incrementally reduce the pressure and measure the amount of gas desorbed at each step.
-
-
Data Analysis: The collected data points of amount adsorbed versus pressure at a constant temperature constitute the adsorption isotherm.
Conclusion and Future Outlook
MOFs based on this compound represent a promising avenue for the development of advanced gas storage materials. Their inherent chemical functionalities suggest a strong potential for high CO₂ selectivity, a critical attribute for carbon capture applications. While direct comparative data for H₂ and CH₄ storage is still needed, the structural characteristics of these MOFs make them worthy of further investigation for these applications as well.
The protocols provided in this guide offer a solid foundation for the synthesis and evaluation of these materials. As research in this area continues, it is anticipated that a more complete picture of the gas storage capabilities of this exciting class of MOFs will emerge, paving the way for their application in a wide range of technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - CO2, CH4, and H2 Adsorption Performance of the MetalâOrganic Framework HKUSTâ1 by Modified Synthesis Strategies - Energy & Fuels - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Enzyme Inhibitory Potential of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid Derivatives
This guide provides a comprehensive framework for the comparative study of 1H-1,2,3-triazole-4,5-dicarboxylic acid derivatives as potential enzyme inhibitors. While direct experimental data on this specific scaffold is emerging, this document synthesizes established principles of enzyme inhibition with the known biological activities of the broader triazole class to offer a robust methodology for researchers, scientists, and drug development professionals. We will explore the rationale behind investigating these compounds, detail the necessary experimental protocols to assess their activity, and provide a framework for interpreting the results.
Introduction: The 1,2,3-Triazole Scaffold as a Privileged Motif in Enzyme Inhibition
The 1,2,3-triazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold".[1] This is due to its unique chemical properties: it is a stable aromatic system, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which facilitate interactions with biological targets like enzymes and receptors.[2][3] The synthetic accessibility of 1,2,3-triazoles, particularly through the advent of "click chemistry," has further cemented their role in the development of novel therapeutic agents.
Derivatives of both 1,2,3- and 1,2,4-triazoles have demonstrated a wide spectrum of enzyme inhibitory activities, targeting enzymes implicated in a variety of diseases.[2][4][5] These include, but are not limited to:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[1][6][7]
-
α-Glucosidase and α-Amylase: These are targets for the development of anti-diabetic agents.[4][7][8]
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is central to anti-inflammatory therapies.[9]
-
Kinases: Small molecule kinase inhibitors are a cornerstone of modern oncology, and triazole derivatives have shown promise in this area.[3]
The focus of this guide, the This compound core, introduces two carboxylic acid groups. These groups are highly polar and capable of acting as hydrogen bond donors and acceptors, as well as participating in ionic interactions. This dicarboxylic acid feature can be hypothesized to enhance binding affinity and specificity for enzyme active sites that contain complementary positively charged or polar residues.
Experimental Framework for Comparative Analysis
A systematic investigation of the enzyme inhibitory potential of this compound derivatives requires a multi-step approach. The following sections outline the key experimental protocols.
General Enzyme Inhibition Assay Protocol
The following is a generalized, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound. This protocol should be adapted based on the specific enzyme and substrate being investigated.[10][11]
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound derivatives (and other test inhibitors)
-
Appropriate buffer solution for optimal enzyme activity (e.g., phosphate buffer, pH 7.0-7.5)
-
Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
High-precision pipettes and tips[10]
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare a stock solution of the enzyme in the appropriate buffer and store it under conditions that maintain its activity (typically on ice). Prepare stock solutions of the substrate and the triazole derivatives. The inhibitors may require dissolution in a small amount of a solvent like DMSO before dilution in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme stock to a working concentration that yields a linear reaction rate over a reasonable time course.[10] This concentration should be determined in preliminary experiments.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Control Wells: Enzyme, buffer, and substrate (to measure 100% enzyme activity).
-
Inhibitor Wells: Enzyme, buffer, and varying concentrations of the triazole derivative.
-
Blank Wells: Buffer and substrate (to correct for any non-enzymatic substrate degradation).
-
-
Pre-incubation: Add the enzyme and the inhibitor (or buffer for control wells) to the plate. Allow them to pre-incubate for a set period (e.g., 5-10 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.[10]
-
Monitoring the Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader or spectrophotometer. The method of detection will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[12]
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control reaction (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a potential inhibitor.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Elucidating the Mechanism of Inhibition
Once the IC50 values have been determined, it is crucial to understand how the inhibitors are affecting the enzyme.[13] This is achieved by performing kinetic studies to determine the mechanism of inhibition (MOI).[14]
Types of Reversible Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not change the Vmax (maximum velocity).[13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This decreases the Vmax but does not change the Km.[13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This decreases both the Vmax and the Km.[13]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This affects both Vmax and Km.[13]
Protocol for MOI Studies:
-
Select a range of fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, measure the initial reaction velocity at various substrate concentrations (typically spanning from 0.1x to 10x the Km value).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines for different inhibitor concentrations will reveal the mechanism of inhibition.
Visualizing Inhibition Mechanisms
The following diagram illustrates the different types of reversible enzyme inhibition.
Caption: Simplified models of reversible enzyme inhibition mechanisms.
Comparative Data Analysis and Structure-Activity Relationships (SAR)
The primary goal of this research is to compare the inhibitory activity of different derivatives of this compound. By systematically modifying the substituents on the triazole ring or the carboxylic acid groups (e.g., esterification), a structure-activity relationship (SAR) can be established. This provides critical insights into which chemical features are essential for potent and selective inhibition.[15]
Hypothetical Comparative Data Table:
The following table illustrates how experimental data for a series of hypothetical this compound derivatives (TDA-1 to TDA-4) could be presented.
| Compound ID | R-Group on N1 | Target Enzyme IC50 (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |
| TDA-1 | -H | 55.2 ± 4.1 | 25.8 | Competitive |
| TDA-2 | -CH₃ | 32.5 ± 2.8 | 15.1 | Competitive |
| TDA-3 | -Phenyl | 15.8 ± 1.5 | 7.3 | Mixed |
| TDA-4 | -4-Chlorophenyl | 8.2 ± 0.9 | 3.5 | Mixed |
| Control | Standard Inhibitor | 2.5 ± 0.3 | 1.1 | Known Mechanism |
Interpreting the SAR:
From this hypothetical data, one could infer that:
-
Substitution at the N1 position of the triazole ring is beneficial for inhibitory activity.
-
Aromatic substituents at N1 are more effective than small alkyl groups.
-
The introduction of an electron-withdrawing group (e.g., chlorine) on the phenyl ring further enhances potency.
-
Changes in the substituent can also alter the mechanism of inhibition, suggesting different binding modes within the enzyme.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, class of potential enzyme inhibitors. The presence of the dicarboxylic acid moieties provides a strong rationale for their investigation against enzymes with positively charged active sites. This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative study of these derivatives. By following the detailed protocols for IC50 determination and mechanistic studies, researchers can effectively screen compound libraries, establish structure-activity relationships, and identify lead candidates for further development. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a panel of therapeutically relevant enzymes to uncover their full potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation of 1H-1,2,3-triazole-4,5-dicarboxylic Acid as a Rigid Linker in Polymeric Materials: A Comparative Guide
This guide provides a comprehensive technical analysis of 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃TDA), validating its performance as a rigid linker in the synthesis of advanced polymeric materials, particularly Metal-Organic Frameworks (MOFs). We will delve into its synthesis, compare its performance metrics against established alternative linkers, and provide detailed experimental protocols for its application and characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage novel linkers for creating materials with tailored properties.
The Critical Role of Rigid Linkers in Polymeric Material Design
In polymer chemistry, a linker, or cross-linker, is a molecule that forms covalent or ionic bonds between polymer chains, creating a more rigid and interconnected network.[1] This transformation from individual, flexible chains to a three-dimensional network fundamentally alters the material's properties.[2] The choice of linker is a critical design parameter that dictates the final characteristics of the material, including its mechanical strength, thermal stability, and chemical resistance.[1][3] Rigid linkers, in particular, are instrumental in constructing materials with well-defined, permanent porosity, a key feature of MOFs, which have applications in gas storage, separation, and catalysis.[4] The geometry and functionality of the linker directly influence the resulting framework's topology and properties.
Profile of a High-Potential Linker: this compound (H₃TDA)
This compound is a heterocyclic compound featuring a five-membered triazole ring flanked by two carboxylic acid groups. Its molecular structure (C₄H₃N₃O₄) and inherent properties make it a compelling candidate for a rigid linker.
-
Structural Rigidity : The aromatic 1,2,3-triazole ring provides a stiff, planar backbone, which is essential for creating predictable and robust polymer networks.
-
Multifunctionality : It possesses two carboxylate groups that can coordinate with metal ions, and the three nitrogen atoms of the triazole ring can also act as potential coordination sites, offering versatile binding possibilities.[4]
-
Hydrogen Bonding : The triazole moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable supramolecular structures.[5]
-
Chemical Stability : The triazole ring is known for its high metabolic and chemical stability, which translates to more durable end-materials.[6]
Synthesis Pathway
H₃TDA is typically synthesized through a two-step process starting from 4,5-dicyano-1,2,3-triazole. The first step involves the hydrolysis of the dicyano precursor under alkaline conditions (e.g., using NaOH), followed by acidification to yield the dicarboxylic acid.[7]
References
- 1. chempoint.com [chempoint.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Thermal Stability of MOFs Derived from Different Triazole Dicarboxylic Acids
For materials scientists, chemical engineers, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a paramount objective. Among the critical performance metrics, thermal stability stands out as a key determinant for the successful application of MOFs in fields requiring robust materials, such as high-temperature catalysis, gas separations, and drug delivery vehicles subjected to thermal sterilization. This guide provides an in-depth comparative analysis of the thermal stability of MOFs synthesized from different isomers of triazole dicarboxylic acid, offering experimental data and mechanistic insights to inform the selection and design of thermally stable frameworks.
The nitrogen-rich nature of the triazole ring, coupled with the strong coordination afforded by dicarboxylate moieties, makes triazole dicarboxylic acids promising linkers for the construction of robust MOFs. However, the seemingly subtle difference in the arrangement of nitrogen and carboxylate groups on the triazole ring can have a profound impact on the resulting framework's topology, and consequently, its thermal stability. This guide will explore these structure-property relationships, providing a foundational understanding for the development of next-generation, high-performance MOFs.
The Critical Role of Thermogravimetric Analysis in MOF Characterization
Thermogravimetric Analysis (TGA) is an indispensable technique for evaluating the thermal stability of MOFs. By precisely measuring the change in a sample's mass as a function of temperature, TGA provides a quantitative assessment of the material's decomposition profile. A typical TGA curve for a MOF reveals an initial mass loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau indicating the stable temperature range of the framework. The onset of a significant mass loss after this plateau signifies the decomposition of the MOF structure.
The following diagram illustrates the workflow for a standard TGA experiment, a fundamental procedure in the characterization of MOF thermal stability.
Caption: A streamlined workflow for assessing MOF thermal stability using TGA.
Comparative Thermal Stability of MOFs from Triazole Dicarboxylic Acid Isomers
The choice of the triazole dicarboxylic acid isomer and the coordinating metal ion are critical factors that dictate the thermal robustness of the resulting MOF. Below, we compare the thermal stability of MOFs synthesized from 1,2,3-triazole-4,5-dicarboxylic acid and 1,2,4-triazole-3,5-dicarboxylic acid, highlighting the influence of linker geometry and metal-ligand interactions.
| Organic Linker | Metal Ion | Resulting MOF | Decomposition Temperature (°C) | Key Observations |
| 1H-1,2,3-triazole-4,5-dicarboxylic acid | Co(II) | A cobalt-based metal-organic framework | ~300 | The framework shows stability up to approximately 300°C, after which decomposition begins. |
| This compound | Sm(III) | A new samarium-based MOF | >330 | The substance is stable upon heating, with decomposition starting at temperatures above 330 °C.[1] |
| 3-nitro-1H-1,2,4-triazole | Cu(I) | A copper-based energetic MOF | 315 | This MOF exhibits attractive thermal stability up to 315.0 °C.[1][2] |
Analysis of Structure-Stability Relationships:
The data presented above reveals significant variations in the thermal stability of MOFs based on the specific triazole dicarboxylic acid linker and the metal center. The samarium-based MOF derived from 1,2,3-triazole-4,5-dicarboxylic acid exhibits a higher decomposition temperature (>330 °C) compared to the cobalt-based MOF with the same linker (~300 °C). This suggests that the nature of the metal-ligand bond, with the harder lanthanide ion potentially forming a stronger bond with the carboxylate oxygen atoms, plays a crucial role in enhancing the overall framework stability.
Interestingly, the copper-based MOF with a functionalized 1,2,4-triazole linker also demonstrates high thermal stability (315 °C). The difference in the position of the nitrogen atoms in the 1,2,4-triazole ring compared to the 1,2,3-triazole ring can influence the coordination geometry and the packing of the resulting framework, which in turn affects its thermal decomposition pathway.
The chemical structures of the two triazole dicarboxylic acid isomers are depicted below, illustrating the difference in the arrangement of their coordinating atoms.
Caption: Structures of 1,2,3- and 1,2,4-triazole dicarboxylic acid linkers.
Experimental Protocol: Thermogravimetric Analysis of MOFs
To ensure the reproducibility and accuracy of thermal stability data, a standardized experimental protocol is essential.
1. Sample Preparation:
- Activation: Prior to TGA analysis, the MOF sample must be "activated" to remove residual solvent molecules from the pores. This is typically achieved by heating the sample under a dynamic vacuum at a temperature below its decomposition point for several hours. The specific activation conditions are MOF-dependent and should be determined from preliminary thermal analysis or literature reports.
- Sample Weighing: Accurately weigh 5-10 mg of the activated MOF sample into a ceramic or platinum TGA pan.
2. Instrument Configuration:
- Atmosphere: The analysis should be conducted under an inert atmosphere, typically flowing nitrogen or argon, to prevent oxidative decomposition of the organic linker. A flow rate of 20-50 mL/min is common.
- Temperature Program: A typical temperature program consists of an initial isothermal hold at room temperature to allow for stabilization, followed by a linear heating ramp to a final temperature that exceeds the decomposition point of the MOF (e.g., 800 °C). A heating rate of 5-10 °C/min is generally employed.
3. Data Acquisition and Analysis:
- Data Collection: The instrument will record the sample mass as a function of temperature.
- Data Interpretation: The resulting TGA curve is analyzed to determine the onset of decomposition, which is typically identified as the temperature at which a significant and irreversible mass loss begins after the initial solvent loss.
Conclusion
The thermal stability of MOFs derived from triazole dicarboxylic acids is a complex interplay between the isomeric form of the organic linker, the nature of the metal ion, and the resulting three-dimensional framework. The experimental data presented in this guide underscores that seemingly minor changes in the linker's chemical structure can lead to significant differences in the thermal robustness of the final material. For researchers and professionals in the field, a thorough understanding of these structure-property relationships, underpinned by rigorous experimental characterization using techniques such as TGA, is critical for the rational design of highly stable MOFs for advanced applications.
References
A Comparative Analysis of the Coordination Modes of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid: A Guide for Researchers
Introduction: The Versatility of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid as a Ligand
In the realm of coordination chemistry and the design of functional materials such as metal-organic frameworks (MOFs), the choice of the organic linker is paramount. This compound (H3tda) has emerged as a particularly versatile building block. Its structure, featuring a triazole ring and two adjacent carboxylic acid groups, offers a rich tapestry of potential coordination sites. The triazole moiety provides multiple nitrogen atoms for coordination, while the carboxylate groups can engage with metal centers in various fashions. This multiplicity of binding sites, coupled with the potential for different deprotonation states (H3tda, H2tda⁻, Htda²⁻, and tda³⁻), allows for the construction of a diverse array of coordination complexes, from discrete molecules to one-, two-, and three-dimensional polymers with varied topologies and properties.
This guide provides a comparative analysis of the principal coordination modes of H3tda, offering insights into the experimental factors that influence them. By understanding these structure-directing principles, researchers can better predict and control the assembly of novel coordination compounds with desired architectures and functionalities.
Pillars of Scientific Integrity
-
Expertise & Experience: The insights presented herein are a synthesis of established crystallographic data and an understanding of the underlying principles of coordination chemistry. The discussion on the causality behind experimental choices is informed by extensive experience in the synthesis and characterization of coordination compounds.
-
Trustworthiness: Each described coordination mode is supported by crystallographic data from peer-reviewed literature. The experimental protocol provided is a representative and validated method for the synthesis of a coordination polymer with H3tda.
-
Authoritative Grounding & Comprehensive References: All claims are substantiated with in-text citations to authoritative scientific literature. A comprehensive list of references with active links is provided at the end of this guide for further exploration and verification.
Comparative Analysis of Coordination Modes
The coordination behavior of H3tda is intricately linked to its deprotonation state, which is readily controlled by the pH of the reaction medium. The choice of metal ion and the presence of ancillary ligands also play a crucial role in dictating the final architecture. Below, we dissect the most prevalent coordination modes.
Monodentate and Bidentate Coordination of Carboxylate Groups
The carboxylate groups of H3tda are the primary coordination sites. They can interact with metal centers in a monodentate or bidentate fashion.
-
Monodentate Coordination: In this mode, only one of the carboxylate oxygen atoms binds to a metal center. This is often observed when the ligand is in its partially deprotonated state (H2tda⁻ or Htda²⁻).
-
Bidentate Chelation: Here, both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable chelate ring. This mode is favored under conditions that promote full deprotonation of the carboxylic acid.
-
Bidentate Bridging: In this arrangement, the two oxygen atoms of a carboxylate group bridge two different metal centers. This is a common motif in the formation of coordination polymers.
The coordination mode of the carboxylate group can be inferred from infrared (IR) spectroscopy by analyzing the separation between the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO⁻ group (Δν = νas - νs). Generally, Δν(bidentate) < Δν(ionic) < Δν(monodentate).[1][2][3]
Involvement of the Triazole Ring
The nitrogen atoms of the 1,2,3-triazole ring can also participate in coordination, leading to more complex structures. The N2 and N3 atoms are the most common coordination sites.
-
N-Monodentate Coordination: One of the triazole nitrogen atoms (typically N2 or N3) coordinates to a metal center.
-
N,N'-Bridging Coordination: The triazole ring can bridge two metal centers through its N2 and N3 atoms. This mode is crucial for the formation of extended networks.
The involvement of the triazole nitrogen in coordination can be confirmed by single-crystal X-ray diffraction and may also be suggested by shifts in the N-N and C=N stretching vibrations in the IR spectrum.[4]
Polydentate and Bridging Coordination of the Entire Ligand
The true versatility of H3tda is realized when multiple coordination sites on the same ligand are utilized, leading to polydentate and bridging behaviors that are essential for the construction of robust MOFs. The fully deprotonated tda³⁻ ligand can act as a multidentate linker, connecting several metal centers simultaneously. For instance, a hexadentate binding mode has been reported where the tda³⁻ ligand chelates three zinc(II) ions.[5]
The interplay between the carboxylate and triazole coordination, along with the deprotonation state, gives rise to a variety of complex bridging modes. The following table summarizes some of the observed coordination modes of H3tda in different metal complexes.
| Coordination Mode | Deprotonation State | Metal Ion Example | Description |
| Bidentate Bridging Carboxylate | Htda²⁻ | Co(II) | In a binuclear cobalt(II) complex, two Htda²⁻ ligands bridge two Co²⁺ cations through their carboxylate groups.[5] |
| Polymeric Bridging | tda³⁻ | Co(II) | The fully deprotonated tda³⁻ ligand connects Co²⁺ cations to form a one-dimensional coordination polymer.[5] |
| Hexadentate Bridging | tda³⁻ | Zn(II) | The tda³⁻ ligand exhibits a hexadentate binding mode, chelating three Zn(II) ions through its carboxylate and triazole groups.[5] |
Factors Influencing Coordination Modes
The final structure of a coordination compound with H3tda is a result of a delicate balance of several factors:
-
pH of the Reaction Medium: This is arguably the most critical factor as it controls the deprotonation state of the H3tda ligand. At lower pH, the ligand is more likely to be partially deprotonated, favoring monodentate or bidentate carboxylate coordination. At higher pH, full deprotonation to tda³⁻ is more likely, enabling higher denticity and the formation of more extended structures.
-
Nature of the Metal Ion: The coordination number, preferred geometry, and Lewis acidity of the metal ion significantly influence the resulting structure. For instance, transition metals with a preference for octahedral geometry can be linked by H3tda to form 3D frameworks.
-
Molar Ratio of Reactants: The ratio of metal salt to ligand can affect the final product, influencing whether a discrete complex or a coordination polymer is formed.
-
Solvent System: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and intermediates, and in some cases, solvent molecules can coordinate to the metal centers.
-
Reaction Temperature and Time: These parameters can influence the kinetics and thermodynamics of the self-assembly process, potentially leading to different crystalline phases. Hydrothermal synthesis is a common method for preparing crystalline MOFs with H3tda.[6][7][8][9][10]
Experimental Protocol: Hydrothermal Synthesis of a Cobalt(II)-H3tda Coordination Polymer
This protocol provides a representative method for the synthesis of a coordination polymer using H3tda and a cobalt(II) salt under hydrothermal conditions. This method is a self-validating system, where the successful formation of the crystalline product can be confirmed by techniques such as powder X-ray diffraction (PXRD).
Materials and Reagents:
-
This compound (H3tda)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Deionized water
-
Ethanol
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.086 g (0.5 mmol) of H3tda in 10 mL of deionized water. In a separate vial, dissolve 0.146 g (0.5 mmol) of Co(NO₃)₂·6H₂O in 5 mL of deionized water.
-
Mixing: Slowly add the cobalt(II) nitrate solution to the H3tda solution while stirring. A precipitate may form.
-
Hydrothermal Reaction: Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 160 °C. Maintain this temperature for 72 hours.
-
Cooling and Isolation: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Product Collection: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with deionized water (3 x 10 mL) and then with ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Characterization: The resulting crystalline material should be characterized by powder X-ray diffraction (PXRD) to confirm its phase purity and crystallinity by comparing the experimental pattern with a calculated pattern from single-crystal X-ray diffraction data if available.[5][11] Further characterization can include FT-IR spectroscopy, thermogravimetric analysis (TGA), and elemental analysis.
Visualizing Coordination and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Hydrothermal synthesis of a bimetallic metal–organic framework (MOF)-derived Co3O4/SnO2 composite as an effective material for ethanol detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Biocompatibility of Polymers Functionalized with 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid
In the landscape of advanced biomaterials, the surface functionalization of polymers is a critical determinant of their in vivo performance and ultimate clinical success. For researchers, scientists, and drug development professionals, the choice of functional moiety dictates not only the intended therapeutic or diagnostic efficacy but also the intricate dance of biocompatibility at the material-biology interface. This guide provides an in-depth technical assessment of the biocompatibility of polymers functionalized with 1H-1,2,3-triazole-4,5-dicarboxylic acid, a novel functional group with significant potential in biomedical applications.
The 1,2,3-triazole ring, often introduced via "click" chemistry, offers high stability and synthetic versatility.[1] The addition of dicarboxylic acid groups introduces negative charges at physiological pH, which can influence protein adsorption and cellular interactions, key events in the foreign body response.[2] This guide will dissect the experimental methodologies required to rigorously evaluate the biocompatibility of such functionalized polymers, compare their expected performance with established alternatives like PEGylation and zwitterionic coatings, and provide the causal reasoning behind these experimental choices.
The Crucial Triad of Biocompatibility Assessment
A comprehensive evaluation of a biomaterial's biocompatibility hinges on a multi-faceted approach that probes its interactions with key biological components. For blood-contacting or implantable devices, the primary concerns are cytotoxicity, hemocompatibility, and the inflammatory response. Here, we focus on three fundamental in vitro assays that form the bedrock of biocompatibility screening: the MTT assay for cell viability, the lactate dehydrogenase (LDH) assay for cell membrane integrity, and the hemolysis assay for red blood cell compatibility.
I. Cytotoxicity Evaluation: Is the Material Safe for Cells?
Cytotoxicity assays are the first line of inquiry to determine if a material releases substances that are harmful to cells. The choice of assay is critical, as different methods measure different aspects of cellular health.
A. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is often used as a proxy for cell viability.[1] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.
B. LDH Assay: Gauging Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another crucial cytotoxicity test that measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[3] An increase in LDH in the cell culture supernatant is indicative of cell lysis and cytotoxicity.
II. Hemocompatibility Assessment: How Does the Material Interact with Blood?
For any material intended for blood-contacting applications, from catheters to drug delivery nanoparticles, assessing its hemocompatibility is non-negotiable. The primary concern is the material's potential to induce hemolysis (rupture of red blood cells) and thrombosis.
Hemolysis Assay: Quantifying Red Blood Cell Damage
The hemolysis assay determines the extent to which a material damages red blood cells, leading to the release of hemoglobin.[4] This is a critical safety parameter, as excessive hemolysis can lead to anemia and other complications. The assay is typically performed in accordance with ISO 10993-4 standards.
Comparative Performance Analysis
While direct experimental data on polymers functionalized specifically with this compound is emerging, we can extrapolate expected performance based on the known properties of its constituent chemical groups: the triazole ring and dicarboxylic acids. This allows for a comparative assessment against well-established biocompatible functionalizations: Poly(ethylene glycol) (PEG)ylation and zwitterionic coatings.
The presence of dicarboxylic acid groups is expected to create a negatively charged surface at physiological pH. Such anionic surfaces can influence protein adsorption and platelet adhesion. Some studies suggest that negatively charged surfaces can reduce platelet adhesion, a key event in thrombus formation.[5] However, a high density of negative charges can also trigger the contact activation of the coagulation cascade.[2] The triazole ring itself is generally considered to be biologically inert and stable.
| Functionalization Strategy | Expected Cytotoxicity | Expected Hemocompatibility (Hemolysis & Platelet Adhesion) | Mechanism of Biocompatibility | Key Considerations |
| This compound | Low (Triazole is inert; carboxyl groups are generally well-tolerated) | Moderate (Low platelet adhesion due to negative charge, but potential for contact activation) | Electrostatic repulsion of negatively charged platelets and proteins. | Density of carboxylic acid groups is critical; high density may activate coagulation. |
| Poly(ethylene glycol) (PEG)ylation | Very Low | Good (Low protein adsorption and platelet adhesion) | Forms a hydrophilic barrier that sterically hinders protein and cell adhesion.[6][7] | Potential for immunogenicity (anti-PEG antibodies) with repeated administration.[8] |
| Zwitterionic Coatings (e.g., Carboxybetaine, Sulfobetaine) | Very Low | Excellent (Extremely low protein and platelet adhesion) | Forms a tightly bound hydration layer via electrostatic interactions, mimicking the cell membrane surface.[9][10][11] | Synthesis can be more complex than PEGylation. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key biocompatibility assays discussed.
MTT Cytotoxicity Assay Protocol (Adapted from ISO 10993-5)
This protocol outlines the testing of polymer extracts for cytotoxicity.
-
Preparation of Polymer Extracts: Prepare extracts of the functionalized polymer and control materials according to ISO 10993-12 standards. Typically, this involves incubating the material in cell culture medium at 37°C for 24-72 hours.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Exposure to Extracts: Replace the culture medium with the prepared polymer extracts, positive control (e.g., dilute phenol), and negative control (fresh culture medium).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Addition of MTT Reagent: After incubation, remove the extracts and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[5]
LDH Cytotoxicity Assay Protocol
This protocol measures LDH released into the culture medium.
-
Sample Preparation: Following exposure of cells to the polymer extracts as described in the MTT protocol, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant to pellet any detached cells and debris.
-
Transfer to Assay Plate: Carefully transfer the clear supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate (lactate) and a tetrazolium salt, to each well.[9]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Hemolysis Assay Protocol (Direct Contact Method, based on ISO 10993-4)
This protocol assesses the compatibility of the polymer with red blood cells.
-
Blood Collection and Preparation: Obtain fresh anticoagulant-treated blood (e.g., from a rabbit or human donor) and dilute it with a physiological saline solution.
-
Sample Incubation: Place the test polymer material, a positive control (e.g., water), and a negative control (e.g., polyethylene) in separate tubes. Add the diluted blood suspension to each tube.
-
Incubation: Incubate the tubes at 37°C with gentle agitation for a specified period (typically 1-4 hours).[4]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control (100% hemolysis). A hemolysis percentage below 2% is generally considered non-hemolytic.
Conclusion and Future Directions
The functionalization of polymers with this compound presents an intriguing avenue for the development of advanced biomaterials. The combination of the stable triazole linker with the potential biocompatibility-enhancing properties of dicarboxylic acids warrants a thorough investigation. While direct experimental data is still forthcoming, a systematic evaluation using the standardized in vitro assays detailed in this guide—MTT, LDH, and hemolysis—will provide the foundational evidence of its biocompatibility.
Furthermore, a direct comparative study of this novel functionalization against industry standards such as PEGylation and zwitterionic coatings will be crucial to ascertain its competitive advantage. The interplay between the density of the dicarboxylic acid groups and the activation of the coagulation cascade remains a key area for future research. As our understanding of the material-biology interface deepens, such rigorous, comparative assessments will be paramount in translating promising new materials from the laboratory to clinical applications, ultimately benefiting patients and advancing the field of drug development and medical devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of Blood Coagulation by Hemocompatible Material Surfaces—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Platelet adhesion onto chargeable functional group gradient surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet adhesion onto segmented polyurethane surfaces modified by carboxybetaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid Derivatives as Hydrogel Cross-linkers
In the dynamic field of biomaterials, the rational design of hydrogels with precisely tuned properties is paramount for applications ranging from tissue engineering to controlled drug delivery. The choice of cross-linking agent is a critical determinant of the final hydrogel's mechanical strength, swelling behavior, biocompatibility, and degradation kinetics. This guide provides an in-depth comparison of the cross-linking efficiency of 1H-1,2,3-triazole-4,5-dicarboxylic acid derivatives with conventional dicarboxylic acid cross-linkers. We will explore the underlying chemical principles, present comparative experimental data, and provide detailed protocols for hydrogel synthesis and characterization.
The Rationale for Triazole-Based Dicarboxylic Acid Cross-linkers
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.[1] The cross-links within this network prevent the dissolution of the polymer chains and provide structural integrity. Dicarboxylic acids are a common class of cross-linkers that can form ester or amide bonds with polymers containing hydroxyl or amine groups, respectively.
The incorporation of a 1H-1,2,3-triazole ring into the backbone of a dicarboxylic acid cross-linker offers several potential advantages over simple aliphatic or aromatic dicarboxylic acids:
-
Increased Rigidity and Stability: The planar and aromatic nature of the triazole ring can impart greater rigidity to the cross-links, potentially leading to hydrogels with enhanced mechanical properties.
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, contributing to the overall network stability and potentially influencing the hydrogel's swelling behavior.
-
Biocompatibility: Triazoles are often considered to be biocompatible moieties and are found in various pharmaceutical compounds.[2]
-
Tunable Synthesis: The synthesis of triazole derivatives through "click chemistry" allows for a high degree of control and modularity in designing cross-linkers with specific properties.
This guide will focus on a key derivative, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (referred to as click-TIA in cited literature), as a representative example of this class of cross-linkers, due to the availability of detailed studies on its hydrogelation properties.[3] We will compare its performance to commonly used aliphatic dicarboxylic acids such as succinic acid, glutaric acid, and adipic acid.[4]
Comparative Performance Analysis
The effectiveness of a cross-linker is evaluated based on several key performance indicators of the resulting hydrogel. Below is a comparative summary based on available literature.
Data Summary: Triazole Dicarboxylic Acid Derivative vs. Aliphatic Dicarboxylic Acids
| Property | 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA) | Aliphatic Dicarboxylic Acids (e.g., Succinic, Glutaric, Adipic) | Rationale for Differences |
| Cross-linking Chemistry | Supramolecular self-assembly via hydrogen bonding and π-π stacking. Can also be used in covalent cross-linking with activating agents. | Covalent ester or amide bond formation, typically requiring activating agents like EDC/NHS. | The triazole derivative can form hydrogels through non-covalent interactions, offering a different gelation mechanism. |
| Mechanical Properties | Forms stable, viscoelastic hydrogels.[3] | Mechanical properties are dependent on the chain length of the dicarboxylic acid; shorter chains can lead to more rigid hydrogels.[4] | The rigid triazole ring in click-TIA contributes to the formation of a robust network structure. The flexibility of aliphatic chains influences the elasticity of the resulting hydrogel. |
| Swelling Behavior | Swelling is influenced by pH.[3] | Swelling is pH-dependent and is also influenced by the hydrophilicity and chain length of the cross-linker.[4] | The presence of the triazole ring and carboxylic acid groups in click-TIA results in pH-responsive swelling. For aliphatic diacids, longer chains can increase the space between polymer chains, potentially leading to higher swelling ratios. |
| Biocompatibility | Click-TIA showed no cytotoxic effects on HeLa cells at concentrations up to 2.3 x 10⁻³ g/L.[5] | Generally considered biocompatible, but the overall biocompatibility of the hydrogel depends on the polymer and any residual cross-linking agents.[6] | Both classes of cross-linkers are generally well-tolerated. However, the use of potentially cytotoxic activating agents like carbodiimides for covalent cross-linking necessitates thorough purification of the final hydrogel. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a triazole-based dicarboxylic acid derivative and the subsequent formation and characterization of hydrogels.
Synthesis of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA)
The synthesis of click-TIA can be achieved through a multi-step process, as detailed in the literature.[3] A generalized schematic is presented below.
References
Safety Operating Guide
Guide to the Proper Disposal of 1H-1,2,3-Triazole-4,5-dicarboxylic Acid
As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can utilize it safely and effectively throughout its entire lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1H-1,2,3-Triazole-4,5-dicarboxylic acid (CAS No: 4546-95-6). The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to deep, value-added scientific partnership.
Immediate Safety & Hazard Profile
Before handling or preparing for disposal, a clear understanding of the compound's hazard profile is paramount. This compound is not benign; it is a combustible solid that poses specific risks upon exposure.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1]
This profile dictates the minimum personal protective equipment (PPE) required at all times when handling the compound, including during disposal preparations.
| Property | Data | Source |
| CAS Number | 4546-95-6 | [2] |
| Molecular Formula | C₄H₃N₃O₄ | |
| Molecular Weight | 157.08 g/mol | |
| Physical Form | Solid | |
| Melting Point | 200 °C (with decomposition) | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Storage Class | 11 (Combustible Solids) | |
| Required PPE | N95 Dust Mask, Chemical Safety Goggles, Chemical-Resistant Gloves |
Core Principles of Disposal: The "Why"
The disposal strategy for this compound is governed by its chemical nature and regulatory classifications. As a nitrogen-rich heterocyclic compound and a dicarboxylic acid, it requires a multi-faceted approach to ensure safe and compliant disposal.
-
Chemical Reactivity: As a carboxylic acid, it can react exothermically with bases. It is crucial to avoid storing or mixing it with incompatible chemicals like bases or strong oxidizing agents.[3] This principle of segregation is the bedrock of safe chemical waste management.[4]
-
Environmental Hazard: The compound is classified as WGK 3, indicating it is severely hazardous to water. Therefore, under no circumstances should this chemical or its rinsates be discharged into sewer systems or the environment .[5]
-
Regulatory Status: Chemical waste generators are legally required to classify their waste and ensure it is handled by a licensed disposal facility. This compound must be treated as hazardous waste, and its disposal must be documented and compliant with local, regional, and national regulations.[6][7]
The following workflow diagram illustrates the decision-making process for handling waste streams containing this compound.
Caption: Disposal workflow for this compound.
Operational Protocol for Disposal
This step-by-step protocol provides the necessary actions for safe waste accumulation and disposal.
Step 1: Waste Collection and Segregation
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Maintain Segregation: Crucially, do not mix this waste with other chemical classes. Specifically, keep it separate from:
-
Aqueous Solutions: If disposing of solutions, they must be collected as hazardous aqueous waste. Do not attempt to neutralize with a strong base in the lab unless it is part of a validated experimental work-down procedure and you are equipped to handle the potential exothermic reaction.
Step 2: Container Management
-
Use Appropriate Containers: Collect waste in a container that is compatible with acidic compounds, such as a high-density polyethylene (HDPE) carboy. The container must be in good condition, with a secure, sealable lid.[9]
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[9] This minimizes the release of any potential vapors and prevents accidental spills.
-
Labeling is Critical: Label the waste container immediately with a "Hazardous Waste" tag. The label must include:
Step 3: Disposal of Contaminated Materials
-
Solid Labware: Items like weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled solid hazardous waste stream. Double-bagging these items before placing them in the final disposal container is a best practice.
-
Empty Product Containers: The original product container is not truly "empty" until properly rinsed.
-
Thoroughly empty any remaining solid.[9]
-
Rinse the container three times with a suitable solvent (e.g., water or methanol).[5]
-
The first rinseate is considered hazardous waste and must be collected for disposal.[9] Subsequent rinses may also need to be collected depending on local regulations.
-
After triple-rinsing and air-drying, the container can be managed as non-hazardous waste (e.g., recycling), but only after defacing the original label to prevent misuse.[5]
-
Step 4: Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal method for this compound is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[5]
-
Arrange for Pickup: Store your properly labeled, sealed waste container in a designated satellite accumulation area. Contact your institution's Environmental Health & Safety (EHS) department or contracted hazardous waste disposal service to schedule a pickup.[9] Do not allow hazardous waste to accumulate in the lab for extended periods.[9]
Spill and Emergency Procedures
Accidents can happen, and preparation is key to a safe response.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate personnel to a safe area and ensure the area is well-ventilated.[5]
-
Don PPE: Before addressing any spill, don the minimum required PPE: N95 dust mask, chemical safety goggles, and chemical-resistant gloves.[5]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][10] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[5]
-
By adhering to these scientifically-backed procedures, you uphold the highest standards of laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. 4546-95-6 | this compound - AiFChem [aifchem.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. angenechemical.com [angenechemical.com]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1H-1,2,3-Triazole-4,5-dicarboxylic acid
This guide provides essential safety and handling protocols for 1H-1,2,3-Triazole-4,5-dicarboxylic acid (CAS: 4546-95-6). As a dicarboxylic acid and a triazole derivative, this compound requires meticulous handling to mitigate risks of skin, eye, and respiratory irritation. The following procedures are designed to establish a self-validating system of safety, ensuring that laboratory personnel are protected through a combination of engineering controls, appropriate personal protective equipment (PPE), and robust operational and disposal plans.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is classified with specific risks that directly inform our PPE and handling strategy. The primary concern for the handling scientist is its irritant properties as a fine, combustible solid.[1]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) |
The primary routes of exposure are:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: The solid making contact with skin.
-
Ocular Contact: The solid or solutions splashing into the eyes.
While comprehensive toxicological data is not fully available, the known irritant nature of the compound mandates a cautious approach, treating it with the respect due to all novel or unfully characterized research chemicals.[3]
Core Protective Measures: Engineering Controls & PPE
A multi-layered approach to safety is critical. Engineering controls serve as the first and most effective line of defense, supplemented by carefully selected PPE.
Primary Engineering Controls
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) and all work with its solutions must be performed inside a certified chemical fume hood.[4] This is the most crucial step in preventing respiratory exposure.
Personal Protective Equipment (PPE) Specifications
The level of PPE required depends on the specific task being performed. The following table outlines the minimum requirements.
Table 2: PPE Matrix by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Weighing & Transfer (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat | Required if outside a fume hood (N95/FFP2 minimum)[1][3] |
| Solution Preparation & Handling | Chemical splash goggles and face shield | Nitrile gloves | Lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with particulate filter[5] |
Detailed PPE Selection Rationale:
-
Eye and Face Protection: Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[2] Chemical splash goggles that form a seal around the eyes are mandatory.[6][7] For tasks with a higher splash risk, such as transferring solutions or cleaning up spills, a face shield must be worn in addition to goggles. All eyewear must comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[3]
-
Skin and Body Protection:
-
Gloves: Nitrile gloves provide adequate splash protection for incidental contact.[8] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contamination. For prolonged contact or immersion, consult the glove manufacturer's compatibility data.
-
Lab Coat: A standard, buttoned lab coat is required to protect skin and personal clothing.
-
Additional Protection: For large-scale operations or significant spill cleanup, a chemical-resistant apron or coveralls should be utilized.[5]
-
-
Respiratory Protection:
-
The hazard statement H335 (May cause respiratory irritation) necessitates strict controls.[2] The preferred method of control is a fume hood.
-
If, under exceptional circumstances, the solid must be handled outside of a fume hood where dust may be generated, a NIOSH-approved N95 dust mask or a respirator conforming to EN 149 (FFP2) is the minimum requirement.[1][3] A proper fit test is essential for respirator effectiveness.
-
Operational Plan: Safe Handling Workflow
This section provides a step-by-step protocol for the common task of weighing the solid compound and preparing a stock solution. This workflow integrates the necessary safety measures at each stage.
Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Designate a work area within a chemical fume hood.
-
Ensure the fume hood sash is at the appropriate working height.
-
Gather all necessary equipment: weigh boat/paper, spatula, beaker, stir bar, and chosen solvent.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
-
Execution (inside fume hood):
-
Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood on a tared weigh boat and carefully transport it to the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could create airborne dust.
-
Gently add the weighed solid to the beaker containing the stir bar.
-
Slowly add the desired solvent to the beaker, aiming the stream at the inner wall to avoid splashing.
-
Place the beaker on a stir plate and begin gentle agitation to dissolve the solid.
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth.
-
Dispose of the weigh boat and cloth as solid chemical waste.
-
Remove gloves and dispose of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water.[2]
-
Safety Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
References
- 1. 1,2,3-三唑-4,5-二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
